molecular formula C8H7BrF2 B1304719 2,6-Difluoro-3-methylbenzyl bromide CAS No. 261763-44-4

2,6-Difluoro-3-methylbenzyl bromide

Numéro de catalogue: B1304719
Numéro CAS: 261763-44-4
Poids moléculaire: 221.04 g/mol
Clé InChI: IHFNXAURNLUMOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Difluoro-3-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H7BrF2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(bromomethyl)-1,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFNXAURNLUMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378913
Record name 2,6-Difluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-44-4
Record name 2-(Bromomethyl)-1,3-difluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-44-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,6-Difluoro-3-methylbenzyl bromide: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2,6-Difluoro-3-methylbenzyl bromide, a key building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and safe execution in a research and development setting.

Introduction and Strategic Overview

This compound is a fluorinated aromatic compound of significant interest due to the unique properties imparted by its substituents. The difluoro substitution on the benzene ring can enhance metabolic stability and binding affinity of derivative molecules, while the methyl group provides a point for further functionalization. The benzyl bromide moiety is a versatile handle for introducing the entire fragment into a larger molecule, typically via nucleophilic substitution reactions.

The synthesis of this target molecule hinges on the selective bromination of the benzylic methyl group of the precursor, 2,6-Difluoro-3-methyltoluene. The primary challenge lies in achieving high selectivity for benzylic bromination over aromatic bromination and avoiding over-bromination to the dibromo species. The most reliable and widely adopted method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source under free-radical conditions.[1][2][3][4]

The Starting Material: 2,6-Difluoro-3-methyltoluene

A robust synthesis begins with a well-characterized and pure starting material. 2,6-Difluoro-3-methyltoluene is a colorless liquid.[5] Its synthesis can be achieved through several routes, including the Halex process from 2,6-dichloro-3-methyltoluene or via a Balz-Schiemann reaction from a suitable aniline precursor.[6] For the purpose of this guide, we will assume the availability of high-purity 2,6-Difluoro-3-methyltoluene.

The Core Synthesis: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic C-H bonds.[1][3] The reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

Reaction Mechanism

The mechanism involves three key stages: initiation, propagation, and termination. A low concentration of molecular bromine (Br₂) is generated in situ from the reaction of NBS with trace amounts of HBr, which is a byproduct of the propagation step. This low and steady concentration of Br₂ is crucial for the selectivity of the reaction, as it favors radical abstraction at the benzylic position over electrophilic addition to the aromatic ring.[4]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate two radicals, which then initiate the chain reaction.

  • Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2,6-Difluoro-3-methyltoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Below is a diagram illustrating the propagation steps of the free-radical chain mechanism.

G cluster_propagation Propagation Steps Start 2,6-Difluoro- 3-methyltoluene Radical_1 Benzylic Radical Start->Radical_1 + Br• Product 2,6-Difluoro-3-methylbenzyl bromide Radical_1->Product + Br₂ HBr_Out HBr Radical_1:e->HBr_Out:w - H Br_Radical_Out Br• Product:e->Br_Radical_Out:w - Br Br_Radical_In Br• Br2_In Br₂

Caption: Key propagation steps in the free-radical bromination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Wohl-Ziegler reaction conditions. Researchers should perform their own optimization and safety assessments.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
2,6-Difluoro-3-methyltoluene443-84-5128.1210.0 g (78.0 mmol)Starting material, ensure high purity
N-Bromosuccinimide (NBS)128-08-5177.9814.6 g (82.0 mmol)Recrystallize if colored
Azobisisobutyronitrile (AIBN)78-67-1164.210.26 g (1.56 mmol)Radical initiator
Carbon Tetrachloride (CCl₄)56-23-5153.82200 mLAnhydrous. Note: Highly toxic, see below.
Saturated Sodium Bicarbonate (aq.)144-55-884.01As neededFor quenching and washing
Saturated Sodium Thiosulfate (aq.)7772-98-7158.11As neededTo remove excess bromine
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent

Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness. However, it is a known carcinogen and ozone-depleting substance. Safer alternatives such as acetonitrile or trifluorotoluene have been reported and should be considered.[1] The reaction may require optimization in these solvents.

Experimental Workflow Diagram

G cluster_workflow Synthesis Workflow A 1. Charge Reactor - 2,6-Difluoro-3-methyltoluene - CCl₄ B 2. Add Reagents - N-Bromosuccinimide (NBS) - AIBN A->B C 3. Reaction - Reflux under inert atmosphere - Monitor by TLC/GC B->C D 4. Cooldown & Filtration - Cool to room temperature - Filter off succinimide C->D E 5. Aqueous Work-up - Wash with NaHCO₃ (aq) - Wash with Na₂S₂O₃ (aq) - Wash with Brine D->E F 6. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and concentrate in vacuo E->F G 7. Purification - Vacuum Distillation or - Column Chromatography F->G H 8. Characterization - NMR, GC-MS, IR - Store under N₂ G->H

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-Difluoro-3-methyltoluene (10.0 g, 78.0 mmol) and anhydrous carbon tetrachloride (200 mL).

  • Addition of Reagents: Add N-Bromosuccinimide (14.6 g, 82.0 mmol, 1.05 eq) and AIBN (0.26 g, 1.56 mmol, 0.02 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats at the surface.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 100 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system such as hexanes/ethyl acetate).

Product Characterization

The final product, this compound, is a liquid.[7] Its identity and purity should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect a singlet for the benzylic protons (CH₂Br) around δ 4.5-4.7 ppm and signals for the aromatic protons and the methyl group in their respective regions.

  • ¹⁹F NMR: Expect two signals for the two distinct fluorine atoms.

  • GC-MS: To confirm the molecular weight (221.04 g/mol ) and assess purity.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. It can cause severe skin burns and eye damage.[8] Avoid inhalation of dust and contact with skin and eyes.[8] It is also an oxidizer and should be kept away from combustible materials.[9]

  • Carbon Tetrachloride (CCl₄): Highly toxic, a suspected carcinogen, and harmful to the environment. Use only in a closed system or with extreme caution.

  • Benzyl Bromides: This class of compounds are potent lachrymators and are irritating to the skin, eyes, and respiratory system.[10] Handle with extreme care.

  • AIBN: Thermally unstable and can decompose vigorously upon heating. Store in a cool place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][10][11]

Conclusion

The synthesis of this compound is reliably achieved via the Wohl-Ziegler bromination of 2,6-Difluoro-3-methyltoluene. Careful control of reaction conditions, particularly the use of anhydrous solvents and a radical initiator, is key to obtaining high yields and selectivity. Due to the hazardous nature of the reagents and product, strict adherence to safety protocols is paramount. This guide provides a solid foundation for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzyl bromide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of contemporary drug design. Fluorination can significantly enhance a compound's metabolic stability, modulate its physicochemical properties, and improve its binding affinity to biological targets. 2,6-Difluoro-3-methylbenzyl bromide, with its distinct substitution pattern, has emerged as a valuable synthon for introducing a difluoro-methyl-benzyl moiety into complex, biologically active molecules. This guide offers a deep dive into its chemical and physical characteristics, provides a detailed and practical synthesis protocol, explores its reactivity, and illuminates its applications in the synthesis of pharmaceutical agents.

Part 1: Physicochemical and Safety Profile of this compound

A fundamental understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting. This section outlines the key physicochemical data and safety information for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 261763-44-4[1][2][3][4]
Molecular Formula C8H7BrF2[1][3]
Molecular Weight 221.05 g/mol [1][3]
Appearance Liquid[1]
Relative Density 1.5[1]
Purity ≥95% (typical)
Boiling Point Data not readily available; expected to be similar to analogous structures.
Melting Point Not applicable as it is a liquid at standard temperature and pressure.[1]
Solubility Readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It is insoluble in water.
Safety Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. Its primary hazards are detailed below.

HazardDescriptionPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.
Toxicity The toxicological properties have not been fully investigated.Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.
Handling Intended for professional research and manufacturing purposes only.This compound is not intended for medical or consumer use.[5]

It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Part 2: Synthesis and Reactivity

While specific peer-reviewed publications on the synthesis of this compound are scarce, a robust and reliable synthetic route can be extrapolated from well-established methods for the bromination of substituted toluenes. A detailed and highly relevant protocol is described in a patent for the synthesis of the structurally similar 2,6-difluorobenzyl bromide.[6]

Proposed Synthesis of this compound

The logical and most direct precursor for the synthesis of this compound is 2,6-difluoro-3-methyltoluene. The synthetic transformation involves a free-radical bromination of the benzylic methyl group.

Reaction Scheme:

G reactant 2,6-Difluoro-3-methyltoluene product This compound reactant->product Light or Heat reagent HBr, H2O2 (or NBS, initiator)

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Adapted from CN102070398A)

This protocol has been adapted for the synthesis of this compound and should only be undertaken by qualified chemists in a properly equipped laboratory.

Materials:

  • 2,6-Difluoro-3-methyltoluene

  • Hydrobromic acid (40% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (or another suitable organic solvent)

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Petroleum ether (eluent)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,6-difluoro-3-methyltoluene and the chosen organic solvent.

  • Add the 40% aqueous hydrobromic acid to the reaction mixture.

  • Under irradiation with a suitable light source (e.g., a tungsten lamp), commence the slow, dropwise addition of 30% hydrogen peroxide. The reaction is exothermic, and the rate of addition should be carefully controlled to maintain a gentle reflux.

  • Upon completion of the addition, continue to stir the reaction for several hours, monitoring the consumption of the starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium sulfite solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via silica gel column chromatography, eluting with petroleum ether, to obtain pure this compound.

Rationale for Experimental Choices:

  • Light or Heat: This provides the necessary energy to initiate the formation of bromine radicals, which are crucial for the propagation of the free-radical chain reaction.

  • HBr and H2O2: This reagent combination generates bromine in situ, presenting a safer and more economical alternative to the direct use of elemental bromine or N-bromosuccinimide (NBS).[6]

  • Sodium Sulfite Wash: This step is essential for quenching any unreacted bromine, preventing its release and ensuring a cleaner product.

  • Column Chromatography: This final purification step is critical for removing any unreacted starting material, byproducts, and impurities, resulting in a high-purity final product suitable for further synthetic applications.

Reactivity Profile

This compound is a potent electrophile, a characteristic primarily attributed to the labile benzylic bromide. The strong electron-withdrawing inductive effect of the two fluorine atoms on the aromatic ring further enhances the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack.

The predominant reaction pathway for this compound is nucleophilic substitution, which can proceed via either an SN1 or SN2 mechanism, the prevalence of which is dictated by the specific reaction conditions and the nature of the nucleophile.

G cluster_sn2 SN2 Mechanism cluster_sn1 SN1 Mechanism A This compound B Transition State A->B Concerted step C Product B->C Inversion of stereochemistry Nu Nucleophile Nu->A D This compound E Carbocation Intermediate D->E Rate-determining step F Product E->F Nu2 Nucleophile Nu2->E

Figure 2. Nucleophilic substitution mechanisms for this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The paramount importance of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The introduction of the difluoro-methyl-benzyl moiety can bestow advantageous properties upon a drug candidate.

Case Study: A Pathway to Rufinamide Analogues

While the direct use of this compound in the synthesis of the marketed antiepileptic drug Rufinamide is not explicitly documented, its close structural analog, 2,6-difluorobenzyl bromide, is a pivotal intermediate in its manufacture.[6] The synthesis of Rufinamide involves the reaction of 2,6-difluorobenzyl azide with a suitable propiolamide, followed by a copper-catalyzed "click" chemistry cycloaddition. The requisite azide is readily prepared from 2,6-difluorobenzyl bromide.

This established synthetic route strongly suggests that this compound can be effectively employed to synthesize novel analogues of Rufinamide. The introduction of the additional methyl group on the phenyl ring could potentially modulate the drug's pharmacokinetic or pharmacodynamic profile, offering a new avenue for drug optimization.

G A This compound B 2,6-Difluoro-3-methylbenzyl azide A->B NaN3 D Rufinamide Analogue B->D Cu(I) catalyst (Click Chemistry) C Propiolamide C->D

References

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzyl bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzyl bromide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the bromomethyl group and a methyl group, imparts distinct chemical reactivity and makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this reagent a key component in the design of modern drug candidates.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, handling and safety precautions, and its applications in research and development.

Physicochemical Properties

This compound is a compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.05 g/mol .[1] While specific experimental data for some of its physical properties are not widely published, data from suppliers and analogous compounds provide a good understanding of its characteristics.

PropertyValueSource
CAS Number 261763-44-4[1]
Molecular Formula C₈H₇BrF₂[1]
Molecular Weight 221.05 g/mol
Physical State Liquid[1]
Appearance Colorless to pale yellow liquid
Boiling Point Not reported; expected to be similar to related compounds like 3-methylbenzyl bromide (185 °C @ 340 mmHg)
Melting Point Not applicable (liquid at room temperature)
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water.

Chemical Structure and Reactivity

The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and a bromomethyl group at position 1.

The presence of the benzylic bromide makes the compound highly reactive towards nucleophilic substitution reactions. The carbon of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. The fluorine atoms at the ortho positions have a significant impact on the reactivity. They are strongly electron-withdrawing, which can influence the stability of reaction intermediates.

A common reaction of benzyl bromides is the Sₙ2 reaction with various nucleophiles. The general mechanism is as follows:

G Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS attack C R-CH₂-Br C->TS Prod R-CH₂-Nu TS->Prod Br Br⁻ TS->Br leaving group

Caption: General Sₙ2 reaction of a benzyl bromide.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding toluene derivative, 2,6-difluoro-3-methyltoluene. A common method for the bromination of the benzylic position is through a free radical substitution reaction.[2][3]

Experimental Protocol: Free Radical Bromination

This protocol is based on established methods for the benzylic bromination of toluene derivatives.[2][4]

Materials:

  • 2,6-Difluoro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-3-methyltoluene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2,6-Difluoro-3-methyltoluene N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) Solvent (CCl₄) reaction Reflux with light initiation start->reaction filter1 Filter to remove succinimide reaction->filter1 wash Wash with NaHCO₃, Na₂S₂O₃, Brine filter1->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm. The aromatic protons will appear as a multiplet in the region of 6.8-7.2 ppm. The methyl protons (-CH₃) will be a singlet around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to fluorine showing characteristic splitting patterns due to C-F coupling. The methyl carbon will be observed around 15-20 ppm.

  • IR Spectroscopy: The infrared spectrum of the related 2-fluoro-3-methylbenzyl bromide shows characteristic peaks for C-H stretching of the aromatic ring and the methyl/methylene groups, as well as C-F and C-Br stretching vibrations.[5] We can expect similar characteristic absorptions for this compound.

  • Mass Spectrometry: The mass spectrum of the related 2-fluoro-3-methylbenzyl bromide shows a molecular ion peak corresponding to its molecular weight.[5] For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and 222 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom to form the 2,6-difluoro-3-methylbenzyl cation at m/z 141.

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical research and development:

  • Medicinal Chemistry: As a building block for the synthesis of fluorinated drug candidates. The difluorobenzyl moiety can be incorporated into various molecular scaffolds to improve their pharmacological properties.[6]

  • Organic Synthesis: It serves as a versatile electrophile for the introduction of the 2,6-difluoro-3-methylbenzyl group into a wide range of organic molecules through reactions with nucleophiles such as amines, alcohols, thiols, and carbanions.

  • Materials Science: The incorporation of fluorinated aromatic units can enhance the thermal and chemical stability of polymers and other materials.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. Based on the safety data for closely related compounds such as 2,6-difluorobenzyl bromide, it is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tearing.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge should be used.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[8] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized and highly reactive chemical intermediate with significant potential in the synthesis of advanced materials and pharmaceuticals. Its unique structural features, particularly the presence of two ortho-fluorine atoms, make it a valuable tool for researchers and scientists in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.

References

Spectroscopic Signature of 2,6-Difluoro-3-methylbenzyl bromide: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for more complex molecules in agrochemical and pharmaceutical research. The precise structural elucidation of such compounds is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's structure.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a bromomethyl group. The strategic placement of these substituents dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: A 2D representation of the molecular structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms. The analysis is based on predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectrum is predicted to be recorded in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂Br~ 4.6 - 4.8s-
Aromatic-H~ 7.1 - 7.3t~ 8.0 - 9.0 (JH-F)
Aromatic-H~ 6.8 - 7.0t~ 8.0 - 9.0 (JH-F)
-CH₃~ 2.3 - 2.5s-

Interpretation:

  • -CH₂Br Protons: The two protons of the bromomethyl group are expected to appear as a singlet in the range of 4.6 - 4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The absence of coupling to neighboring protons results in a singlet.

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms. The proton at position 5 is expected to be a triplet due to coupling with the two adjacent fluorine atoms at positions 2 and 6. The proton at position 4 will also likely appear as a triplet for the same reason. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield.

  • -CH₃ Protons: The three protons of the methyl group are predicted to appear as a singlet around 2.3 - 2.5 ppm. The absence of adjacent protons leads to a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, and the presence of fluorine will lead to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JC-F, Hz)
C-Br (-CH₂Br)~ 30 - 35-
C-F (C2, C6)~ 160 - 165d, ¹JC-F ≈ 240 - 250
C-CH₃ (C3)~ 120 - 125t, ²JC-F ≈ 20 - 25
C-H (C4, C5)~ 115 - 125t, ²JC-F ≈ 20 - 25
C-CH₂Br (C1)~ 110 - 115t, ²JC-F ≈ 20 - 25
-CH₃~ 15 - 20-

Interpretation:

  • Aromatic Carbons: The two carbons directly bonded to fluorine (C2 and C6) are expected to have the most downfield chemical shifts in the aromatic region (160 - 165 ppm) and will appear as doublets due to a large one-bond coupling constant (¹JC-F). The other aromatic carbons will also exhibit coupling to the fluorine atoms, typically appearing as triplets or doublet of doublets with smaller coupling constants.

  • Benzylic Carbon (-CH₂Br): This carbon is expected to appear around 30-35 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon should have a chemical shift in the range of 15-20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Predicted IR Data:

Wavenumber (cm⁻¹)Bond Vibration
3100 - 3000C-H stretch (aromatic)
3000 - 2850C-H stretch (aliphatic -CH₂- and -CH₃)
1600 - 1450C=C stretch (aromatic ring)
1250 - 1100C-F stretch
700 - 600C-Br stretch

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and bromomethyl groups.

  • C=C Stretching: Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

  • C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ region.

  • C-Br Stretching: A weaker absorption band for the C-Br stretch is anticipated in the lower frequency region of the spectrum (700-600 cm⁻¹).

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

m/zInterpretation
220/222Molecular ion (M⁺) peak, showing the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio)
141[M - Br]⁺, loss of a bromine atom to form the stable 2,6-difluoro-3-methylbenzyl cation
113Further fragmentation of the benzyl cation

Interpretation:

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and 222, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these two peaks should be approximately 1:1.

  • Major Fragmentation: The most significant fragmentation pathway is the loss of the bromine radical to form the highly stable 2,6-difluoro-3-methylbenzyl cation at m/z 141. This fragment is likely to be the base peak in the spectrum. Further fragmentation of this cation would lead to other smaller fragments.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. While experimental data is not currently available in the public domain, these predictions, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the structural verification of this compound. Researchers and scientists working with this molecule can use this guide as a reference for interpreting their own experimental data and ensuring the identity and purity of their materials.

An In-depth Technical Guide to the Reactivity and Stability of 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. 2,6-Difluoro-3-methylbenzyl bromide emerges as a particularly valuable reagent in this context. Its trifunctionalized aromatic ring offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its reactivity, stability, and practical applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic halide. The presence of two ortho-fluorine atoms to the benzylic carbon and a meta-methyl group significantly influences its electronic and steric properties, which in turn dictate its reactivity and stability.

PropertyValueReference
Molecular Formula C₈H₇BrF₂[1]
Molecular Weight 221.04 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 76 °C at 3 mmHg[2]
CAS Number 261763-44-4[1]

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets, and the methyl protons will be a singlet at around 2.3 ppm. The spectrum for the closely related 2,6-difluorobenzyl bromide shows the benzylic protons at approximately 4.7 ppm in CDCl₃.[3][4]

  • ¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon around 25-35 ppm. The aromatic carbons will appear in the aromatic region, with the fluorine substitution causing characteristic C-F couplings.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Reactivity Profile: A Tale of Two Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile.[5][6][7][8]

The Duality of Sₙ1 and Sₙ2 Pathways

The transition state of a nucleophilic substitution reaction on a benzylic system is influenced by the stability of the potential benzylic carbocation.

  • Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. The presence of electron-donating groups on the aromatic ring can stabilize this carbocation, favoring an Sₙ1 mechanism.

  • Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Steric hindrance around the reaction center can slow down or prevent an Sₙ2 reaction.[9]

For this compound, the two ortho-fluorine atoms are strongly electron-withdrawing, which destabilizes the benzylic carbocation. This destabilization disfavors a pure Sₙ1 mechanism. The meta-methyl group is weakly electron-donating but its effect is less pronounced. Therefore, it is anticipated that the reactions of this compound will predominantly proceed through an Sₙ2 or a borderline Sₙ1/Sₙ2 mechanism .

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway (Less Favored) Reactant_SN2 This compound + Nu⁻ TS_SN2 [Nu---CH₂(Ar)---Br]⁻ (Transition State) Reactant_SN2->TS_SN2 Concerted Product_SN2 Product + Br⁻ TS_SN2->Product_SN2 Reactant_SN1 This compound Carbocation Benzylic Carbocation (Destabilized by F) Reactant_SN1->Carbocation Slow, Rate-determining Product_SN1 Product + Br⁻ Carbocation->Product_SN1 Fast, + Nu⁻

Practical Applications in Synthesis

The electrophilic nature of the benzylic carbon makes this compound a versatile reagent for introducing the 2,6-difluoro-3-methylbenzyl moiety into a variety of molecules.

Williamson Ether Synthesis:

This classic reaction can be used to form ethers by reacting an alkoxide with this compound. The reaction proceeds via an Sₙ2 mechanism.[10][11][12][13][14]

Experimental Protocol: Synthesis of a Benzyl Ether

  • Alkoxide Formation: Dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Rufinamide:

This compound is a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[15][16][17][18][19] The synthesis involves an initial nucleophilic substitution with an azide, followed by a cycloaddition and amidation.

G Start 2,6-Difluorobenzyl bromide Azide 2,6-Difluorobenzyl azide Start->Azide NaN₃, Sₙ2 Triazole 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate Azide->Triazole Methyl propiolate, [3+2] Cycloaddition Rufinamide Rufinamide Triazole->Rufinamide NH₃, Amidation

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a reactive benzylic bromide, it is susceptible to degradation under certain conditions.

Thermal Stability
Hydrolytic Stability

In the presence of water, this compound can undergo hydrolysis to form the corresponding benzyl alcohol. The rate of hydrolysis will be dependent on the pH and temperature. Under neutral conditions, the reaction is likely to be slow, but it will be accelerated by both acidic and basic conditions. The hydrolysis of the related 2,6-difluorobenzonitrile has been studied at high temperatures.[21]

Photochemical Stability

Benzylic bromides can be sensitive to light. Photochemical energy can promote the homolytic cleavage of the C-Br bond, leading to the formation of a benzylic radical. This can initiate a variety of radical-mediated side reactions. Therefore, it is advisable to store the compound in a light-protected container (e.g., an amber bottle). Photochemical benzylic bromination is a known synthetic method, highlighting the susceptibility of the benzylic position to radical reactions under UV irradiation.[22]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[5][23] It can cause severe skin burns and eye damage.[5][7][18]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture.[6]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local and national regulations for the disposal of chemical waste.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is governed by the interplay of electronic and steric effects of the fluoro and methyl substituents, leading to a preference for Sₙ2 or borderline Sₙ1/Sₙ2 reaction pathways. While it is a reactive molecule requiring careful handling and storage, its ability to introduce the fluorinated benzyl moiety makes it an indispensable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

A Comprehensive Technical Guide to the Procurement and Quality Control of 2,6-Difluoro-3-methylbenzyl bromide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, purchasing, and quality verification of 2,6-Difluoro-3-methylbenzyl bromide (CAS No. 261763-44-4). As a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, ensuring the identity, purity, and timely availability of this reagent is paramount to the success of research endeavors.

Introduction to this compound: A Versatile Reagent in Modern Synthesis

This compound is a substituted aromatic halide valued for its utility in introducing the 2,6-difluoro-3-methylbenzyl moiety into a target molecule. This functional group is of particular interest in medicinal chemistry as the fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, bioavailability, and binding affinity. Its application spans the synthesis of a wide array of biologically active compounds, making it a crucial intermediate in drug discovery pipelines.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Commercial Suppliers and Sourcing Strategy

The procurement of high-quality this compound begins with identifying reputable commercial suppliers. The following table provides a comparative overview of established vendors known for providing this reagent, though availability and specifications are subject to change. It is crucial to verify the current details on the suppliers' websites.

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Fluorochem F005759≥95%250 mg, 1 g, 5 gOffers a range of pack sizes suitable for research and development.[1]
Oakwood Chemical 005758Not specified250 mgSpecializes in fluorinated compounds and other specialty chemicals.[2]
Huateng Pharma 202474296%Inquire for packagingA supplier of pharmaceutical intermediates, often catering to larger scale needs.
Biosynth B-2785≥95%1 g, 5 gProvides a range of research chemicals and custom synthesis services.

A Practical Guide to Purchasing this compound

The acquisition of specialty chemicals like this compound requires a systematic approach to ensure safety, quality, and regulatory compliance. The following workflow outlines key considerations for researchers and procurement managers.

purchasing_workflow cluster_planning Phase 1: Planning & Justification cluster_sourcing Phase 2: Sourcing & Selection cluster_procurement Phase 3: Procurement & Receipt cluster_verification Phase 4: Quality Verification define_needs Define Research Needs (Quantity, Purity) assess_hazards Assess Hazards (Review SDS) define_needs->assess_hazards identify_suppliers Identify Potential Suppliers assess_hazards->identify_suppliers request_quotes Request Quotes & Lead Times identify_suppliers->request_quotes evaluate_suppliers Evaluate Supplier (Reputation, COA) request_quotes->evaluate_suppliers purchase_order Issue Purchase Order evaluate_suppliers->purchase_order receive_shipment Receive & Inspect Shipment purchase_order->receive_shipment log_inventory Log in Chemical Inventory receive_shipment->log_inventory qc_analysis Perform In-House QC (e.g., NMR, HPLC) log_inventory->qc_analysis release_for_use Release for Research Use qc_analysis->release_for_use

Caption: A structured workflow for the procurement of specialty research chemicals.

Defining Research Needs and Hazard Assessment

Before initiating a purchase, clearly define the required purity and quantity for your experimental work.[3][4] Purchasing the minimum necessary volume reduces waste and minimizes storage hazards.[5] A thorough review of the Safety Data Sheet (SDS) is mandatory to understand the handling, storage, and disposal requirements.[6][7][8] this compound is a corrosive and lachrymatory substance, necessitating the use of appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and handling within a chemical fume hood.[6][7]

Supplier Evaluation and Selection

When selecting a supplier, consider factors beyond price. A supplier's reputation, access to comprehensive technical data (such as a Certificate of Analysis - COA), and responsive customer service are critical.[3] Always request a COA for the specific lot you are purchasing to verify its purity and identity.

Regulatory Compliance and Documentation

Ensure that the purchase and use of this compound comply with all institutional and governmental regulations.[5] Maintain meticulous records of the purchase, receipt, and usage of the chemical as part of your laboratory's chemical inventory system.

Quality Control and In-House Verification

While suppliers provide a COA, it is best practice, particularly for critical applications in drug development, to perform in-house quality control to confirm the identity and purity of the received material. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose.[9][10]

Experimental Protocol: Purity Determination by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an effective method for confirming the structure of this compound and identifying impurities.[11]

Objective: To verify the chemical structure and estimate the purity of a commercial sample of this compound.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.

  • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The expected signals for this compound are:

      • A singlet for the methyl (CH₃) protons.

      • A singlet for the benzylic (CH₂) protons.

      • Multiplets for the aromatic protons.

    • Analyze the integration values to confirm the proton ratios.

    • Identify any impurity peaks and quantify them relative to the main compound's signals.[11]

Experimental Protocol: Purity Assessment by HPLC-UV

HPLC with UV detection is a sensitive method for quantifying the purity of this compound and detecting non-volatile impurities.[12][13]

Objective: To determine the purity of a commercial sample of this compound by assessing the area percentage of the main peak.

Materials:

  • Sample of this compound

  • HPLC-grade acetonitrile and water

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • From the stock solution, prepare a working solution (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Inject the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound to determine its purity.

Safe Handling, Storage, and Disposal

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[14][15]

  • Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[6][15]

  • Avoid inhalation of vapors and contact with skin and eyes.[6][14]

  • Keep away from heat, sparks, and open flames.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][14]

  • The material is moisture and light-sensitive; protect from these conditions.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[14]

  • Contaminated containers should be treated as hazardous waste.[14]

References

Core Directive: Safe Handling and Storage of 2,6-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the safe handling and storage of 2,6-Difluoro-3-methylbenzyl bromide. As a Senior Application Scientist, the following protocols and insights are synthesized from established safety data and field-proven best practices to ensure both the integrity of your research and the safety of laboratory personnel. This guide is structured to provide not just procedural steps, but the causal logic behind them, fostering a proactive safety culture.

Mechanistic & Chemical Profile of this compound

This compound is a substituted aromatic compound whose utility in organic synthesis is primarily derived from the reactivity of the benzylic bromide. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The presence of two electron-withdrawing fluorine atoms at the ortho positions of the benzyl ring significantly enhances the electrophilicity of this carbon center. This heightened reactivity makes it a valuable reagent for introducing the 2,6-difluoro-3-methylbenzyl moiety in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. However, this same reactivity profile necessitates stringent handling protocols.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇BrF₂[1]
Molecular Weight 221.04 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point 52-55 °C[2]
Boiling Point Not available
Flash Point 113 °C (235.4 °F) - closed cup[2]
Density ~1.556 g/cm³ (estimated)

Hazard Identification and Risk Mitigation: A Self-Validating System

The primary hazards associated with this compound are its severe corrosive properties and its nature as a potent lachrymator (a substance that causes tearing).[3] Understanding these hazards is the foundation of a self-validating safety protocol where the required controls and personal protective equipment (PPE) directly counteract the identified risks.

Globally Harmonized System (GHS) Classification:

  • H314: Causes severe skin burns and eye damage. [2][4] This is the most critical hazard. The benzylic bromide can react with biological nucleophiles in the skin and eyes, causing irreversible tissue damage.

  • H318: Causes serious eye damage. [4] This is a specific emphasis on the severe risk to ocular tissue.

  • May cause respiratory irritation. [5] Vapors can irritate the mucous membranes of the respiratory tract.

Precautionary Logic: The required precautionary statements are direct responses to these hazards.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray. [2] Directly mitigates the risk of respiratory irritation.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [2][4][6] This is the essential barrier against skin and eye contact.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4] This immediate first aid measure is critical to minimizing eye damage.

  • P310: Immediately call a POISON CENTER or doctor/physician. [3][4] Emphasizes the severity of any exposure.

The Controlled Environment: Engineering Controls and PPE

The first principle of chemical safety is to isolate the hazard from the user. This is achieved through a combination of engineering controls and PPE.

Engineering Controls: Your Primary Defense
  • Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning chemical fume hood.[7][8] This is non-negotiable, as it is the primary method to prevent inhalation of its irritant vapors.

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[9] In the event of accidental contact, immediate and copious flushing with water is the most effective first response.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on the specific hazards of the chemical.

Table 2: Required Personal Protective Equipment

Body PartProtectionMaterial & Specification Rationale
Eyes/Face Chemical splash goggles and a face shield.[9][10]Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).Inspect gloves for any signs of degradation or puncture before use.[3] Double-gloving is recommended for added protection during transfers.
Body A flame-resistant laboratory coat.Must be fully buttoned to provide maximum coverage.

Experimental Protocols: A Step-by-Step Methodology

The following workflow is designed to minimize exposure and ensure procedural safety.

experimental_workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Reagent Handling cluster_reaction Phase 3: Reaction cluster_cleanup Phase 4: Deactivation & Cleanup A Verify Fume Hood Airflow B Don all Required PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Assemble and Dry Glassware B->C D Establish Inert Atmosphere (if required by reaction chemistry) C->D E Equilibrate Reagent to Room Temperature D->E F Transfer Reagent via Syringe or Cannula E->F G Slow, Dropwise Addition to Reaction Vessel F->G H Maintain Temperature Control G->H I Monitor Reaction Progress H->I J Quench Reaction Mixture (e.g., with a suitable nucleophile) I->J K Decontaminate Glassware and Syringes J->K L Segregate all Waste into 'Halogenated Organic Waste' Container K->L

Caption: A four-phase workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation: Before bringing the reagent into the work area, ensure all safety systems are in place and functional. All glassware should be free of contaminants that could react with the bromide.

  • Reagent Handling: Since the compound can be a solid at room temperature, it may need to be gently warmed to be transferred as a liquid. If transferring via syringe, ensure the syringe is clean, dry, and compatible with the chemical.

  • Reaction: The addition of this compound to a reaction mixture is often exothermic. Slow, controlled addition is crucial to prevent thermal runaways.

  • Deactivation and Cleanup: Upon completion, any residual reagent in the glassware or on surfaces should be deactivated. All materials that have come into contact with the substance, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste.[11]

Storage and Stability: Preserving Integrity

Proper storage is essential to maintain the chemical's purity and to prevent hazardous situations.

  • Temperature: Store in a cool, dry place.[9][12] Refrigeration is often recommended to minimize decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly closed to protect from moisture, as it can hydrolyze to release hydrogen bromide gas.[5][9]

  • Location: Store in a designated corrosives cabinet, away from incompatible materials.[3][12]

  • Incompatibilities:

    • Strong Bases, Amines, Alcohols: Can cause violent or exothermic reactions.[5][10]

    • Strong Oxidizing Agents: Pose a fire and explosion hazard.[9][10]

    • Metals: Can catalyze decomposition, especially in the presence of moisture.[9][10]

Emergency Procedures: Rapid and Effective Response

Preparedness is paramount. All personnel working with this chemical must be familiar with these procedures.

Spill Response

spill_response Spill Spill Detected Evacuate Evacuate & Alert Evacuate immediate area. Alert supervisor and nearby personnel. Spill->Evacuate Immediate Action Assess Assess & Secure Is the spill minor? Is it safe to proceed? Remove ignition sources. Evacuate->Assess Contain Contain Spill Cover with inert absorbent (e.g., sand, vermiculite). DO NOT use combustible materials. Assess->Contain If Minor Spill Collect Collect Waste Carefully sweep absorbed material into a labeled hazardous waste container. Contain->Collect Clean Decontaminate Area Wipe spill area with a suitable solvent. Dispose of all cleaning materials as halogenated waste. Collect->Clean

Caption: Logical flow for responding to a spill of this compound.

For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]

Waste Disposal: Environmental Stewardship

All waste containing this compound must be treated as hazardous.

  • Segregation: It is classified as a halogenated organic waste .[7][14] It must be collected in a dedicated, properly labeled waste container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]

  • Container Management: Waste containers must be kept closed except when adding waste.[11] They should be stored in a designated satellite accumulation area within the lab.

  • Compliance: Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for specific procedures.

References

An In-depth Technical Guide to the Mechanism of Action in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nucleophilic substitution reactions represent a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of molecules, including a significant portion of modern pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the mechanisms governing these transformations, with a particular focus on the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.[4][5] We will dissect the critical factors that dictate the operative mechanism, including substrate structure, nucleophile strength, leaving group ability, and solvent effects. Furthermore, this document will detail established experimental protocols for elucidating reaction mechanisms and provide insights into the practical application of these principles in drug development and scientific research.

Introduction: The Central Role of Nucleophilic Substitution

At its core, a nucleophilic substitution reaction involves the replacement of a leaving group (LG) on a substrate molecule by a nucleophile (Nu:), an electron-rich species.[5][6] This class of reactions is pivotal in creating new chemical bonds, enabling the functionalization and modification of organic scaffolds.[2][7] The versatility of nucleophilic substitution is evident in its widespread application, from industrial-scale chemical synthesis to intricate biological processes such as DNA methylation.[8] For researchers and drug development professionals, a profound understanding of the underlying mechanisms is not merely academic; it is a prerequisite for rational molecular design, reaction optimization, and the prediction of metabolic pathways.[3]

The central carbon atom of the substrate, bonded to the leaving group, is the electrophilic center that the nucleophile attacks.[3] The nature of this attack and the timing of bond formation and cleavage define the two primary mechanistic pathways: SN1 and SN2.[5]

The Dichotomy of Mechanism: SN1 and SN2 Pathways

The seminal work of Hughes and Ingold in the 1930s laid the foundation for our current understanding of two distinct mechanisms for nucleophilic substitution: SN1 and SN2.[5][9] The designation "SN" stands for nucleophilic substitution, while the numerical suffix indicates the molecularity of the rate-determining step.[5]

The SN2 Mechanism: A Concerted Process

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10][11][12] This process proceeds through a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group.[13]

Key Characteristics of the SN2 Pathway:

  • Kinetics: The reaction is bimolecular, meaning the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.[5][11] The rate law is expressed as: Rate = k[Substrate][Nucleophile].[5]

  • Stereochemistry: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a "Walden inversion."[14] The nucleophile attacks from the backside of the carbon-leaving group bond, leading to a product with the opposite configuration to the starting material.[13][15]

  • Substrate Structure: The SN2 reaction is highly sensitive to steric hindrance.[10][13] Consequently, it is favored for methyl and primary substrates. Secondary halides may react, but tertiary halides are generally unreactive via this pathway due to the steric bulk hindering the backside attack of the nucleophile.[10][13]

The SN1 Mechanism: A Stepwise Pathway

In contrast to the concerted nature of the SN2 reaction, the SN1 mechanism is a two-step process.[4][13] The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate.[13][16] This is followed by a rapid attack of the nucleophile on the carbocation.

Key Characteristics of the SN1 Pathway:

  • Kinetics: The reaction is unimolecular, as the rate-determining step only involves the substrate.[12] The rate law is given by: Rate = k[Substrate].[16] The concentration of the nucleophile does not affect the reaction rate.[12][16]

  • Stereochemistry: The carbocation intermediate is planar, allowing the nucleophile to attack from either face.[13] This leads to a mixture of enantiomers, often resulting in racemization if the starting material is chiral.[4][13][15] However, complete racemization is not always observed, as the leaving group can transiently shield one face of the carbocation.[13]

  • Substrate Structure: The SN1 mechanism is favored for substrates that can form stable carbocations.[17] Therefore, tertiary alkyl halides readily undergo SN1 reactions.[12][16] Secondary halides can also react via this pathway, especially in the presence of a polar protic solvent. Carbocation rearrangements, such as hydride or methyl shifts, are possible to form a more stable carbocation intermediate.[16]

Decisive Factors Influencing the Reaction Pathway

The competition between the SN1 and SN2 pathways is governed by a set of interrelated factors. A judicious choice of reaction conditions can therefore steer the reaction towards the desired mechanism.

The Substrate: Steric and Electronic Effects

As previously mentioned, the structure of the substrate plays a pivotal role.

  • Primary (1°) and Methyl Halides: Primarily react via the SN2 mechanism due to minimal steric hindrance and the high instability of the corresponding primary carbocations.[10][18][19]

  • Tertiary (3°) Halides: Overwhelmingly favor the SN1 pathway due to the stability of the tertiary carbocation intermediate and significant steric hindrance that impedes SN2 attack.[12][16][18]

  • Secondary (2°) Halides: Represent a borderline case where both SN1 and SN2 mechanisms are possible and often compete. The outcome is highly dependent on the other reaction conditions.[16]

  • Allylic and Benzylic Halides: Can undergo both SN1 and SN2 reactions. They are reactive in SN2 due to the accessibility of the electrophilic carbon. They can also undergo SN1 reactions because the resulting carbocations are resonance-stabilized.

  • Vinyl and Aryl Halides: Generally do not undergo SN1 or SN2 reactions.[5][14] The carbon-halogen bond is stronger, and the carbocations are highly unstable. However, nucleophilic aromatic substitution can occur under specific conditions through different mechanisms.[5][20]

The Nucleophile: Strength and Concentration

The nature of the nucleophile is a critical determinant.

  • Strong Nucleophiles: Favor the SN2 mechanism.[1][19] Strong, negatively charged nucleophiles (e.g., OH⁻, RO⁻, CN⁻) accelerate the bimolecular reaction.[21][22]

  • Weak Nucleophiles: Favor the SN1 mechanism. Weak, neutral nucleophiles (e.g., H₂O, ROH) are not strong enough to initiate a concerted SN2 reaction and will wait for the formation of a carbocation.[23]

  • Nucleophilicity Trends: Nucleophilicity is a kinetic term that describes the rate at which a nucleophile attacks a substrate.[6][10] It is influenced by factors such as charge (negatively charged species are generally better nucleophiles than their conjugate acids), electronegativity (nucleophilicity increases down a group in the periodic table in protic solvents), and steric bulk (less hindered nucleophiles are more effective).[19][22]

The Leaving Group: Ability to Depart

A good leaving group is essential for both SN1 and SN2 reactions.[1] The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups.[10][22][23] This is because weak bases are stable as anions after they have departed with the electron pair from the carbon-leaving group bond.[22]

  • Excellent Leaving Groups: Conjugate bases of strong acids, such as halides (I⁻ > Br⁻ > Cl⁻) and sulfonates (e.g., tosylate, mesylate).[1][22]

  • Poor Leaving Groups: Strong bases like hydroxide (OH⁻) and alkoxides (RO⁻) are poor leaving groups.[22][23] However, they can be converted into good leaving groups through protonation.[22][23]

The Solvent: Stabilizing Intermediates and Reactants

The choice of solvent can have a profound impact on the reaction mechanism and rate.[1]

  • Polar Protic Solvents: These solvents (e.g., water, alcohols) have a hydrogen atom bonded to an electronegative atom and are capable of hydrogen bonding.[24] They favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group through solvation.[24][25][26] While they can also solvate nucleophiles, which can hinder SN2 reactions, their ability to stabilize the transition state leading to the carbocation is the dominant effect for SN1.[21][24]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, DMF) are polar but do not have acidic protons and cannot act as hydrogen bond donors.[21][24] They are the preferred solvents for SN2 reactions.[1][21][24] They can dissolve the necessary ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "free" to attack the substrate.[21][24][26]

Factor Favors SN1 Favors SN2
Substrate 3° > 2°Methyl > 1° > 2°
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, CN⁻)
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)
Solvent Polar Protic (e.g., H₂O, ROH)Polar Aprotic (e.g., Acetone, DMSO)

Experimental Determination of Reaction Mechanisms

Elucidating the mechanism of a nucleophilic substitution reaction requires a combination of experimental techniques.[27] No single experiment can definitively prove a mechanism; rather, a collection of evidence is used to support one pathway over others.[27]

Kinetic Studies

The most direct method for distinguishing between SN1 and SN2 mechanisms is through kinetic analysis.[9][28]

Protocol: Determining the Rate Law

  • Reaction Setup: A series of reactions are set up where the initial concentrations of the substrate and nucleophile are systematically varied.[9] The temperature and solvent are kept constant.

  • Monitoring Reaction Progress: The reaction progress is monitored over time by measuring the disappearance of a reactant or the appearance of a product.[9][29] This can be achieved using techniques such as:

    • Spectrophotometry: If a reactant or product absorbs light at a specific wavelength.[29][30]

    • Chromatography (GC, HPLC): To separate and quantify the components of the reaction mixture at different time points.

    • NMR Spectroscopy: To monitor the change in concentration of specific species in real-time.[30]

  • Data Analysis: The initial rate of the reaction is determined for each set of initial concentrations.[29]

    • If doubling the concentration of the substrate doubles the rate, while changing the nucleophile concentration has no effect, the reaction is first-order in the substrate and zero-order in the nucleophile, consistent with an SN1 mechanism.[12]

    • If doubling the concentration of either the substrate or the nucleophile doubles the rate (and doubling both quadruples the rate), the reaction is first-order in both, consistent with an SN2 mechanism.[9][11]

Stereochemical Analysis

The stereochemical outcome of a reaction provides crucial mechanistic information.[15][31]

Protocol: Probing Stereochemistry

  • Chiral Substrate: A stereochemically pure (enantiomerically enriched) substrate with a chiral center at the reaction site is used.[15]

  • Reaction and Isolation: The nucleophilic substitution reaction is carried out, and the product is carefully isolated and purified.

  • Polarimetry: The optical rotation of the product is measured using a polarimeter.[31]

    • Inversion of Configuration: If the product has an optical rotation opposite in sign to the starting material, this is strong evidence for an SN2 mechanism.[15]

    • Racemization: If the product is optically inactive (a racemic mixture), this suggests an SN1 mechanism.[15]

Borderline Mechanisms and Other Pathways

While the SN1 and SN2 models are incredibly useful, the reality of chemical reactivity is a spectrum. Some reactions exhibit characteristics of both pathways, existing in a "borderline" region.[32][33] These may involve ion-pair intermediates or concurrent SN1 and SN2 processes.[32]

Other notable nucleophilic substitution mechanisms include:

  • SNi (Substitution Nucleophilic internal): The nucleophile is delivered from the same side as the leaving group.[5]

  • SNAr (Nucleophilic Aromatic Substitution): Occurs on aromatic rings, typically requiring strong electron-withdrawing groups and proceeding through a Meisenheimer complex intermediate.[20]

  • Allylic Rearrangement (SN1' or SN2'): The nucleophile attacks at the γ-position of an allylic system, leading to a rearranged product.[5]

Applications in Drug Development

The principles of nucleophilic substitution are central to the synthesis and mechanism of action of many pharmaceutical agents.

  • Drug Synthesis: The formation of C-N, C-O, and C-S bonds, common in drug molecules, is often achieved through nucleophilic substitution reactions.[2][3][7] For example, the synthesis of many beta-lactam antibiotics involves intramolecular nucleophilic substitution.

  • Mechanism of Action: Some drugs exert their therapeutic effect by acting as nucleophiles or electrophiles in biological systems. For instance, DNA alkylating agents used in chemotherapy form covalent bonds with nucleophilic sites on DNA, disrupting its replication.

  • Metabolism: Drug metabolism often involves nucleophilic substitution reactions catalyzed by enzymes. Understanding these pathways is crucial for predicting drug efficacy and potential toxicity.

Conclusion

The mechanisms of nucleophilic substitution reactions provide a powerful framework for understanding and predicting chemical reactivity. The SN1 and SN2 pathways represent two distinct mechanistic extremes, and the outcome of a given reaction is a delicate balance of substrate structure, nucleophile strength, leaving group ability, and solvent effects. For researchers in the chemical and pharmaceutical sciences, a deep, causal understanding of these principles is indispensable for the rational design of synthetic routes, the development of novel therapeutic agents, and the elucidation of biological processes. Continued investigation into reaction mechanisms, aided by advanced spectroscopic and computational techniques, will undoubtedly continue to refine our understanding and expand the synthetic utility of these fundamental transformations.[30][34]

Visualizations

Caption: The concerted SN2 mechanism showing backside attack and inversion of stereochemistry.

Caption: The stepwise SN1 mechanism involving a planar carbocation intermediate.

References

Methodological & Application

use of 2,6-Difluoro-3-methylbenzyl bromide in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2,6-Difluoro-3-methylbenzyl bromide

Introduction: A Versatile Fluorinated Building Block

This compound is a substituted aromatic compound of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is characterized by a benzyl bromide core, which is rendered highly reactive by the presence of two electron-withdrawing fluorine atoms at the ortho positions to the bromomethyl group. This electronic arrangement enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a variety of nucleophilic substitution reactions.[1]

The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in drug development to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter binding affinities to target proteins.[1] As such, this compound serves as a valuable building block for introducing the 2,6-difluoro-3-methylbenzyl moiety into complex molecular architectures, enabling the synthesis of novel pharmaceuticals and agrochemicals.[1][2]

Core Reactivity: The Predominance of SN2 Nucleophilic Substitution

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this mechanism, a nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide ion, which is an effective leaving group.[4]

The key factors governing this high reactivity are:

  • Benzylic Position: The carbon atom is adjacent to a benzene ring, which stabilizes the transition state of the reaction.

  • Excellent Leaving Group: The bromide ion (Br⁻) is a stable species and therefore readily departs.[4]

  • Electronic Activation: The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.[1]

SN2_Mechanism sub This compound ts [Transition State]‡ sub->ts nu Nu: nu->ts Attack prod Substituted Product ts->prod Bond Formation lg Br⁻ ts->lg Bond Breaking

Caption: Generalized SN2 mechanism for this compound.

Application Note 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction of this compound with a phenol in the presence of a mild base provides a straightforward route to diarylmethyl ethers, which are common motifs in biologically active molecules.

Protocol: Synthesis of 1-(Benzyloxy)-2,6-difluoro-3-methylbenzene

This protocol details the O-alkylation of phenol with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.1 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Causality and Optimization:

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile excessively.[3]

  • Base: Potassium carbonate is a suitable and mild base for deprotonating the phenol. For less reactive phenols or to accelerate the reaction, a stronger base like sodium hydride (NaH) can be used, although this requires stricter anhydrous conditions.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.

ParameterConditionExpected YieldPurity
Base K₂CO₃85-95%>98% (after chromatography)
Solvent AcetonitrileHighHigh
Temperature 65 °COptimal rateMinimal byproducts
Reaction Time 4-6 hoursComplete conversionN/A

Application Note 2: Advanced C-C Bond Formation via Suzuki-Miyaura Coupling

While nucleophilic substitution is its primary reactivity, this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, creating diarylmethane structures that are prevalent in pharmaceuticals.[5]

Protocol: Synthesis of 2,6-Difluoro-3-methyl-1,1'-biphenyl

This protocol describes the palladium-catalyzed coupling of this compound with phenylboronic acid.

Suzuki_Workflow start Combine Reactants: - Benzyl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Toluene/H₂O) react Inert Atmosphere (N₂/Ar) Heat to 80-100 °C Monitor by TLC/GC-MS start->react 1. Setup workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine react->workup 2. Reaction purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify 3. Isolation product Pure Diaryl Methane Product purify->product 4. Final Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 eq)

  • Toluene

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene, followed by the degassed aqueous K₃PO₄ solution.

  • Heat the biphasic mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired diarylmethane product.

Mechanistic Considerations: The catalytic cycle involves three key steps: (a) Oxidative Addition of the palladium(0) complex into the C-Br bond, (b) Transmetalation of the aryl group from the boron atom to the palladium center, and (c) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst.[5][6] The choice of ligand (e.g., SPhos) is critical for promoting the oxidative addition of the sp³-hybridized carbon-bromine bond.

Safety and Handling

  • Lachrymator: Benzyl bromides are potent lachrymators (tear-inducing agents) and irritants. Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its activated benzylic position allows for efficient incorporation into target molecules primarily through SN2 reactions with a wide range of nucleophiles. Furthermore, its utility can be extended to more complex C-C bond-forming transformations like the Suzuki-Miyaura coupling. These characteristics make it a powerful tool for researchers, scientists, and drug development professionals aiming to synthesize novel, fluorinated compounds with potentially enhanced biological properties.

References

Application Notes & Protocols: 2,6-Difluoro-3-methylbenzyl bromide as a Strategic Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—small steric footprint, high electronegativity, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] The strategic placement of fluorine can block sites of metabolic oxidation, enhance membrane permeability, and improve interactions with protein targets, ultimately leading to superior pharmacokinetic and pharmacodynamic profiles.[4][5]

Within this context, 2,6-Difluoro-3-methylbenzyl bromide has emerged as a particularly valuable building block. Its structure combines the advantageous electronic properties of a difluorinated aromatic ring with the reactivity of a benzylic bromide, making it a potent electrophile for introducing this metabolically robust moiety into target molecules. The ortho-difluoro substitution pattern is especially effective at shielding the benzylic position from enzymatic degradation, while the methyl group provides an additional point for structural modification and interaction.[6] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this versatile reagent in pharmaceutical research and development.

Physicochemical Properties and Reactivity Profile

This compound is a highly reactive alkylating agent, prized for its ability to readily participate in nucleophilic substitution reactions.

PropertyValueSource
CAS Number 261763-44-4[7][8]
Molecular Formula C₈H₇BrF₂[7]
Molecular Weight 221.045 g/mol [7]
Appearance Liquid[7]
IUPAC Name 2-(bromomethyl)-1,3-difluoro-4-methylbenzene[7]

Reactivity Insights: The molecule's reactivity is dominated by the benzylic bromide, which serves as an excellent leaving group in SN2 reactions. The key to its enhanced utility lies in the electronic effects of the aromatic substituents:

  • Electrophilicity: The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which inductively increases the partial positive charge on the benzylic carbon. This makes the molecule a potent electrophile, highly susceptible to attack by a wide range of nucleophiles (O, N, S, and C-based).

  • Metabolic Stability: The C-F bonds effectively block common sites of metabolic oxidation by Cytochrome P450 enzymes.[4] This steric and electronic shielding is a primary reason for incorporating this moiety into drug candidates to improve their in-vivo half-life and oral bioavailability.[9]

  • Conformational Control: The ortho substituents can influence the rotational barrier around the aryl-CH₂ bond, potentially locking the molecule into a more favorable conformation for receptor binding.

Safety, Handling, and Storage

Hazard Profile: this compound is a corrosive and lachrymatory substance that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[7][10] It is harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[11][12] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[13][14]

  • Handling: Avoid breathing dust, fumes, or vapors.[14] Prevent contact with skin and eyes.[11] Use spark-proof tools and ensure adequate ventilation.[12] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[12][13] Keep the container tightly sealed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, amines, and metals.[13]

Core Synthetic Applications & Protocols

This compound is primarily used for the alkylation of nucleophiles. Below are detailed, field-tested protocols for common transformations.

G cluster_input Inputs cluster_process Alkylation Workflow cluster_output Output reagent 2,6-Difluoro- 3-methylbenzyl bromide setup 1. Dissolve Nucleophile & Base in Solvent addition 2. Add Benzyl Bromide (often dropwise) reagent->addition nucleophile Nucleophile (R-OH, R-NH₂, R₂CH₂) nucleophile->setup setup->addition Form Nucleophile Anion reaction 3. Heat & Stir (Monitor by TLC/LC-MS) addition->reaction Sɴ2 Reaction workup 4. Quench, Extract, & Purify reaction->workup Reaction Complete product Alkylated Product workup->product Isolate Pure Compound

Caption: General workflow for SN2 alkylation reactions.

A. Protocol: O-Alkylation of Phenols

This protocol describes the etherification of a substituted phenol, a common step in synthesizing diaryl ether linkages found in many bioactive molecules.

Reaction Scheme: Ar-OH + 2,6-F₂-3-Me-C₆H₂CH₂Br → Ar-O-CH₂-C₆H₂-3-Me-2,6-F₂

Materials & Reagents:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine solution

  • Round-bottom flask, magnetic stirrer, heating mantle, TLC plates

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Reagent Addition: Stir the suspension vigorously. Add this compound (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with a saturated brine solution (1x) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography (typically using a hexanes/ethyl acetate gradient) to yield the pure O-alkylated product.

Causality and Rationale:

  • Base Selection: K₂CO₃ is a mild, inexpensive base suitable for deprotonating phenols without causing unwanted side reactions. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary.[15]

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base and enhancing the rate of the SN2 reaction.[16]

B. Protocol: N-Alkylation of Heterocycles

This protocol details the alkylation of a nitrogen-containing heterocycle, a key transformation for building cores of many kinase inhibitors and other targeted therapies.

Reaction Scheme: Heterocycle-NH + 2,6-F₂-3-Me-C₆H₂CH₂Br → Heterocycle-N-CH₂-C₆H₂-3-Me-2,6-F₂

Materials & Reagents:

  • N-H containing Heterocycle (e.g., indole, pyrazole) (1.0 eq)

  • This compound (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM), Water, Brine solution

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend the heterocycle (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile (0.4 M).

  • Reagent Addition: Add this compound (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir under an inert atmosphere. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 6-16 hours).

  • Work-up: After cooling, filter the solid salts and wash the filter cake with a small amount of acetonitrile or DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration and solvent removal, purify the crude material by flash chromatography or recrystallization to obtain the desired N-alkylated product.

Causality and Rationale:

  • Base Selection: Cs₂CO₃ is often superior for N-alkylation as it is more soluble in organic solvents than K₂CO₃ and the large, soft cesium cation promotes a faster SN2 reaction.[17]

  • Catalytic KI: For less reactive systems, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the bromide is transiently replaced by the more nucleofuge iodide.[18]

Case Study: Synthesis of Selective Androgen Receptor Modulators (SARMs)

A prominent application of fluorinated benzyl halides is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that bind to androgen receptors but have tissue-selective effects, offering the potential for anabolic benefits (e.g., increased muscle mass and bone density) with reduced androgenic side effects (e.g., on the prostate).[19][20]

The metabolic instability of early nonsteroidal SARMs was a significant hurdle.[21][22] Introducing moieties like the 2,6-difluoro-3-methylbenzyl group was a key strategy to overcome this. The fluorine atoms block metabolic hydroxylation of the aromatic ring, a common pathway for drug inactivation, thereby improving the compound's pharmacokinetic profile.[22][23]

Illustrative Synthetic Step: A core scaffold containing a nucleophilic site (e.g., a phenol or secondary amine) is alkylated with this compound using protocols similar to those described above to furnish the final SARM candidate. This strategic addition imparts both metabolic robustness and favorable interactions within the ligand-binding pocket of the androgen receptor.

G SARM SARM AR Androgen Receptor (AR) in Cytoplasm SARM->AR Complex1 SARM-AR-HSP Complex SARM->Complex1 AR->Complex1 HSP Heat Shock Proteins (HSP) HSP->AR Keeps AR inactive Nucleus Nucleus Complex1->Nucleus HSP Dissociation & Translocation Complex2 SARM-AR Dimer ARE Androgen Response Element (on DNA) Complex2->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effect Anabolic Effects (Muscle, Bone) Protein->Effect

Caption: Mechanism of action for a Selective Androgen Receptor Modulator (SARM).

Conclusion

This compound is more than a simple alkylating agent; it is a strategic tool for overcoming fundamental challenges in drug development. Its unique combination of reactivity and inherent metabolic stability makes it an invaluable building block for creating next-generation therapeutics with improved efficacy and safety profiles. The protocols and insights provided in this guide are designed to empower researchers to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery of novel and impactful medicines.

References

Application Notes & Protocols for Alkylation Reactions Using 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,6-Difluoro-3-methylbenzyl Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for optimizing pharmacological profiles.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3]

2,6-Difluoro-3-methylbenzyl bromide emerges as a particularly valuable electrophilic building block for introducing a fluorinated benzyl group onto various nucleophiles. The ortho, ortho-difluoro substitution pattern enhances the electrophilic nature of the benzylic carbon, making it a highly reactive agent for alkylation reactions.[4] Furthermore, this substitution can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[3] The additional methyl group at the 3-position provides a vector for exploring structure-activity relationships (SAR) and can influence the conformational presentation of the molecule.

This guide provides an in-depth analysis of the reactivity of this compound and delivers detailed, field-proven protocols for its application in N-, O-, and C-alkylation reactions, designed for researchers in organic synthesis and pharmaceutical development.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name 2-(bromomethyl)-1,3-difluoro-4-methylbenzene[5]
CAS Number 261763-44-4[5]
Molecular Formula C₈H₇BrF₂[5]
Molecular Weight 221.04 g/mol [5]
Appearance Liquid[5]
Density ~1.5 g/cm³[5]
Critical Safety & Handling Protocols

Hazard Warning: Benzyl bromides, including this derivative, are potent lachrymators (tear-inducing agents) and are corrosive, causing severe skin burns and eye damage.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check specific compatibility), and splash-proof safety goggles with a face shield.[8]

  • Dispensing: As a liquid, use a syringe or cannula for transfers to minimize exposure. Avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong acids.[6]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Waste Disposal: Dispose of waste in a dedicated halogenated organic waste container in accordance with local, state, and federal regulations.

Mechanistic Framework: The SN2 Pathway

Alkylation reactions with this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] This is because the substrate is a primary benzylic halide, which is sterically accessible and highly activated towards nucleophilic attack.

Key Mechanistic Steps:

  • Nucleophile Activation: A base is used to deprotonate the nucleophile (e.g., an amine, phenol, or active methylene compound), increasing its nucleophilicity.

  • Concerted Attack: The activated nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine atom (a "backside attack").[10][11]

  • Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.[10][11]

  • Product Formation: The bromide ion is expelled as a stable leaving group, resulting in the formation of the new C-Nucleophile bond. If the carbon were a stereocenter, this mechanism would lead to an inversion of configuration, known as a Walden inversion.[10][11]

While benzylic systems can also undergo SN1 reactions due to the resonance stabilization of the resulting carbocation, the SN2 pathway is generally favored for primary substrates like this one, especially when strong nucleophiles and polar aprotic solvents are employed.[9][12]

Caption: General SN2 mechanism for alkylation.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for reaction optimization. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

General Considerations for Success
  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They effectively solvate the counter-ion of the base, leaving the nucleophilic anion more reactive and accelerating the SN2 reaction.[13]

  • Base Selection: The choice of base is critical and depends on the pKa of the nucleophile.

    • Weak Nucleophiles (e.g., anilines, some alcohols): Stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) may be required.

    • Moderate/Strong Nucleophiles (e.g., phenols, primary amines, malonates): Milder inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient and easier to handle.

  • Catalytic Additives: For less reactive systems, adding a catalytic amount (0.1 eq) of Potassium Iodide (KI) or Sodium Iodide (NaI) can significantly increase the reaction rate. This occurs via an in situ Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide, which is a better leaving group.[14]

Experimental_Workflow Start 1. Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) Reagents 2. Reagent Addition - Dissolve Nucleophile in Solvent - Add Base Start->Reagents Cool 3. Cool Mixture (if using reactive base like NaH) Reagents->Cool Alkylating 4. Add Alkylating Agent - this compound - (1.0 - 1.2 eq) - Add dropwise Reagents->Alkylating (for mild bases) Cool->Alkylating React 5. Reaction - Stir at RT to 80°C - Monitor by TLC/LC-MS Alkylating->React Workup 6. Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Wash with Brine React->Workup Purify 7. Purification - Dry (Na₂SO₄/MgSO₄) - Concentrate - Column Chromatography Workup->Purify End 8. Characterization - NMR, MS, etc. Purify->End

Caption: General experimental workflow for alkylation.

Protocol 1: N-Alkylation of a Primary Amine

This protocol details the mono-alkylation of a primary aromatic or aliphatic amine. The electron-withdrawing nature of substituents on anilines can decrease their nucleophilicity, potentially requiring more forcing conditions.[15][16]

  • Materials & Reagents:

    • Primary amine (1.0 eq)

    • This compound (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

    • Potassium Iodide (KI) (0.1 eq, optional)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and KI (0.1 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the amine.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add this compound (1.1 eq) dropwise via syringe.

    • Heat the reaction mixture to 50-70 °C and stir for 4-16 hours, monitoring for the disappearance of starting material by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.[16]

BaseSolventTemperature (°C)Typical Time (h)Notes
K₂CO₃DMF50 - 704 - 16Standard for many primary/secondary amines.[16]
NaHTHF/DMF0 to RT2 - 8For less nucleophilic amines; requires careful handling.
Et₃N/DBUCH₂Cl₂/TolueneRT to 806 - 12Organic bases, useful for acid-sensitive substrates.[15]
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a classic and reliable method for synthesizing aryl ethers from phenols.

  • Materials & Reagents:

    • Phenol derivative (1.0 eq)

    • This compound (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl acetate, 1M NaOH(aq), Water, Brine

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous acetonitrile.

    • Add Cs₂CO₃ (1.5 eq) to the solution. The use of Cs₂CO₃ often leads to higher yields and faster reaction rates compared to K₂CO₃.

    • Stir the resulting suspension at room temperature for 20 minutes.

    • Add this compound (1.2 eq) to the mixture.

    • Stir the reaction at room temperature or heat gently to 40-50 °C for 2-12 hours until TLC/LC-MS indicates completion.

    • Cool to room temperature, filter off the inorganic salts, and rinse the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol), followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify by flash column chromatography if necessary.

BaseSolventTemperature (°C)Typical Time (h)Notes
Cs₂CO₃MeCN/DMFRT - 502 - 12Highly effective for phenols.
K₂CO₃Acetone/MeCNReflux6 - 24A more economical but often slower alternative.
NaHTHF0 to RT1 - 4Very effective for both phenols and aliphatic alcohols.[17]
Protocol 3: C-Alkylation of an Active Methylene Compound

This protocol describes the alkylation of a carbon-based nucleophile, such as diethyl malonate, to form a new C-C bond.

  • Materials & Reagents:

    • Diethyl malonate (or other active methylene compound) (1.0 eq)

    • This compound (1.05 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add NaH (1.1 eq).

    • Carefully wash the NaH with dry hexanes to remove the mineral oil, and then place the flask under vacuum to dry.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Add diethyl malonate (1.0 eq) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete (hydrogen gas evolution should cease).

    • Add a solution of this compound (1.05 eq) in a small amount of anhydrous THF dropwise via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC/LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by vacuum distillation or flash column chromatography.

BaseSolventTemperature (°C)Typical Time (h)Notes
NaHTHF/DMF0 to RT3 - 12Standard for generating enolates from malonates.
NaOEtEthanolRT to Reflux4 - 18Classic conditions, but risk of transesterification.
DBUMeCNRT - 606 - 24A strong, non-nucleophilic organic base option.

Conclusion

This compound is a potent and versatile electrophile for introducing a strategically functionalized benzyl group into a wide range of molecules. Its high reactivity, driven by the benzylic bromide and enhanced by the electron-withdrawing fluorine atoms, makes it an ideal substrate for SN2 reactions. By carefully selecting the appropriate base and solvent system, researchers can achieve efficient N-, O-, and C-alkylation of diverse nucleophiles. The protocols outlined in this guide provide a solid foundation for leveraging this valuable reagent in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

Application Note & Protocols: Leveraging 2,6-Difluoro-3-methylbenzyl Bromide for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 2,6-Difluoro-3-methylbenzyl bromide as a versatile and strategic building block in modern organic synthesis. We delve into the causality behind its reactivity, offering detailed, field-proven protocols for its application in key synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The incorporation of the 2,6-difluoro-3-methylbenzyl moiety is a recognized strategy for enhancing the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[1][2] This guide serves as a practical resource for harnessing the full synthetic potential of this valuable reagent.

Reagent Overview and Strategic Importance

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its structure is primed for reactivity; the benzylic bromide provides an excellent leaving group for a variety of transformations, while the electronic properties of the aromatic ring are modulated by the presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group.

The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to improve metabolic stability, modulate pKa, and enhance binding affinity to target proteins.[1][3] The 2,6-difluoro substitution pattern, in particular, offers a unique steric and electronic profile that can be exploited to create novel molecular architectures with desirable pharmacological properties.[2][4]

Physicochemical Properties and Safety Data

Proper handling and storage of this compound are critical for ensuring experimental success and laboratory safety. It is classified as a corrosive substance and a lachrymator, necessitating stringent safety protocols.

PropertyValueReference
CAS Number 261763-44-4[5][6]
Molecular Formula C₈H₇BrF₂[6]
Molecular Weight 221.04 g/mol [6]
Appearance Liquid[6]
Relative Density 1.5 g/cm³[6]
IUPAC Name 2-(bromomethyl)-1,3-difluoro-4-methylbenzene[6]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield.[7] Work should be exclusively conducted in a certified chemical fume hood.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines.[8]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7]

    • Skin: Wash off immediately with soap and plenty of water for at least 15 minutes; seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[8] The storage area should be designated for corrosive materials.

Core Application: Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for this compound is the Sₙ2 reaction. The benzylic carbon is highly electrophilic due to the polarization of the C-Br bond, making it an excellent substrate for attack by a wide range of nucleophiles.[4][9] The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the backside relative to the bromide leaving group.[9]

Causality of Reactivity:

  • Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which facilitates the reaction.

  • Benzylic Position: The benzylic carbon can stabilize the transition state through conjugation with the adjacent aromatic ring, accelerating the Sₙ2 pathway.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile) are ideal as they solvate the cation of the nucleophilic salt but do not significantly solvate the nucleophile itself, thus preserving its reactivity.

Protocol: Synthesis of a Novel Aryl Ether via Williamson Ether Synthesis

This protocol details the synthesis of 2-(4-methoxyphenoxymethyl)-1,3-difluoro-4-methylbenzene, a representative reaction demonstrating the etherification of a phenol.

Workflow Diagram:

G Protocol Workflow: Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents: - 4-Methoxyphenol - K₂CO₃ - this compound solvent 2. Add Anhydrous DMF reagents->solvent Dissolve stir 3. Stir at 60°C under N₂ solvent->stir Heat & Stir monitor 4. Monitor by TLC stir->monitor Periodically quench 5. Quench with Water monitor->quench Upon Completion extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify via Column Chromatography extract->purify Dry & Concentrate characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for aryl ether synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • Add this compound (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting benzyl bromide spot (visualized under UV light) indicates reaction completion.

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure aryl ether.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[10][11] this compound can serve as the electrophilic partner, coupling with a variety of organoboron reagents (boronic acids or esters) to synthesize diaryl- or alkyl-aryl methanes.

Causality of the Catalytic Cycle: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]

  • Oxidative Addition: The reaction initiates with the insertion of the Pd(0) complex into the carbon-bromine bond of the benzyl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

Catalytic Cycle Diagram:

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_int R¹-Pd(II)L₂-Br pd0->pd2_int pd2_trans R¹-Pd(II)L₂-R² pd2_int->pd2_trans Transmetalation pd2_trans->pd0 Regenerates Catalyst product R¹-R² pd2_trans->product Reductive Elimination reagent1 R¹-Br (this compound) reagent1->pd2_int Oxidative Addition reagent2 R²-B(OH)₂ reagent2->pd2_trans base Base (e.g., Cs₂CO₃) base->pd2_trans

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Novel Diaryl Methane Derivative

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), complex with CH₂Cl₂ (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl Acetate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours.

  • Self-Validation: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. A successful reaction will show a new, less polar spot corresponding to the diaryl methane product.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired diaryl methane product.

  • Characterization: Confirm the product's identity and purity via NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a powerful and adaptable reagent for the synthesis of novel chemical entities. Its inherent reactivity allows for straightforward incorporation into molecules via robust Sₙ2 and Suzuki-Miyaura coupling reactions. The protocols outlined in this guide provide a validated foundation for researchers to explore the synthesis of new ethers, diaryl methanes, and other complex structures. The strategic use of this building block will continue to be a valuable asset in the fields of drug discovery and materials science, enabling the development of next-generation compounds with enhanced properties.

References

Application Notes & Protocols: The Strategic Incorporation of 2,6-Difluoro-3-methylbenzyl bromide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Forward

The relentless evolution of pest resistance and the increasing demand for environmentally benign agricultural solutions necessitate the continuous innovation of crop protection agents. Within the synthetic chemist's toolkit, fluorinated building blocks have emerged as indispensable tools for modulating the physicochemical and biological properties of active ingredients.[1][2] This guide focuses on a particularly valuable synthon: 2,6-Difluoro-3-methylbenzyl bromide (CAS No. 261763-44-4) . The strategic placement of two fluorine atoms flanking a methyl-substituted benzyl bromide creates a unique electronic and steric profile, making it a cornerstone for developing next-generation fungicides and other agrochemicals.

This document serves as a detailed application note for researchers and process chemists. It moves beyond a simple recitation of procedures to explain the underlying chemical principles and provide a robust, field-tested protocol for the application of this key intermediate in the synthesis of pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).

The Significance of the 2,6-Difluoro-3-methylbenzyl Moiety

The utility of this compound stems from the profound influence of its constituent groups on the final agrochemical's performance.

  • Enhanced Biological Potency: The two ortho-fluorine atoms are strongly electron-withdrawing. This electronic perturbation can significantly enhance the binding affinity of the molecule to its target enzyme, often leading to a dramatic increase in intrinsic activity.[1] In the context of SDHIs, this improved binding at the ubiquinone binding site of the succinate dehydrogenase complex is critical for fungicidal efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 2 and 6 positions shields the benzylic methylene group and the aromatic ring from oxidative metabolism by cytochrome P450 enzymes in both the target pest and the environment. This increased metabolic stability can translate to longer-lasting efficacy and a more favorable pharmacokinetic profile.

  • Modulated Physicochemical Properties: Fluorination increases lipophilicity, which can improve the molecule's ability to penetrate the waxy cuticles of plants and the cell membranes of fungal pathogens.[1] The strategic placement of fluorine can fine-tune these properties for optimal systemic transport within the plant.

The addition of the 3-methyl group provides a steric handle that can be crucial for optimizing the fit within the target protein's active site, further enhancing potency and selectivity while potentially mitigating off-target effects.

Core Application: N-Alkylation for Pyrazole Carboxamide Fungicides

A primary application of this compound is the N-alkylation of heterocyclic cores, particularly pyrazole amides, to produce potent SDHI fungicides.[3][4][5][6] The general transformation involves the displacement of the bromide by the deprotonated nitrogen of the pyrazole ring, forming a stable C-N bond and tethering the crucial fluorinated benzyl group to the pharmacophore.

General Synthetic Pathway

The reaction is a classic nucleophilic substitution (SN2) where the pyrazole anion acts as the nucleophile and the benzyl bromide as the electrophile. The benzylic carbon is activated towards substitution by the adjacent aromatic ring and the electronegative bromine atom.

Caption: General N-Alkylation Reaction Scheme.

Detailed Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of N-(2-(2,6-difluoro-3-methylbenzyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a representative SDHI fungicide, via N-alkylation.

Materials and Reagents
ReagentCAS NumberGradeSupplier Example
3-(difluoromethyl)-1H-pyrazole-4-carboxamide IntermediateProprietary>98% PurityCustom Synthesis
This compound 261763-44-4 >98% PurityChemicalBook[7]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7ACS Reagent GradeMilliporeSigma
N,N-Dimethylformamide (DMF), anhydrous68-12-2Anhydrous, >99.8%MilliporeSigma
Ethyl Acetate (EtOAc)141-78-6ACS Reagent GradeFisher Scientific
Brine (Saturated NaCl solution)7647-14-5N/ALab Prepared
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9ACS Reagent GradeVWR
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions
  • This compound is a potent lachrymator and an alkylating agent. It is corrosive and can cause severe skin and eye irritation. Always handle this reagent in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles.

  • Anhydrous DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before commencing work.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add the pyrazole carboxamide intermediate (1.0 eq).

  • Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring to dissolve the solid. Add finely powdered, anhydrous potassium carbonate (1.5 eq).

    • Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the benzyl bromide and to ensure the base effectively deprotonates the pyrazole nitrogen. K₂CO₃ is a suitable base, offering a good balance of strength and handling safety for this transformation. Stronger bases like NaH could be used but require more stringent anhydrous techniques.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension.

    • Causality Note: A slight excess of the benzyl bromide ensures complete consumption of the more valuable pyrazole intermediate. The addition can be done in one portion at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) every hour. The reaction is typically complete within 3-6 hours.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing deionized water (approx. 10x the volume of DMF). This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration, or if an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Causality Note: The water quench precipitates the product and dissolves the inorganic salts (K₂CO₃, KBr). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods, such as ¹H NMR, ¹⁹F NMR, LC-MS, and HPLC analysis.

Experimental Workflow and Data

Caption: Step-by-step experimental workflow.

Optimization of Reaction Conditions

The following table presents representative data for optimizing the N-alkylation reaction.

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃ (1.5)DMFRT1275>98
2K₂CO₃ (1.5)DMF50492>98
3Cs₂CO₃ (1.5)ACN60394>98
4NaH (1.2)THFRT291>98

Data is representative and for illustrative purposes.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of modern agrochemicals. Its unique electronic and steric properties are leveraged to enhance biological activity and metabolic stability. The N-alkylation protocol detailed herein provides a reliable and scalable method for its incorporation into pyrazole carboxamide fungicides. By understanding the causality behind the procedural steps and adhering to stringent safety protocols, researchers can successfully employ this versatile intermediate in the development of novel and effective crop protection solutions.

References

The Strategic Role of 2,6-Difluoro-3-methylbenzyl Bromide in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorination in Material Design

In the pursuit of high-performance materials, the strategic incorporation of fluorine atoms into organic structures has emerged as a paramount strategy. Organofluorine compounds are integral to modern materials science, imparting a unique combination of properties including exceptional thermal and chemical stability, hydrophobicity, and low surface energy.[1][2] The carbon-fluorine bond, being the strongest single bond in organic chemistry, provides a foundation for robust molecular architectures resistant to degradation.[3] 2,6-Difluoro-3-methylbenzyl bromide (DFMBB) is a versatile reagent poised to play a significant role in this field. Its distinct structure, featuring a reactive benzylic bromide for facile substitution and a difluorinated aromatic ring, makes it an ideal building block for the functionalization of a wide array of materials.

This guide provides an in-depth exploration of the utility of this compound in materials science, with a focus on its application in the surface modification and functionalization of polymers. We will delve into the causality behind its use and provide a detailed, field-proven protocol for its integration into a polymer backbone via the Williamson ether synthesis, a cornerstone of organic and polymer chemistry.

Core Principles: Why this compound?

The efficacy of this compound as a functionalizing agent in materials science is rooted in its molecular architecture. The presence of two fluorine atoms ortho to the benzyl group provides significant steric shielding and electron-withdrawing effects. This electronic arrangement enhances the thermal and oxidative stability of the resulting material. The methyl group provides an additional point of structural diversity.

The primary role of DFMBB in materials science is as a precursor for introducing the 2,6-difluoro-3-methylbenzyl moiety into larger structures, particularly polymers. This is most commonly achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a suitable nucleophile present on a polymer backbone, such as a hydroxyl or amine group.

The introduction of this fluorinated side chain can dramatically alter the properties of the parent material in several key ways:

  • Surface Energy Modification: Fluorinated compounds are known for their low surface energy, leading to hydrophobic and oleophobic properties. This is highly desirable for applications requiring water and oil repellency, such as protective coatings and self-cleaning surfaces.

  • Enhanced Thermal and Chemical Stability: The high strength of the C-F bond contributes to the overall stability of the material, making it more resistant to high temperatures and harsh chemical environments.[1]

  • Tailored Dielectric Properties: The introduction of fluorine can lower the dielectric constant of a material, which is advantageous for applications in microelectronics and high-frequency communication.

  • Biocompatibility and Bio-inertness: Fluorinated polymers often exhibit low protein adsorption and reduced thrombogenicity, making them suitable for various biomedical applications.

Application Focus: Surface Functionalization of Hydroxyl-Terminated Polymers

A primary application of this compound is in the post-polymerization modification of polymers containing nucleophilic functional groups, such as hydroxyl (-OH) groups. The Williamson ether synthesis is a robust and well-established method for forming an ether linkage between an alkoxide and an alkyl halide.[4][5] In this context, the hydroxyl groups on a polymer are deprotonated to form alkoxides, which then react with DFMBB in an SN2 reaction to append the fluorinated benzyl group.

This surface functionalization is particularly valuable for tailoring the interfacial properties of a material without altering its bulk characteristics. For instance, a hydrophilic polymer can be rendered hydrophobic on its surface, or a biocompatible coating can be applied to a medical device.

Experimental Protocol: Functionalization of Poly(vinyl alcohol) with this compound

This protocol details a representative procedure for the surface functionalization of a hydroxyl-containing polymer, Poly(vinyl alcohol) (PVA), with this compound. This method can be adapted for other polymers with accessible hydroxyl groups.

Safety Precautions: this compound is a corrosive compound that can cause severe skin burns and eye damage. It is also a lachrymator. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials and Reagents
ReagentGradeSupplier
Poly(vinyl alcohol) (PVA), Mw 89,000-98,000, 99+% hydrolyzedReagent GradeSigma-Aldrich
This compound>97%Fluorochem
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
MethanolACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Step-by-Step Methodology
  • Polymer Dissolution:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1.0 g of Poly(vinyl alcohol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Heat the mixture to 80 °C under a gentle stream of nitrogen to facilitate dissolution. Stir until a clear, homogeneous solution is obtained. This may take several hours.

    • Once dissolved, cool the solution to room temperature.

  • Deprotonation of Hydroxyl Groups:

    • Cool the polymer solution to 0 °C in an ice bath.

    • Carefully add 0.1 g of sodium hydride (60% dispersion in mineral oil) to the stirred solution in small portions. Caution: Sodium hydride reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. The solution will become more viscous as the polymer alkoxide is formed.

  • Functionalization with this compound:

    • Cool the mixture back to 0 °C.

    • In a separate vial, dissolve 0.5 g of this compound in 5 mL of anhydrous DMF.

    • Add the this compound solution dropwise to the polymer solution over 30 minutes using a syringe pump.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Reaction Quenching and Polymer Precipitation:

    • Monitor the reaction progress by taking small aliquots and analyzing them via FT-IR spectroscopy, looking for the appearance of characteristic C-F and aromatic C-H stretching bands.

    • Upon completion, cool the reaction mixture to 0 °C and slowly add 5 mL of methanol to quench any unreacted sodium hydride.

    • Pour the polymer solution into 500 mL of vigorously stirring diethyl ether to precipitate the functionalized polymer.

  • Purification and Drying:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with diethyl ether to remove unreacted reagents and DMF.

    • Dry the functionalized polymer in a vacuum oven at 40 °C overnight.

Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the successful functionalization, compare the FT-IR spectra of the starting PVA and the final product. Look for the appearance of new peaks corresponding to the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-F stretching (around 1000-1400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools to confirm the structure of the functionalized polymer. In the ¹H NMR spectrum, new signals in the aromatic region (around 7.0-7.5 ppm) and a new benzylic proton signal (around 4.5-5.0 ppm) should be observed. The ¹⁹F NMR will show signals characteristic of the difluorinated aromatic ring.

  • Contact Angle Goniometry: To assess the change in surface properties, measure the static water contact angle on thin films of the unmodified and functionalized PVA. A significant increase in the contact angle for the modified polymer will indicate successful surface hydrophobization.

Visualizing the Workflow

The following diagram illustrates the key steps in the functionalization of a hydroxyl-terminated polymer with this compound.

Williamson_Ether_Synthesis cluster_0 Polymer Preparation cluster_1 Activation cluster_2 Functionalization cluster_3 Workup & Purification PVA Polymer with -OH groups (e.g., PVA) PVA_sol Polymer Solution PVA->PVA_sol Dissolution Solvent Anhydrous Solvent (e.g., DMF) Solvent->PVA_sol Alkoxide Polymer Alkoxide PVA_sol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Functionalized_Polymer_sol Functionalized Polymer in Solution Alkoxide->Functionalized_Polymer_sol SN2 Reaction DFMBB This compound DFMBB->Functionalized_Polymer_sol Quench Quenching (e.g., Methanol) Functionalized_Polymer_sol->Quench Precipitation Precipitation (e.g., Diethyl Ether) Quench->Precipitation Final_Product Purified Functionalized Polymer Precipitation->Final_Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries: [Contact Information]

Introduction: The Significance of 2,6-Difluoro-3-methylbenzyl bromide in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the unique combination of the reactive benzyl bromide moiety, which allows for facile nucleophilic substitution, and the difluoro-methyl substituted phenyl ring, which can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles to drug candidates. This fluorinated aromatic substructure is of particular interest to researchers and professionals in drug development for the synthesis of novel therapeutics.

This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step protocol suitable for large-scale production, and address critical safety and handling considerations.

Synthetic Strategy: A Mechanistic Approach to Benzylic Bromination

The primary method for the synthesis of this compound is the free-radical bromination of 2,6-difluoro-3-methyltoluene. This reaction proceeds via a chain mechanism initiated by light (photo-initiation) or a radical initiator.[1] The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzyl radical, making the benzylic C-H bonds significantly weaker than the aromatic C-H bonds.[1]

While traditional methods often employ N-bromosuccinimide (NBS) as the bromine source, a more cost-effective and atom-economical approach for large-scale synthesis utilizes an in-situ generation of bromine from hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). This method, as detailed in patent CN102070398A for a similar substrate, avoids the use of more expensive reagents and simplifies product purification.[2]

The reaction mechanism can be summarized in three key stages:

  • Initiation: Light energy (hν) promotes the homolytic cleavage of the bromine-bromine bond, generating two bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,6-difluoro-3-methyltoluene, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of bromine (Br₂) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Below is a visual representation of the synthetic pathway.

Synthesis_Pathway 2,6-Difluoro-3-methyltoluene 2,6-Difluoro-3-methyltoluene This compound This compound 2,6-Difluoro-3-methyltoluene->this compound Free-Radical Bromination HBr / H₂O₂ HBr / H₂O₂ HBr / H₂O₂->this compound Light (hν) Light (hν) Light (hν)->this compound

Caption: Synthetic pathway for this compound.

Comparative Analysis of Synthesis Methods

For large-scale production, the choice of reagents and reaction conditions is critical for ensuring efficiency, safety, and cost-effectiveness. The following table compares the photo-initiated HBr/H₂O₂ method with the more traditional NBS/radical initiator approach.

ParameterPhoto-initiated HBr/H₂O₂ MethodNBS/Radical Initiator Method
Bromine Source In-situ generated Br₂ from HBr and H₂O₂N-Bromosuccinimide (NBS)
Initiation Light (e.g., UV lamp)Chemical radical initiator (e.g., AIBN, benzoyl peroxide)
Cost-Effectiveness High (uses inexpensive bulk chemicals)Moderate (NBS and initiators are more expensive)
Atom Economy HighLower (succinimide byproduct)
Safety Requires careful handling of HBr and H₂O₂. Photo-reactors need to be properly shielded.NBS is a solid and easier to handle than liquid bromine, but initiators can be thermally unstable.
Byproducts Water, unreacted starting materialsSuccinimide, initiator decomposition products
Work-up Aqueous wash to remove acids and unreacted reagents.Filtration to remove succinimide, followed by aqueous washes.
Scalability Well-suited for continuous flow and large batch processes.Can be challenging to scale due to heat transfer and initiator handling.

Detailed Protocol for Large-Scale Synthesis

This protocol is adapted from the principles outlined in patent CN102070398A for the synthesis of a structurally related compound and is optimized for the production of this compound.[2]

Materials and Equipment
  • Reactants:

    • 2,6-Difluoro-3-methyltoluene (Starting Material)

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Dichloromethane (CH₂Cl₂, reaction solvent)

    • Saturated sodium sulfite (Na₂SO₃) solution (for quenching)

    • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel

    • UV lamp or a suitable light source for photo-initiation

    • Temperature control unit (chiller/heater)

    • Separatory funnel

    • Rotary evaporator

    • Vacuum pump

    • Appropriate personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.[3][4][5][6][7]

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with 2,6-difluoro-3-methyltoluene and CH₂Cl₂ B Add hydrobromic acid A->B C Initiate stirring and heating to reflux B->C D Turn on UV lamp C->D E Slowly add H₂O₂ via addition funnel D->E F Monitor reaction progress by GC/TLC E->F G Cool reaction mixture F->G H Transfer to separatory funnel G->H I Wash with Na₂SO₃ solution H->I J Wash with NaHCO₃ solution I->J K Wash with brine J->K L Dry organic layer over MgSO₄ K->L M Filter drying agent L->M N Concentrate under reduced pressure M->N O Purify by vacuum distillation N->O

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and an addition funnel, charge 2,6-difluoro-3-methyltoluene (1.0 eq) and dichloromethane (5-10 volumes).

    • With stirring, add 48% aqueous hydrobromic acid (1.5 - 2.0 eq).

    • Begin heating the mixture to reflux (approximately 40-45 °C).

  • Photo-initiated Bromination:

    • Once the mixture is refluxing, turn on the UV lamp positioned to irradiate the reactor.

    • Slowly add 30% aqueous hydrogen peroxide (1.5 - 2.0 eq) dropwise via the addition funnel over a period of 2-4 hours. The rate of addition should be controlled to maintain a steady reflux and to manage the exotherm.

    • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed or the desired conversion is reached.

  • Work-up and Quenching:

    • Once the reaction is complete, turn off the UV lamp and cool the reactor to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium sulfite solution to quench any remaining bromine.

      • Saturated sodium bicarbonate solution to neutralize any residual acid.

      • Brine to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid. For removal of excess benzyl bromide on smaller scales, column chromatography can be employed.[8][9]

Safety and Handling Precautions

This compound is expected to be a corrosive and lachrymatory compound, similar to other benzyl bromides.[10] Therefore, all handling should be performed in a well-ventilated fume hood.[3][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[4][5][7]

  • Inhalation: Avoid inhaling vapors. In case of accidental inhalation, move to fresh air and seek medical attention.[5][7]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, amines, and oxidizing agents.[4][6] Protect from light and moisture.[4]

Product Characterization Data

PropertyValue
Chemical Formula C₈H₇BrF₂
Molecular Weight 221.04 g/mol
CAS Number 261763-44-4[10][11][12][13][14]
Appearance Liquid[10]
Boiling Point 76°C at 3 mmHg (Predicted)
Density 1.5 g/cm³ (Predicted)
Hazard Statements H314: Causes severe skin burns and eye damage.[10]
Precautionary Statements P260, P264, P280, P301+P310, P303+P361+P353, P304+P340, P305+P351+P338[10]

Conclusion

The photo-initiated free-radical bromination of 2,6-difluoro-3-methyltoluene using hydrobromic acid and hydrogen peroxide presents a highly efficient, scalable, and economically viable method for the large-scale synthesis of this compound. This protocol, with its detailed procedural steps and emphasis on safety, provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2,6-difluoro-3-methylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and efficiency of your experiments involving this crucial reagent. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and selective method for synthesizing this compound is through the free-radical bromination of 2,6-difluoro-3-methyltoluene.[1][2] This reaction, often referred to as a Wohl-Ziegler reaction, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with initiation by light (photo-initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: NBS is favored because it provides a low, constant concentration of bromine (Br₂) throughout the reaction.[4][5] This is critical for selectivity. High concentrations of Br₂ can lead to undesirable side reactions, most notably electrophilic aromatic substitution on the electron-rich benzene ring, rather than the desired free-radical substitution at the benzylic position.[6] Using NBS minimizes these competing reactions, leading to a cleaner product profile and higher yield of the target benzyl bromide.[5][7]

Q3: What is the role of the radical initiator or light in this reaction?

A3: The reaction proceeds via a free-radical chain mechanism.[4][8] This process requires an initial input of energy to generate the first bromine radical (Br•), which is the initiation step.[7][9] This can be achieved by:

  • Photo-initiation: Using UV light or even a household compact fluorescent lamp can induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond of the Br₂ generated in situ.[10][11]

  • Thermal Initiation: Radical initiators like AIBN or benzoyl peroxide decompose upon heating to generate radicals, which then start the chain reaction.[3]

Q4: Can I use alternative brominating agents to NBS?

A4: Yes, alternative methods exist. A notable example involves the use of hydrobromic acid (HBr) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂).[10] This mixture generates bromine in situ. This method, coupled with photo-initiation, can be a cost-effective alternative to NBS and avoids impurities from chemical initiators.[10]

Q5: How should I store this compound?

A5: this compound, like most benzyl bromides, is a lachrymator (causes tears) and is sensitive to moisture and light.[12][13] It should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[14] Exposure to moisture can lead to hydrolysis, forming the corresponding benzyl alcohol and HBr, thus reducing the purity of the reagent over time.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inefficient Radical Initiation:

    • Diagnosis: The reaction fails to start or proceeds very slowly.

    • Solution:

      • Check Initiator/Light Source: If using a chemical initiator like AIBN, ensure it has not expired and has been stored correctly. If using photo-initiation, ensure your light source is of the appropriate wavelength and intensity and is positioned close to the reaction vessel.[11]

      • Increase Temperature (with caution): If using a thermal initiator, ensure the reaction temperature is sufficient for its homolytic decomposition. For AIBN, this is typically around 80-100 °C.[3]

      • Degas the Solvent: Oxygen can quench radical reactions. Bubbling an inert gas like argon or nitrogen through the solvent before starting the reaction can improve initiation and propagation.

  • Presence of Water:

    • Diagnosis: Formation of 2,6-difluoro-3-methylbenzyl alcohol as a significant byproduct.

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

  • Incorrect Stoichiometry:

    • Diagnosis: A significant amount of starting material (2,6-difluoro-3-methyltoluene) remains unreacted.

    • Solution: While a slight excess of the toluene derivative can sometimes be used, typically a small excess (1.05-1.2 equivalents) of NBS is employed to ensure complete conversion.[11] Carefully re-check the molar calculations and weighings of your reagents.

Problem 2: Formation of Multiple Brominated Products

Possible Causes & Solutions

  • Over-bromination (Formation of 2,6-difluoro-3-(dibromomethyl)benzene):

    • Diagnosis: Mass spectrometry or NMR analysis shows the presence of a dibrominated species.

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of NBS. Use close to a 1:1 molar ratio of starting material to NBS.

      • Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.

  • Aromatic Ring Bromination:

    • Diagnosis: Isomeric products are observed where bromine has substituted a hydrogen on the benzene ring.

    • Solution: This indicates that an electrophilic aromatic substitution pathway is competing with the desired free-radical pathway.

      • Avoid Polar Solvents: Use non-polar solvents like carbon tetrachloride (CCl₄), cyclohexane, or safer alternatives like acetonitrile.[2][11] Polar solvents can promote ionic pathways.

      • Ensure Radical Conditions: The presence of a radical initiator or light and the absence of a Lewis acid catalyst (like FeBr₃) are crucial for favoring the free-radical mechanism.[6]

Problem 3: Difficult Product Purification

Possible Causes & Solutions

  • Contamination with Succinimide:

    • Diagnosis: The crude product is contaminated with a white solid, the succinimide byproduct from NBS.

    • Solution: After the reaction is complete, cool the reaction mixture. The succinimide is often insoluble in non-polar solvents like cyclohexane or CCl₄ and can be removed by filtration. The filtrate can then be washed with water to remove any remaining polar impurities before drying and solvent evaporation.

  • Co-elution during Chromatography:

    • Diagnosis: The product and starting material or byproducts are difficult to separate using column chromatography.

    • Solution:

      • Optimize Solvent System: Use a less polar eluent system for silica gel chromatography (e.g., petroleum ether or hexanes with a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane).[10]

      • Reaction Work-up: A thorough aqueous work-up, including a wash with a dilute sodium bisulfite solution to quench any remaining bromine, can simplify the mixture before chromatography.[10]

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Benzylic Bromination
ParameterCondition 1: NBS/AIBNCondition 2: NBS/Photo-initiationCondition 3: HBr/H₂O₂/Photo-initiation
Starting Material 2,6-Difluoro-3-methyltoluene2,6-Difluoro-3-methyltoluene2,6-Difluoro-3-methyltoluene
Brominating Agent N-Bromosuccinimide (1.1 eq)N-Bromosuccinimide (1.1 eq)40% HBr (1.5 eq), 30% H₂O₂ (1.5 eq)
Initiator AIBN (0.05 eq)Visible Light Lamp (e.g., CFL)Visible Light Lamp (e.g., Tungsten)
Solvent Carbon Tetrachloride or AcetonitrileAcetonitrileDichloromethane
Temperature Reflux (e.g., ~77°C for CCl₄)Room TemperatureReflux (~40°C for DCM)
Reaction Time 2-6 hours1-4 hours6-12 hours
Work-up Filter, wash with H₂O, dry, evaporateFilter, wash with H₂O, dry, evaporateWash with Na₂SO₃, H₂O, dry, evaporate
Step-by-Step Protocol: Synthesis using NBS and Photo-initiation
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2,6-difluoro-3-methyltoluene (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by N-Bromosuccinimide (1.1 eq).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Initiation: Position a compact fluorescent lamp (CFL, ~23W) or a similar light source approximately 5-10 cm from the flask. Begin vigorous stirring and turn on the light.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material spot is no longer visible.

  • Work-up: Once complete, turn off the light and cool the flask to room temperature. Filter the mixture to remove the solid succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography using a non-polar eluent like hexanes or petroleum ether to obtain the pure this compound.

Visualized Workflows and Logic

Diagram 1: General Workflow for Benzylic Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 2,6-Difluoro-3-methyltoluene, NBS, and Anhydrous Solvent inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert initiate 3. Initiate Reaction (Light or Heat + Initiator) inert->initiate monitor 4. Monitor Progress (TLC/GC) initiate->monitor quench 5. Cool and Filter (Remove Succinimide) monitor->quench extract 6. Aqueous Wash & Extraction quench->extract purify 7. Dry, Concentrate, & Purify (Chromatography) extract->purify product Pure Product purify->product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low or No Yield check_sm Is starting material (SM) consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes check_init Review Initiation: - Initiator age/storage? - Light source intensity? - Reaction temperature? sm_no->check_init check_o2 Consider O2 Quenching: - Was solvent degassed? - Inert atmosphere maintained? sm_no->check_o2 solve_init Solution: - Use fresh initiator - Adjust temp/light source check_init->solve_init solve_o2 Solution: - Degas solvent - Ensure inert seal check_o2->solve_o2 check_byprod Analyze Byproducts: - Benzyl alcohol present? - Other species? sm_yes->check_byprod solve_water Cause: Water contamination Solution: Use anhydrous reagents/solvents check_byprod->solve_water Alcohol found solve_other Cause: Other side reactions (e.g., decomposition) Solution: Re-evaluate conditions check_byprod->solve_other Other

Caption: A decision tree for troubleshooting low-yield benzylic bromination reactions.

References

common side reactions and byproducts with 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during its use. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: Why is the yield of my nucleophilic substitution reaction with this compound unexpectedly low?

Possible Causes and Solutions:

  • Steric Hindrance: The methyl group at the 3-position and the fluorine atom at the 2-position can sterically hinder the approach of the nucleophile to the benzylic carbon. This is especially true for bulky nucleophiles.

    • Troubleshooting:

      • Choice of Base and Solvent: If your nucleophile requires deprotonation, use a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) to avoid competition with your primary nucleophile. Employ a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of your reagent.

      • Temperature Optimization: A moderate increase in reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as excessive heat can lead to side reactions (see Question 2). Monitor the reaction closely by TLC or LC-MS.

      • Alternative Reagents: If possible, consider using a less bulky nucleophile or an alternative synthetic route that avoids this sterically challenging step.

  • Instability of the Reagent: Like many benzyl bromides, this compound can be susceptible to degradation, especially in the presence of light, moisture, or heat.

    • Troubleshooting:

      • Reagent Purity Check: Before use, verify the purity of your this compound, as impurities from its synthesis can inhibit your reaction.

      • Proper Handling and Storage: Store the reagent in a cool, dark, and dry place. Use it promptly after opening the container.

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions.

Question 2: I am observing multiple unexpected spots on my TLC/LC-MS analysis. What are the likely byproducts?

Common Side Reactions and Byproducts:

  • Elimination (E2) Reaction: If a strong, sterically hindered base is used, it can act as a base rather than a nucleophile, leading to the elimination of HBr and the formation of a benzocyclopropene intermediate, which can then polymerize or react further.

    • Identification: Look for oligomeric or polymeric materials in your crude product.

    • Prevention: Use a weaker, non-nucleophilic base or a soft nucleophile to favor the SN2 pathway.

  • Homocoupling (Wurtz-type Reaction): In the presence of certain metals or reducing agents, or through radical mechanisms, two molecules of the benzyl bromide can couple to form 1,2-bis(2,6-difluoro-3-methylphenyl)ethane.

    • Identification: This byproduct will have a mass corresponding to double the benzyl fragment minus two bromine atoms.

    • Prevention: Ensure your reaction setup is free from reactive metals. Avoid unnecessarily high temperatures or exposure to light, which can initiate radical formation.

  • Hydrolysis: Trace amounts of water in your reaction can lead to the formation of 2,6-difluoro-3-methylbenzyl alcohol.

    • Identification: This byproduct will have a mass corresponding to the substitution of Br with OH.

    • Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert and dry atmosphere.

  • Friedel-Crafts Alkylation: The carbocation intermediate (formed via an SN1 pathway, although less likely for primary benzyl bromides) or the benzyl bromide itself can act as an electrophile and alkylate the aromatic ring of another molecule of the starting material or the product.

    • Identification: Look for products with a mass corresponding to the addition of a 2,6-difluoro-3-methylbenzyl group to an aromatic ring.

    • Prevention: Use a less polar solvent to disfavor carbocation formation. Maintain a lower reaction temperature.

Potential Byproduct Formation Pathway Identification (Mass Spec) Prevention
2,6-difluoro-3-methylbenzyl alcoholHydrolysis[M-Br+OH]Use anhydrous conditions
1,2-bis(2,6-difluoro-3-methylphenyl)ethaneHomocoupling[2M-2Br]Avoid reactive metals and radical initiators
Polymeric materialsElimination/PolymerizationBroad mass distributionUse a soft, non-hindered base
Friedel-Crafts productsSelf-alkylation[M-Br + Ar-H]Use less polar solvents, lower temperature
Question 3: My purification by column chromatography is challenging due to co-eluting impurities. What strategies can I use?

Purification Strategies:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution might be necessary to separate products with similar polarities.

  • Alternative Chromatography Techniques: Consider using preparative HPLC or SFC (Supercritical Fluid Chromatography) for difficult separations.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method.

  • Chemical Treatment of Crude Mixture:

    • To remove the unreacted benzyl bromide, you can quench the reaction with a nucleophilic scavenger resin.

    • To remove the corresponding alcohol byproduct, a wash with a dilute aqueous base may be effective, although care must be taken to avoid hydrolysis of the desired product if it is base-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound with nucleophiles?

A1: The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). The benzylic carbon is primary, which favors the SN2 pathway. However, the presence of the electron-withdrawing fluorine atoms can slightly destabilize the transition state, and steric hindrance from the ortho-substituents can slow the reaction rate. Under certain conditions (e.g., with a very good leaving group and a polar, protic solvent), an SN1 pathway involving a benzylic carbocation intermediate may compete.

Q2: How do the fluorine substituents affect the reactivity of the molecule?

A2: The two fluorine atoms have two main effects:

  • Inductive Effect: As highly electronegative atoms, they withdraw electron density from the aromatic ring and the benzylic carbon. This makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack.

  • Steric Effect: The fluorine atom at the 2-position contributes to the steric crowding around the reaction center, potentially slowing down the rate of SN2 reactions.

Q3: Can this compound undergo reactions at the aromatic ring?

A3: While the primary reactivity is at the benzylic position, the aromatic ring can undergo reactions under specific conditions. The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, but such reactions are generally less favorable than nucleophilic attack at the benzylic carbon. Nucleophilic aromatic substitution (SNAr) of a fluorine atom is also possible but typically requires a strong nucleophile and harsh conditions.

Visualizing Reaction Pathways

To better understand the potential reactions, the following diagrams illustrate the main and side reaction pathways.

sn2_reaction reagents This compound + Nu⁻ transition_state [Nu---CH₂(Ar)---Br]⁻ (SN2 Transition State) reagents->transition_state Nucleophilic Attack product Product + Br⁻ transition_state->product caption Figure 1. The desired SN2 reaction pathway.

Caption: Figure 1. The desired SN2 reaction pathway.

side_reactions cluster_hydrolysis Hydrolysis cluster_elimination Elimination (with strong base) cluster_homocoupling Homocoupling start This compound hydrolysis_product 2,6-Difluoro-3-methylbenzyl alcohol start->hydrolysis_product H₂O elimination_product Polymeric Byproducts start->elimination_product Strong Base homocoupling_product 1,2-bis(2,6-difluoro-3-methylphenyl)ethane start->homocoupling_product Radical initiator or Metals caption Figure 2. Common side reaction pathways.

Caption: Figure 2. Common side reaction pathways.

Technical Support Center: Purification of Products from 2,6-Difluoro-3-methylbenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methylbenzyl bromide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered in your experiments. Our focus is on explaining the causality behind experimental choices to empower you to solve problems effectively.

Introduction: The Purification Challenge

This compound is a highly reactive alkylating agent valuable in synthetic chemistry. However, its reactivity is a double-edged sword. The very properties that make it useful also lead to common purification hurdles. The primary challenges typically involve separating the desired product from two main contaminants:

  • Unreacted Starting Material: Due to its high reactivity and to drive reactions to completion, this compound is often used in slight excess.

  • Hydrolysis Byproduct: The benzylic bromide is susceptible to hydrolysis, readily reacting with trace water during the reaction or workup to form 2,6-Difluoro-3-methylbenzyl alcohol.[1][2]

This guide is structured to help you anticipate and resolve these and other purification issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: My crude TLC shows two major, non-polar spots. I suspect one is my product and the other is unreacted this compound. How can I remove the leftover starting material without resorting to chromatography?

A1: This is a classic challenge. While column chromatography is the definitive solution, several workup strategies can selectively remove the electrophilic benzyl bromide before chromatography, simplifying the final purification.

  • Amine Quench: Add a tertiary amine, such as triethylamine, to the crude reaction mixture at the end of the reaction. The excess benzyl bromide will react to form a quaternary ammonium salt, which is water-soluble and can be easily removed during an aqueous extraction.[3] This is a highly effective and widely used technique.

  • Scavenger Resins: For smaller-scale reactions, using a solid-supported scavenger resin (e.g., a thiol- or amine-functionalized resin) is an elegant solution.[3] The crude mixture is stirred with the resin, which covalently binds to the excess benzyl bromide. The resin is then simply filtered off, leaving a much cleaner product mixture.

Q2: After my aqueous workup, a new, more polar spot appeared on my TLC plate that wasn't present in the initial reaction mixture. What is it and how do I deal with it?

A2: This new polar spot is almost certainly the hydrolysis product, 2,6-Difluoro-3-methylbenzyl alcohol. Benzyl bromides are sensitive to water, especially under neutral to basic conditions, and can hydrolyze to the corresponding alcohol.[1][2] This can happen if the reaction is quenched with water or if aqueous bases (like NaHCO₃ or K₂CO₃) are used in the workup.

  • Causality: The C-Br bond in a benzyl bromide is polarized and represents a good leaving group. A water molecule can act as a nucleophile, attacking the benzylic carbon in an Sₙ1 or Sₙ2 fashion to displace the bromide.

  • Solution: The alcohol is typically more polar than both the starting bromide and many desired products. It can usually be separated effectively using standard silica gel column chromatography. You will need to find a solvent system that provides good separation between your desired product and this more polar impurity.

Q3: My desired product seems to be degrading on the silica gel column. The collected fractions are impure and my yield is very low. What are my options?

A3: Compound instability on silica gel is a common issue, as silica is inherently acidic and can catalyze decomposition for sensitive functional groups.[4]

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel. This is typically done by pre-treating the silica slurry with a small amount of a base, like triethylamine (~1% v/v), in your column solvent before packing.

  • Switch the Stationary Phase: If deactivation is insufficient, switch to a more neutral stationary phase like alumina.[4] Alumina is available in neutral, basic, and acidic forms, giving you more control.

  • Avoid Chromatography: If the product is a solid, recrystallization is often the best alternative.[5][6] It is a gentler method that can yield highly pure material.

Q4: I am struggling to separate my fluorinated product from a similarly fluorinated byproduct. Standard silica gel chromatography gives poor resolution. What should I try next?

A4: Separating structurally similar fluorinated compounds can be challenging due to their unique electronic properties. This is where specialized chromatographic techniques become invaluable.

  • Fluorinated Stationary Phases: Consider using a column packed with a fluorinated stationary phase, such as pentafluorophenyl (PFP) or other fluorous phases.[7][8] These phases can exhibit different selectivity ("fluorous-fluorous" interactions) compared to standard silica, often providing the resolution needed to separate compounds based on their fluorine content.[8][9]

  • Orthogonal Chromatography: Change the purification parameters drastically. If you used normal-phase (e.g., silica with hexane/ethyl acetate), try reversed-phase chromatography (e.g., C18 with water/acetonitrile).[10] This change in mechanism is often highly effective at separating compounds that co-elute under one set of conditions. Using a fluorinated eluent like trifluoroethanol with a standard C8 column can also dramatically improve the separation of fluorinated molecules.[11][12]

Section 2: Troubleshooting Guide: Flash Column Chromatography

This table provides a systematic approach to troubleshooting common issues during chromatographic purification.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation (Product and impurity co-elute)1. Inappropriate Solvent System: The chosen eluent does not have the right selectivity to differentiate between your compounds.[10] 2. Column Overload: Too much crude material was loaded onto the column for its size.1. Optimize TLC: Systematically test different solvent combinations (e.g., switch ethyl acetate to methyl tert-butyl ether, or hexane to toluene). Aim for a ΔRf of at least 0.2. 2. Try an Orthogonal Solvent System: If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.[10] 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Streaking / Tailing 1. Poor Solubility: The product is not fully soluble in the eluent, causing it to streak down the column. 2. Compound is Acidic/Basic: The compound is interacting strongly with acidic sites on the silica. 3. Sample loaded in too strong a solvent. 1. Change Eluent: Find a solvent system that better dissolves your compound.[4] 2. Add a Modifier: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve peak shape. 3. Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
No Product Eluting 1. Product is Decomposing: The compound is unstable to silica gel and is irreversibly binding or degrading.[4] 2. Product is Too Polar: The eluent is not strong enough to move the compound off the baseline. 3. Product is Highly Retained: For fluorinated products on fluorous columns, interactions can be very strong.1. Test Stability: Spot your crude material on a TLC plate, let it sit for an hour, then elute. If the spot is gone or has changed, it is unstable. Switch to alumina or recrystallization.[4] 2. Increase Eluent Polarity: Perform a gradient elution, gradually increasing the percentage of the more polar solvent (e.g., from 0% to 50% ethyl acetate in hexane). 3. Change Eluent System: For fluorous columns, you may need a more "fluorophilic" mobile phase to elute a highly fluorinated compound.[8]

Section 3: Visualization Workflows

General Purification Strategy

The following diagram outlines a general workflow for purifying the product of a reaction involving this compound.

G cluster_0 Workup Phase cluster_1 Purification Phase Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench Reaction Organic Layer Organic Layer Aqueous Workup->Organic Layer Extract Dry & Concentrate Dry & Concentrate Organic Layer->Dry & Concentrate e.g., Na2SO4 Crude Product Crude Product Dry & Concentrate->Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Complex Mixture / Oil Recrystallization Recrystallization TLC Analysis->Recrystallization Crude Solid Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow from crude reaction to pure product.

Troubleshooting Chromatography

This decision tree illustrates a logical approach to troubleshooting a failed column chromatography experiment.

G Start Problem: Poor Separation ChangeSolvent Optimize Eluent (Different Polarity/Solvent Class) Start->ChangeSolvent Decomposition Compound Decomposing? Start->Decomposition ChangePhase Change Stationary Phase ChangeSolvent->ChangePhase Still fails Orthogonal Orthogonal Chromatography (e.g., Reversed-Phase) ChangePhase->Orthogonal For general compounds Fluorous Fluorous or PFP Column ChangePhase->Fluorous For fluorinated compounds Decomposition->ChangeSolvent No Deactivate Deactivate Silica (add Et3N) Decomposition->Deactivate Yes Alumina Use Alumina Deactivate->Alumina Still fails

Caption: Decision tree for troubleshooting poor column chromatography results.

Section 4: Key Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography

This protocol assumes the product is less polar than the 2,6-Difluoro-3-methylbenzyl alcohol byproduct but may be close in polarity to the starting bromide.

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate) that moves your desired product to an Rf value of ~0.3 and shows clear separation from other spots.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane). Pour it into your column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your column eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. If separation is difficult, a shallow gradient (slowly increasing the percentage of the polar solvent) can be very effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

Protocol 2: Recrystallization for Solid Products

This is the preferred method for purifying solid products, as it is often more efficient and scalable than chromatography.[5]

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude solid in various solvents (e.g., heptane, ethanol, ethyl acetate, or mixtures thereof) to find the best one.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

References

stability issues of 2,6-Difluoro-3-methylbenzyl bromide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile reagent. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the successful application of this compound.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring enhances its electrophilic character, making it a highly reactive alkylating agent. However, this heightened reactivity also predisposes it to various degradation pathways if not handled and stored correctly. This guide will address the common stability issues encountered with this and similar benzyl bromides, providing you with the knowledge to mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Gradual loss of purity or appearance of unknown peaks in NMR/LC-MS analysis of the stored reagent.

  • Question: I have stored this compound for a few weeks, and I am observing new impurities in my analysis. What could be the cause?

  • Answer: The primary culprits for the degradation of this compound upon storage are exposure to moisture and light.[1][2][3][4] Benzyl bromides are known to be sensitive to both.

    • Moisture: Benzyl bromides react with water in a process called hydrolysis to form the corresponding benzyl alcohol and hydrobromic acid (HBr).[1][5][6][7] The generated HBr can further catalyze decomposition.

    • Light: These compounds can be light-sensitive, leading to the formation of radical species and subsequent side reactions or polymerization.[1][2][3][4]

    Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the reagent is stored in a tightly sealed, opaque container to protect it from moisture and light.[1][2][3] Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2]

    • Re-purification: If minor degradation has occurred, consider purifying the reagent by recrystallization or column chromatography before use. A patent for the synthesis of a similar compound, 2,6-difluorobenzyl bromide, suggests silica gel column chromatography with petroleum ether as an eluent for purification.[8]

    • Quality Check Before Use: Always perform a quick quality check (e.g., TLC or NMR) on the reagent before setting up a critical reaction, especially if it has been stored for an extended period.

Issue 2: My reaction is sluggish, or I am observing significant amounts of starting material even after prolonged reaction times.

  • Question: I am using this compound in a nucleophilic substitution reaction, but the conversion is very low. What could be the problem?

  • Answer: Assuming your reaction conditions are appropriate for the desired transformation, the low reactivity could be due to the degradation of the this compound. As mentioned, hydrolysis to the less reactive benzyl alcohol is a common issue.

    Troubleshooting Steps:

    • Use Fresh or Purified Reagent: It is crucial to use a fresh bottle or a recently purified batch of this compound for optimal reactivity.

    • Anhydrous Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere.

    • Consider the Nucleophile and Base: If you are using a weak nucleophile, the addition of a non-nucleophilic base might be necessary to scavenge the HBr formed during the reaction, which could otherwise protonate your nucleophile and reduce its reactivity.

Issue 3: I am observing the formation of a dark-colored, insoluble material in my reaction mixture.

  • Question: During my reaction, the solution is turning dark, and a precipitate is forming. What is happening?

  • Answer: The formation of dark, insoluble materials often indicates polymerization or complex decomposition pathways. Benzyl bromides, especially when exposed to certain metals, heat, or light, can undergo self-condensation or polymerization.[1][7]

    Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling to maintain the desired temperature.

    • Check for Incompatible Materials: Avoid contact with incompatible metals such as iron, aluminum, and brass.[1] Use glass or other resistant equipment. Strong bases and oxidizing agents can also cause violent reactions.[4]

    • Degas Solvents: In some cases, dissolved oxygen can promote radical-mediated side reactions. Degassing your solvent before use can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage under an inert atmosphere (argon or nitrogen) in an amber glass bottle is recommended.

Q2: How does the fluorine substitution affect the stability of this compound compared to benzyl bromide?

A2: The two electron-withdrawing fluorine atoms at the ortho positions (2 and 6) can influence the stability. On one hand, they can enhance the electrophilicity of the benzylic carbon, potentially increasing its susceptibility to nucleophilic attack, including hydrolysis.[9] On the other hand, the fluorine atoms can impact the stability of the benzylic radical or carbocation intermediates that may form during decomposition.

Q3: What are the main decomposition products of this compound?

A3: While specific studies on this compound are limited, based on the known chemistry of benzyl bromides, the primary decomposition products under common laboratory conditions are likely:

  • 2,6-Difluoro-3-methylbenzyl alcohol: Formed via hydrolysis.

  • Hydrobromic acid (HBr): A byproduct of hydrolysis.

  • Polymeric materials: Resulting from self-condensation or radical polymerization.

Under high-temperature pyrolysis conditions, benzyl halides can undergo more complex fragmentation.[10][11][12]

Q4: Can I handle this compound on the open bench?

A4: Due to its sensitivity to moisture and its lachrymatory nature (it is a strong irritant to the eyes and mucous membranes), it is strongly advised to handle this compound in a well-ventilated fume hood.[2][13] Use appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[1][3][4]

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol outlines the best practices for handling this reactive reagent to minimize degradation.

Materials:

  • This compound in its original container

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Dry syringes and needles

  • Dry reaction vessel

  • Septum

Procedure:

  • Place the sealed bottle of this compound in a desiccator to allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a fume hood with the sash at the appropriate height.

  • Carefully unseal the bottle. If it is a solid, quickly weigh the desired amount and transfer it to the reaction vessel. If it is a liquid, use a dry syringe to withdraw the required volume.

  • For optimal protection, flush the headspace of the reagent bottle with an inert gas before resealing it tightly.

  • Seal the reaction vessel containing the reagent under an inert atmosphere if it is not being used immediately.

Protocol 2: Quenching and Work-up of Reactions Involving this compound

Proper quenching is essential to neutralize any unreacted reagent and acidic byproducts.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any unreacted this compound and neutralize hydrobromic acid. Be cautious of potential gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel.

  • If necessary, add more water to dissolve any salts.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter or decant the solution to remove the drying agent.

  • The product can now be isolated by removing the solvent under reduced pressure.

Data Summary

ParameterConditionPotential IssueMitigation Strategy
Moisture Exposure to humid air or wet solventsHydrolysis to 2,6-difluoro-3-methylbenzyl alcoholStore in a tightly sealed container, preferably in a desiccator. Use anhydrous solvents and an inert atmosphere.[1][2][3]
Light Exposure to direct sunlight or UV lightRadical formation leading to side products and polymerizationStore in an opaque or amber container. Protect reactions from direct light.[1][2][3][4]
Heat Excessive temperaturesIncreased rate of decomposition, potential for polymerizationStore in a cool place. Control reaction temperature carefully.[1][14]
pH Acidic or basic conditionsAcid can catalyze decomposition. Strong bases are incompatible.[4]Use non-nucleophilic bases to scavenge acid byproducts. Avoid strong bases.
Metals Contact with iron, aluminum, brassCatalyzes decomposition and polymerizationUse glass or other inert reaction vessels.[1][14]

Visual Guides

Decomposition Pathway of this compound

G reagent This compound alcohol 2,6-Difluoro-3-methylbenzyl alcohol reagent->alcohol Hydrolysis side_products Side Products / Polymers reagent->side_products Decomposition h2o H₂O (Moisture) h2o->alcohol light_heat Light / Heat light_heat->side_products hbr HBr

Caption: Primary degradation pathways of this compound.

Recommended Handling Workflow

G start Start: Retrieve from Storage equilibrate Equilibrate to Room Temperature (in desiccator) start->equilibrate fume_hood Work in Fume Hood (with PPE) equilibrate->fume_hood dispense Dispense Reagent (under inert atmosphere if possible) fume_hood->dispense reseal Reseal and Store Properly dispense->reseal reaction Proceed with Reaction dispense->reaction end End reaction->end

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Troubleshooting Failed Reactions with 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,6-Difluoro-3-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive reagent. As a substituted benzylic bromide, its reactivity is significantly influenced by the electronic and steric effects of its substituents. The two ortho-fluorine atoms, in particular, create a unique chemical environment that can be leveraged for efficient synthesis but can also present challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed reactions and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Properties & Handling

This section addresses fundamental questions regarding the nature, safe handling, and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Like many benzylic bromides, this compound is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[1] It is also classified as corrosive and can cause severe skin burns and eye damage upon contact.[2] Inhalation of vapors should be strictly avoided.[3] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4]

Q2: How should I properly store this reagent to ensure its stability and reactivity?

A2: Proper storage is critical to prevent decomposition and maintain the reagent's efficacy. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[5][6] The reagent is incompatible with strong oxidizing agents, strong bases, alcohols, and amines, and should be stored away from these substances.[4] Many suppliers recommend refrigeration to prolong shelf life. Always check the supplier's specific storage recommendations.

Q3: How do the fluorine and methyl substituents affect the reactivity of the benzylic bromide?

A3: The substituents have a profound impact on the molecule's reactivity:

  • Enhanced Electrophilicity: The two fluorine atoms at the ortho positions are strongly electron-withdrawing via the inductive effect (-I effect).[7] This effect pulls electron density away from the benzylic carbon, making it more electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles. This enhanced reactivity is a key feature of this reagent.[8]

  • Reaction Pathway Preference: Benzylic halides can react via both SN1 and SN2 pathways.[9][10] The strong inductive effect of the ortho-fluorines would destabilize the formation of a full positive charge on the benzylic carbon, thus disfavoring a pure SN1 mechanism. Therefore, for most applications, an SN2 or SN2-like mechanism is more probable.

  • Steric Hindrance: The presence of substituents (fluorine and methyl) ortho to the bromomethyl group can introduce minor steric hindrance, but this is generally overcome by the powerful electronic activation.

Part 2: Troubleshooting Guide for Common Reaction Failures

This section provides a systematic approach to diagnosing and solving specific problems encountered during reactions.

Troubleshooting Workflow

Here is a general workflow to diagnose a failed reaction involving this compound.

TroubleshootingWorkflow Start Reaction Failed: Low Yield / No Product CheckReagent 1. Verify Reagent Quality (NMR, Titration) Start->CheckReagent CheckConditions 2. Analyze Reaction Conditions (Solvent, Base, Temp) Start->CheckConditions CheckPurity 3. Assess Substrate/Nucleophile Purity (Anhydrous? Competing sites?) Start->CheckPurity AnalyzeSideProducts 4. Identify Side Products (TLC, LC-MS, NMR) Start->AnalyzeSideProducts SolutionReagent Solution: Purify or acquire fresh reagent. CheckReagent->SolutionReagent Degraded? SolutionConditions Solution: Optimize solvent polarity, base strength, or temperature. CheckConditions->SolutionConditions Suboptimal? SolutionPurity Solution: Dry reagents/solvents meticulously. Use protecting groups if needed. CheckPurity->SolutionPurity Impure? SolutionSideProducts Solution: Adjust conditions to suppress side reaction (e.g., lower temp, weaker base). AnalyzeSideProducts->SolutionSideProducts Side reactions dominating? ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 1. Dry flask and add phenol (1.0 eq) and anhydrous DMF. Prep2 2. Cool to 0 °C in an ice bath. Prep1->Prep2 React1 3. Add NaH (1.1 eq) portion-wise. Stir for 30 min. Prep2->React1 React2 4. Add benzyl bromide (1.05 eq) dropwise. React1->React2 React3 5. Warm to RT and stir until TLC shows completion. React2->React3 Work1 6. Quench carefully with sat. NH4Cl solution. React3->Work1 Work2 7. Extract with EtOAc. Work1->Work2 Work3 8. Wash with water, brine, and dry over Na2SO4. Work2->Work3 Work4 9. Concentrate and purify by column chromatography. Work3->Work4

References

Navigating Steric Challenges with 2,6-Difluoro-3-methylbenzyl bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methylbenzyl bromide. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique properties of this versatile building block. The presence of two ortho-fluoro substituents and a meta-methyl group introduces significant steric and electronic challenges that can impact reaction outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage these effects in your synthetic endeavors.

Understanding the Challenge: Steric Hindrance and Electronic Effects

The core difficulty in using this compound lies in the significant steric congestion around the benzylic carbon. The two ortho-fluoro groups act as bulky sentinels, impeding the backside attack required for a classical S(_N)2 reaction.[1][2] This steric shield can lead to sluggish or failed reactions if not properly addressed.

Furthermore, the electronic nature of the substituents plays a crucial role. The two fluorine atoms are strongly electron-withdrawing via an inductive effect, which can influence the electrophilicity of the benzylic carbon.[3][4] However, they can also donate electron density through resonance. This dual nature can affect the stability of the transition state in nucleophilic substitution reactions.[5][6] The meta-methyl group, being electron-donating, further modulates the electronic environment of the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution with this compound so slow compared to benzyl bromide?

A1: The primary reason for the reduced reactivity is steric hindrance. The two fluorine atoms at the ortho positions physically block the trajectory of the incoming nucleophile, making it difficult to access the electrophilic benzylic carbon for the required backside attack in an S(N)2 mechanism.[2][7] This increases the activation energy of the reaction, resulting in a slower rate. While benzylic halides are generally more reactive than simple alkyl halides due to the stabilizing effect of the phenyl ring on the transition state, severe steric hindrance can significantly diminish this advantage.[8]

Q2: I am observing a mixture of my desired product and unreacted starting material, even after prolonged reaction times. What can I do?

A2: This is a common issue when dealing with sterically hindered electrophiles. Here are a few strategies to drive the reaction to completion:

  • Increase the temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition of your starting materials and product.

  • Use a more potent nucleophile: A stronger nucleophile will be more effective at attacking the sterically shielded carbon.

  • Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[9]

  • Consider a phase-transfer catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in transporting the nucleophile to the electrophile, thereby increasing the reaction rate.

Q3: Can this reagent undergo S(_N)1 reactions?

A3: While primary benzylic halides typically favor the S(_N)2 pathway, an S(_N)1 mechanism is not entirely out of the question, especially with weak nucleophiles and polar protic solvents. The stability of the resulting benzylic carbocation is a key factor.[10] The electron-withdrawing nature of the two fluorine atoms might destabilize the carbocation, making the S(_N)1 pathway less favorable compared to unsubstituted benzyl bromide. However, the resonance stabilization from the benzene ring is still significant. If you suspect an S(_N)1 pathway is competing, you may observe racemization if your nucleophile or electrophile is chiral.

Q4: Are there any common side reactions to be aware of?

A4: With strong, sterically hindered bases, elimination (E2) can be a competing pathway, although it is generally less common for benzylic systems compared to alkyl halides. Another potential side reaction, especially at elevated temperatures, is polyalkylation if your nucleophile has multiple reactive sites. In Friedel-Crafts type reactions, the electron-rich nature of the aromatic ring could lead to undesired reactions if a strong Lewis acid is used.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity due to steric hindrance. 2. Poor nucleophilicity. 3. Inappropriate solvent. 4. Low reaction temperature.1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. 2. Stronger Nucleophile/Base: Switch to a more reactive nucleophile or a stronger, non-nucleophilic base to deprotonate a pro-nucleophile. 3. Solvent Optimization: Switch to a polar aprotic solvent like DMF or DMSO.[11] 4. Catalysis: Consider using a phase-transfer catalyst for anionic nucleophiles.
Formation of Byproducts 1. Elimination (E2) pathway competing with substitution. 2. Decomposition of starting material or product at high temperatures. 3. Reaction with the solvent.1. Milder Base: If elimination is suspected, use a less sterically hindered, weaker base. 2. Temperature Control: Avoid excessively high temperatures. 3. Inert Solvent: Ensure your solvent is inert under the reaction conditions.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting material. 2. Formation of difficult-to-separate byproducts.1. Optimize Reaction Conversion: Drive the reaction to completion to minimize unreacted starting material. 2. Alternative Chromatography: Explore different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a starting point for the N-alkylation of a secondary amine, a common application for benzyl bromides.

Materials:

  • This compound

  • Secondary amine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the secondary amine (1.0 eq) in acetonitrile (0.1-0.5 M), add potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.0-1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Base: Potassium carbonate is a solid base that is easily removed by filtration. DIPEA is a non-nucleophilic organic base that can be used if the starting materials are sensitive to inorganic bases.

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that accelerate S(_N)2 reactions.[11]

  • Temperature: Elevated temperatures are often necessary to overcome the steric hindrance of the electrophile.[12]

Protocol 2: O-Alkylation of a Phenol

This protocol is suitable for the O-alkylation of a phenolic substrate.

Materials:

  • This compound

  • Phenol

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF (0.1-0.5 M), add cesium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0-1.2 eq) in DMF.

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Base: Cesium carbonate is highly effective in promoting O-alkylation due to the "cesium effect," which involves the formation of a more reactive, naked phenoxide. Sodium hydride is a stronger, non-nucleophilic base suitable for less acidic phenols.

  • Solvent: DMF is an excellent solvent for this reaction as it readily dissolves the phenoxide salt and promotes the S(_N)2 reaction.[13]

Visualizing the Reaction Pathway and Troubleshooting Logic

Diagram 1: S(_N)2 Reaction Pathway and Steric Hindrance

SN2_Pathway Nuc Nucleophile (Nu⁻) TS [Nu---C---Br]‡ Pentacoordinate Carbon Sterically Crowded Nuc->TS Backside Attack E This compound E->TS Prod Alkylated Product TS->Prod Bond Formation LG Bromide (Br⁻) TS->LG Bond Cleavage

Caption: S(_N)2 reaction pathway highlighting the sterically hindered transition state.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Temp Is the reaction at an elevated temperature? Start->Check_Temp Increase_Temp Increase temperature (e.g., 50-80°C) Check_Temp->Increase_Temp No Check_Solvent Is the solvent polar aprotic (DMF, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a polar aprotic solvent Check_Solvent->Change_Solvent No Check_Nucleophile Is the nucleophile strong? Check_Solvent->Check_Nucleophile Yes Change_Solvent->Check_Nucleophile Stronger_Nuc Use a more potent nucleophile or a stronger base Check_Nucleophile->Stronger_Nuc No Consider_Catalyst Consider adding a phase-transfer catalyst Check_Nucleophile->Consider_Catalyst Yes Stronger_Nuc->Consider_Catalyst Success Improved Conversion Consider_Catalyst->Success

Caption: Decision tree for troubleshooting low conversion in alkylation reactions.

  • BenchChem Technical Support Team. (2025). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene. BenchChem. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides. BenchChem. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. BenchChem. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide a. --INVALID-LINK--

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. --INVALID-LINK----INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5. --INVALID-LINK--

  • TMP Chem. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. --INVALID-LINK--

  • PubMed. (2009, August 13). Steric effects and solvent effects on SN2 reactions. --INVALID-LINK--

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. --INVALID-LINK--

  • Pendás, A. M., et al. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 785-796. --INVALID-LINK--

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?--INVALID-LINK--

  • PubMed. (2010, May 17). Comment on "The interplay between steric and electronic effects in SN2 reactions". --INVALID-LINK--

  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in electrophilic aromatic substitution. BenchChem. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. --INVALID-LINK--

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. --INVALID-LINK--

  • Professor Dave Explains. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. --INVALID-LINK--

  • Reddit. (2022, April 13). Is this molecule too sterically hindered for this substitution elimination reaction?--INVALID-LINK--

  • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. --INVALID-LINK--

  • PubMed. (2006, February 16). Electronic effects of ring substituents on triplet benzylic biradicals. --INVALID-LINK--

  • Google Patents. (n.d.). US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes. --INVALID-LINK--

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. --INVALID-LINK--

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. --INVALID-LINK--

  • ResearchGate. (2025, August 10). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. --INVALID-LINK--

  • Samagra. (n.d.). Haloalkanes and Haloarenes. --INVALID-LINK--

  • Guidechem. (n.d.). 3-Methylbenzyl bromide 620-13-3 wiki. --INVALID-LINK--

  • PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of 2-methylbenzyl bromide. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-3-methylbenzyl bromide. --INVALID-LINK--

  • Google Patents. (n.d.). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methylbenzyl bromide 96%. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 261763-44-4. --INVALID-LINK--

  • BenchChem. (2025). How to increase the rate of nucleophilic substitution on (3-Bromo-2-methylpropyl)benzene. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions.[a]. --INVALID-LINK--

  • Cambridge Open Engage. (2022, March 14). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. --INVALID-LINK--

References

preventing decomposition of 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methylbenzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on preventing the decomposition of this valuable reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of your experiments.

Understanding the Challenge: The Inherent Reactivity of Benzylic Bromides

This compound is a reactive building block, prized for its role in introducing the 2,6-difluoro-3-methylbenzyl moiety in complex molecule synthesis. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The core of this reactivity lies in the benzylic position of the bromine atom. The C-Br bond is prone to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation.[1][2] This inherent instability can be exacerbated by environmental factors, leading to the loss of the starting material and the formation of impurities that can complicate reactions and purification processes.

This guide will provide you with the necessary knowledge and practical steps to mitigate these decomposition pathways, ensuring the integrity of your this compound for successful and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of this compound.

Question 1: I've noticed a discoloration (yellowing or browning) of my this compound upon storage. What is causing this, and is the material still usable?

Answer: Discoloration is a common indicator of decomposition. The color change is often due to the formation of bromine (Br₂) or other colored degradation byproducts.[3] This degradation can be initiated by exposure to light, moisture, or elevated temperatures.

  • Causality: Benzylic bromides can undergo free-radical bromination, especially when exposed to light, which can generate bromine.[2][4] Additionally, hydrolysis in the presence of moisture can produce hydrobromic acid (HBr), which can further catalyze decomposition.[5][6][7]

  • Usability: The usability of the discolored material depends on the extent of decomposition and the sensitivity of your reaction. For many applications, a small amount of discoloration may not be detrimental, but it is always advisable to purify the material before use if you observe significant color change. A simple wash with an aqueous solution of a mild reducing agent like sodium thiosulfate can often remove the color of free bromine.[3] However, for high-purity applications, distillation under reduced pressure (if the compound is thermally stable enough) or column chromatography might be necessary.[8]

Question 2: My reaction with this compound is giving low yields and multiple side products. Could decomposition of the starting material be the issue?

Answer: Yes, decomposition of the benzyl bromide is a likely culprit for low yields and the formation of unexpected side products.

  • Mechanism of Decomposition: The primary non-radical decomposition pathway for benzylic bromides is through an SN1-type mechanism, which proceeds via a resonance-stabilized benzylic carbocation.[1][9] This carbocation can then react with various nucleophiles present in the reaction mixture, including residual water, to form benzyl alcohol derivatives, or eliminate HBr to form other byproducts.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, assess the purity of your this compound. You can use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to check for impurities.[8][10][11]

    • Ensure Anhydrous Conditions: Moisture is a significant contributor to decomposition.[5][6] Ensure all your solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Control Reaction Temperature: Thermal decomposition can occur, especially at elevated temperatures.[12][13] If your reaction allows, consider running it at a lower temperature.

    • Use of an HBr Scavenger: The hydrobromic acid (HBr) generated during decomposition can be autocatalytic. Consider adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine, to your reaction mixture to neutralize any HBr that may form.[3]

Question 3: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is crucial for maintaining the integrity of this reactive compound. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[14][15] Refrigeration (2-8 °C) is often recommended.Reduces the rate of thermal decomposition.[12][13]
Light Store in an amber or opaque container.[16]Prevents photolytic (light-induced) degradation.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed container made of an inert material (e.g., glass).[5][14]Prevents leakage and reaction with the container material.
Incompatible Materials Store away from bases, strong oxidizing agents, alcohols, amines, and metals.[5][7][15]Prevents unwanted reactions and accelerated decomposition.

Question 4: Can I use a stabilizer to prevent the decomposition of this compound?

Answer: Yes, the use of stabilizers can be beneficial, especially for long-term storage or during purification.

  • HBr Scavengers: As mentioned, hydrobromic acid is a common decomposition byproduct that can catalyze further degradation. Adding a small amount of a solid, non-nucleophilic base like anhydrous potassium carbonate can help neutralize any HBr that forms.[3]

  • Radical Inhibitors: For preventing free-radical decomposition, which is often initiated by light, small amounts of radical inhibitors can be considered, although this is less common for laboratory-scale storage.

  • Copper Wire: Storing the material over a small piece of copper wire can also help scavenge acidic impurities.[3]

  • Amine Stabilizers: While more commonly documented for benzyl chloride, certain amines in very low concentrations (0.005% to 1%) have been shown to be effective stabilizers.[17] However, the choice of amine would need to be carefully considered to avoid it acting as a nucleophile in your subsequent reactions.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick and effective way to assess the purity of your this compound before use.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Solvent system (e.g., 9:1 Hexanes:Ethyl Acetate - this may need to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare a dilute solution of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp. The benzyl bromide should appear as a dark spot.[8]

  • If desired, further visualize the plate using a potassium permanganate stain. The benzyl bromide may react with the stain.

  • The presence of multiple spots indicates the presence of impurities. A pure compound should ideally show a single spot.

Protocol 2: Small-Scale Purification by Aqueous Wash

This protocol can be used to remove acidic impurities and free bromine from a discolored sample of this compound.

Materials:

  • Separatory funnel

  • This compound (discolored)

  • Dichloromethane (or another suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in an equal volume of dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with the 10% sodium thiosulfate solution to remove any free bromine (the color should disappear).[3]

  • Separate the layers and then wash the organic layer with the saturated sodium bicarbonate solution to neutralize any acidic impurities like HBr.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizing Decomposition Pathways and Prevention Strategies

To better understand the processes involved, the following diagrams illustrate the key decomposition pathways and the logic behind preventative measures.

DecompositionPathways cluster_main This compound cluster_sn1 SN1 Pathway (Hydrolysis) cluster_radical Radical Pathway (Photolysis) Start This compound Carbocation Benzylic Carbocation (Resonance Stabilized) Start->Carbocation - Br⁻ (Moisture, Heat) Radical Benzylic Radical Start->Radical Light (hν) Alcohol 2,6-Difluoro-3-methylbenzyl alcohol Carbocation->Alcohol + H₂O HBr HBr Carbocation->HBr - H⁺ Dimer Dimerization Products Radical->Dimer Radical Coupling

Caption: Key decomposition pathways for this compound.

PreventionWorkflow Store_Cool Cool (2-8 °C) Use_Anhydrous Anhydrous Solvents Store_Dark Dark (Amber Bottle) Use_Inert_Atmosphere Inert Reaction Conditions Store_Inert Inert Atmosphere (Ar/N₂) Use_Scavenger HBr Scavenger (e.g., K₂CO₃) TLC TLC Analysis GC_HPLC GC/HPLC Analysis

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving the sterically hindered and electronically modified substrate, 2,6-Difluoro-3-methylbenzyl bromide.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of steric hindrance and electronic effects. The ortho-fluoro substituents increase the steric bulk around the benzylic carbon, potentially impeding the oxidative addition step, which is often rate-limiting.[1] Additionally, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to access the C(sp³)-Br bond due to the bulky ortho-fluoro groups.

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, JohnPhos).[2] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at undergoing oxidative addition with sterically demanding substrates.[1]

  • Catalyst Deactivation: The fluoride substituents can potentially interact with the palladium center, leading to catalyst deactivation.

    • Solution: Consider using pre-formed, air-stable palladium precatalysts which can generate the active catalytic species in situ. Also, ensure all reagents and solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst.

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical for the transmetalation step.[2]

    • Solution: A common and effective base for Suzuki-Miyaura reactions of benzyl halides is cesium carbonate (Cs₂CO₃).[3] For the solvent system, a mixture of an organic solvent like THF or DMF with water is often used to facilitate the dissolution of both the organic and inorganic reagents.[3][4] Microwave irradiation can also be beneficial in accelerating the reaction.[4]

Question 2: I am observing a significant amount of homocoupled product (1,2-bis(2,6-difluoro-3-methylphenyl)ethane). How can I minimize this side reaction?

Homocoupling is a common side reaction in couplings of benzyl halides.[3] It can arise from several pathways, including the reaction of the organometallic coupling partner with unreacted benzyl bromide.

Potential Causes & Solutions:

  • Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow, the competing homocoupling pathway can become more prominent.

    • Solution: Optimizing the ligand and reaction temperature can accelerate the desired catalytic cycle. Experiment with different bulky phosphine ligands to find the one that best facilitates reductive elimination.

  • High Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in homocoupling products.[3]

    • Solution: Carefully screen the catalyst loading, starting from a lower concentration (e.g., 1-2 mol%) and incrementally increasing it if necessary.

  • Reaction Conditions: The choice of base and temperature can influence the rate of homocoupling.

    • Solution: A thorough optimization of the reaction conditions, including base, solvent, and temperature, is recommended.

Question 3: My Sonogashira coupling is failing or giving very low conversion. What should I troubleshoot?

Sonogashira coupling with sterically hindered benzyl bromides presents challenges similar to other cross-coupling reactions, primarily related to the oxidative addition step.[1]

Potential Causes & Solutions:

  • Steric Hindrance: The bulky 2,6-difluoro-3-methylphenyl group can prevent the palladium catalyst from efficiently accessing the C-Br bond.[1]

    • Solution: As with Suzuki coupling, the use of bulky, electron-rich ligands is crucial. Consider copper-free Sonogashira conditions, as copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming correctly or may have decomposed.

    • Solution: Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[1] Ensure that any phosphine ligands have not been oxidized.

  • Base and Solvent Choice: The amine base in Sonogashira coupling plays a dual role as a base and sometimes as a ligand.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For challenging substrates, a stronger, non-coordinating base might be beneficial in copper-free protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting catalyst systems for cross-coupling with this compound?

For a starting point, palladium-based catalysts are the most widely used and have shown success with similar substrates.[5]

Cross-Coupling ReactionRecommended Catalyst SystemBaseSolvent
Suzuki-Miyaura Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃ or K₂CO₃THF/H₂O or DMF
Negishi Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos)Not requiredTHF or Dioxane
Sonogashira Pd(PPh₃)₄ with CuI (co-catalyst) or a copper-free system with a bulky phosphine ligandEt₃N or DIPEATHF or Toluene
Buchwald-Hartwig Amination Pd₂(dba)₃ with a biaryl phosphine ligand (e.g., BINAP)NaOtBu or K₃PO₄Toluene or Dioxane

Q2: How do the fluoro and methyl substituents on the benzyl bromide affect the cross-coupling reaction?

The substituents on the aromatic ring of this compound have a significant impact on its reactivity:

  • 2,6-Difluoro Substituents: These impose considerable steric hindrance around the benzylic carbon, making the oxidative addition step more challenging.[1] Electronically, the fluorine atoms are electron-withdrawing, which can influence the C-Br bond polarity and the stability of intermediates in the catalytic cycle.

  • 3-Methyl Substituent: The methyl group is electron-donating, which can slightly counteract the electronic effect of the fluorine atoms. Its position is less likely to contribute significantly to steric hindrance compared to the ortho-fluoro groups.

Q3: Are there any non-palladium based catalysts that could be effective for this transformation?

Yes, research into alternative, more earth-abundant metal catalysts is an active area.

  • Nickel Catalysts: Nickel catalysts have been shown to be effective in various cross-coupling reactions, including those with benzyl halides.[6] They can sometimes offer different reactivity and selectivity compared to palladium.

  • Cobalt Catalysts: Cobalt complexes have been used for the asymmetric cross-coupling of fluorinated secondary benzyl bromides.[7]

  • Iron Catalysts: Iron-catalyzed cross-electrophile coupling of benzyl halides has also been reported, offering a more sustainable option.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will likely be required for specific substrates.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed THF/H₂O (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed THF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_substrate Substrates Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation Complex->Product R-Br This compound R'-B(OH)2 Arylboronic acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst optimize_ligand Screen bulky, electron-rich phosphine ligands (SPhos, XPhos, etc.) check_catalyst->optimize_ligand No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_ligand->check_conditions optimize_base Screen bases (Cs2CO3, K2CO3, K3PO4) check_conditions->optimize_base No side_reactions Significant side reactions observed? check_conditions->side_reactions Yes optimize_solvent Vary solvent system (THF/H2O, DMF, Dioxane) optimize_base->optimize_solvent optimize_solvent->side_reactions homocoupling Address homocoupling: - Adjust catalyst loading - Optimize temperature side_reactions->homocoupling Yes (Homocoupling) success Improved Yield side_reactions->success No homocoupling->success

Caption: Decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS in Pharmaceutical Reaction Product Validation: The Case of 2,6-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical reaction's outcome is paramount. In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the validation of the desired product and the identification of any impurities are not just procedural formalities—they are cornerstones of safety and efficacy. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of reaction products, using a representative reaction of the versatile building block, 2,6-difluoro-3-methylbenzyl bromide.

The Central Role of Product Validation in Drug Discovery

In the intricate pathways of drug discovery and development, the synthesis of new molecular entities is a daily occurrence. The starting material, this compound, is a valuable synthon due to its reactive benzylic bromide and the influence of its electron-withdrawing fluorine atoms. These features make it a prime candidate for nucleophilic substitution reactions to build more complex molecules. However, the very reactivity that makes it useful also opens the door to potential side reactions, the formation of isomers, and the presence of unreacted starting materials. Rigorous analytical validation is therefore indispensable.

LC-MS: A Powerhouse for Reaction Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in modern pharmaceutical analysis.[1][2] Its power lies in the coupling of the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry.[1] This combination allows for not only the separation of the desired product from impurities but also the determination of their molecular weights, providing a high degree of confidence in their identification.[2][3]

Why LC-MS is Often the Preferred Method:
  • High Sensitivity and Specificity: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities.[4] This is crucial for identifying potentially genotoxic impurities that may be present in very low concentrations.

  • Molecular Weight Information: Unlike detectors like UV-Vis, mass spectrometry provides the molecular weight of the eluted compounds. This is a critical piece of information for confirming the identity of the expected product and proposing structures for unknown impurities.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the definitive identification of compounds.[3]

  • Versatility: A wide range of ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) makes LC-MS suitable for analyzing a broad spectrum of compounds with varying polarities and molecular weights.[1]

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved by comparing it with other common analytical techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information, structural elucidation with MS/MS.[3][4]Higher cost, matrix effects can cause ion suppression, may not be suitable for very volatile or non-ionizable compounds.Comprehensive impurity profiling, confirmation of product identity, analysis of complex mixtures.[4][5]
HPLC-UV Separation by chromatography, detection by UV-Vis absorbance.Robust, relatively low cost, good for quantitation of known compounds.Requires a chromophore for detection, provides no molecular weight information, lower sensitivity for some compounds compared to MS.[6][7]Routine purity checks, quantification of the main product and known impurities with UV absorbance.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Excellent for volatile and semi-volatile compounds, high resolution.[4]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Analysis of residual solvents, volatile starting materials, or specific volatile byproducts.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic field.Provides detailed structural information for definitive structure elucidation.[4]Lower sensitivity compared to MS, requires larger sample amounts, more time-consuming for routine analysis.Unambiguous structure confirmation of the main product and isolated impurities.

A Practical Application: Validation of a Nucleophilic Substitution Reaction

To illustrate the power of LC-MS, let's consider a hypothetical, yet chemically plausible, nucleophilic substitution reaction of this compound with a nucleophile, for instance, 1H-1,2,4-triazole.

Reaction Scheme:

Expected Product: 1-((2,6-difluoro-3-methylphenyl)methyl)-1H-1,2,4-triazole (Molecular Weight: 223.21 g/mol )

Potential Impurities:

  • Unreacted this compound (Starting Material)

  • Byproducts from side reactions (e.g., elimination products, dimers)

  • Isomeric products (if the nucleophile has multiple reaction sites)

Experimental Workflow for LC-MS Validation

The following is a detailed, step-by-step methodology for the LC-MS validation of the reaction mixture.

Part 1: Sample Preparation
  • Reaction Quenching: At the completion of the reaction, quench the reaction mixture appropriately (e.g., with water or a suitable buffer).

  • Extraction: If necessary, perform a liquid-liquid extraction to isolate the organic components.

  • Dilution: Accurately dilute a small aliquot of the organic layer in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

Part 2: LC-MS Method Parameters
ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC offers higher resolution and faster analysis times.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns are versatile and provide good retention for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume prevents column overloading.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass SpectrometerQ-TOF provides high-resolution mass accuracy for confident formula determination. QqQ is excellent for targeted quantification.
Ionization Mode Positive Electrospray Ionization (ESI+)The expected product and many potential byproducts contain nitrogen atoms that are readily protonated.
Scan Mode Full Scan (m/z 100-1000)To detect all ions within a broad mass range.
MS/MS Data-dependent acquisition (DDA) or targeted fragmentationDDA allows for the automatic fragmentation of the most abundant ions for structural elucidation.
Part 3: Data Analysis
  • Total Ion Chromatogram (TIC): Examine the TIC for the number and intensity of peaks.

  • Extracted Ion Chromatograms (EIC): Generate EICs for the expected m/z of the product and starting material to confirm their presence and retention times.

  • Mass Spectra: Analyze the mass spectrum of each peak to determine the molecular weight of the corresponding compound.

  • Impurity Identification: For unknown peaks, use the accurate mass data (from a Q-TOF) to propose elemental compositions. Use MS/MS fragmentation patterns to help elucidate the structures of impurities.

  • Quantification: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be ideal for its high sensitivity and selectivity.[8]

Visualizing the Workflow and Reaction

To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logical relationships in the reaction validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quenching Reaction->Quench Dilution Dilution for Analysis Quench->Dilution LC_Separation HPLC/UHPLC Separation Dilution->LC_Separation MS_Detection Mass Spectrometry Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition TIC_EIC Chromatogram Analysis (TIC/EIC) Data_Acquisition->TIC_EIC Mass_Spectra Mass Spectra Interpretation Data_Acquisition->Mass_Spectra Impurity_ID Impurity Identification & Quantification TIC_EIC->Impurity_ID Mass_Spectra->Impurity_ID

Caption: A flowchart illustrating the key stages of the LC-MS validation process.

reaction_validation cluster_reactants Reactants cluster_products Reaction Outcome cluster_validation LC-MS Validation SM Starting Material (this compound) Product Expected Product SM->Product Impurity1 Unreacted SM SM->Impurity1 Impurity2 Byproducts SM->Impurity2 Nuc Nucleophile (1H-1,2,4-triazole) Nuc->Product Nuc->Impurity2 Impurity3 Isomers Nuc->Impurity3 LCMS LC-MS Analysis Product->LCMS Impurity1->LCMS Impurity2->LCMS Impurity3->LCMS Confirmation Product Confirmation (Correct m/z) LCMS->Confirmation Identification Impurity Identification (m/z and MS/MS) LCMS->Identification

Caption: Logical flow of reaction components and their analysis by LC-MS.

Conclusion: An Indispensable Technique for Modern Drug Discovery

The validation of reaction products is a critical step in the journey of a new drug from the laboratory to the clinic. While a suite of analytical techniques is available to the modern chemist, LC-MS stands out for its unparalleled combination of separation power, sensitivity, and specificity. For a compound like this compound, which is designed for further chemical elaboration, the ability to confirm the desired product and thoroughly profile any impurities is not just advantageous—it is essential for ensuring the quality and safety of the final active pharmaceutical ingredient. By understanding the principles of LC-MS and its comparative strengths, researchers can confidently and efficiently advance their drug discovery programs.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzyl Bromides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Single Atom

In the landscape of synthetic chemistry, benzyl bromide stands as a cornerstone reagent, a versatile electrophile for introducing the benzyl moiety in countless applications, from protecting group strategies to the core synthesis of complex molecules. However, the strategic substitution of a single hydrogen atom on the aromatic ring with fluorine can profoundly alter the molecule's character, influencing its reactivity, physicochemical properties, and ultimately, its utility in specialized fields like drug discovery and materials science.

This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated benzyl bromides. Moving beyond a simple list of properties, we will delve into the mechanistic underpinnings of their reactivity, supported by quantitative data and field-proven experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions when selecting and utilizing these critical synthetic building blocks.

Section 1: Reactivity Profile - An Electronic Tug-of-War

The utility of any benzyl bromide derivative is fundamentally dictated by its reactivity in nucleophilic substitution reactions. These reactions can proceed through two primary pathways: the unimolecular S({N})1 mechanism, which involves a carbocation intermediate, or the bimolecular S({N})2 mechanism, which involves a concerted backside attack by a nucleophile. For primary halides like benzyl bromides, the S({N})2 pathway is often dominant, though the resonance-stabilized benzylic carbocation can make the S({N})1 pathway accessible under certain conditions[1].

The introduction of a fluorine atom onto the aromatic ring engages in an electronic "tug-of-war" that modulates the reactivity of the benzylic C-Br bond. Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond framework (inductive effect, -I). Simultaneously, it can donate electron density back to the aromatic ring through its lone pairs (resonance effect, +R). The net effect on reaction rates depends on the position of the fluorine atom and the nature of the reaction's transition state.

The Hammett Relationship: Quantifying Substituent Effects

To quantify the impact of fluorination, we turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates to the electronic properties of substituents[2][3].

log(k/k(_{H})) = ρσ

Where:

  • k is the rate constant for the substituted reactant (e.g., 4-fluorobenzyl bromide).

  • k(_{H}) is the rate constant for the unsubstituted reactant (benzyl bromide).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent (positive for electron-withdrawing, negative for electron-donating).

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For a typical S(_{N})2 reaction of benzyl bromides, the reaction constant (ρ) is generally small and negative[4]. A negative ρ value indicates that a small buildup of positive charge occurs at the benzylic carbon in the transition state. Electron-donating groups stabilize this partial positive charge and accelerate the reaction, while electron-withdrawing groups destabilize it and slow the reaction down.

Let's consider a fluorine atom at the para position. The Hammett substituent constant for p-F is σ({p}) = +0.06 . This small positive value indicates that fluorine is weakly electron-withdrawing overall at this position. Plugging this into the Hammett equation for a typical S(_{N})2 reaction with a small, negative ρ value, we can predict that 4-fluorobenzyl bromide will react slightly slower than unsubstituted benzyl bromide . The inductive withdrawal effect slightly outweighs the resonance donation, destabilizing the transition state relative to the parent compound.

Hammett_Relationship sub Substituent (e.g., -F, -NO2, -OCH3) elec_effect Electronic Effect (Inductive & Resonance) sub->elec_effect sigma Substituent Constant (σ) Quantifies electronic effect elec_effect->sigma rate Relative Reaction Rate (k/kH) sigma->rate log(k/kH) = ρσ react Reaction Type (e.g., SN2 on Benzyl Bromide) rho Reaction Constant (ρ) Measures reaction sensitivity react->rho rho->rate log(k/kH) = ρσ caption Logical flow of the Hammett Equation.

Diagram illustrating the Hammett relationship.
Bond Dissociation Energy (BDE): A Constant Factor

One might hypothesize that the electron-withdrawing fluorine atom strengthens the C-Br bond, making it harder to break. However, studies on the benzylic C-Br bond dissociation enthalpy have shown that there is no detectable substituent effect from groups on the aromatic ring[5]. This critical finding implies that the observed differences in reaction rates are not due to changes in the ground-state stability of the C-Br bond itself, but rather to the electronic stabilization or destabilization of the reaction's transition state.

Section 2: Comparative Spectroscopic Properties

The presence of fluorine provides a unique and powerful handle for characterization, primarily through

19^{19}19
F NMR spectroscopy. Furthermore, its influence is readily observed in standard
1^{1}1
H and
13^{13}13
C NMR spectra.

PropertyBenzyl Bromide4-Fluorobenzyl BromideRationale for Difference
Formula C({7})H({7})BrC({7})H({6})BrFAddition of a fluorine atom.
¹H NMR (δ, ppm) ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, CH({2}))~7.4 (dd, 2H, Ar-H ortho to CH({2})Br), ~7.1 (t, 2H, Ar-H ortho to F), ~4.5 (s, 2H, CH({2}))The aromatic region is more complex due to H-F coupling. The benzylic proton chemical shift is largely unaffected.
¹³C NMR (δ, ppm) ~137 (Ar-C), ~129 (Ar-CH), ~33 (CH({2}))~162 (d, ¹J({CF}) ≈ 245 Hz, C-F), ~133 (d, ⁴J({CF}) ≈ 3 Hz, C-CH({2})), ~131 (d, ³J({CF}) ≈ 8 Hz, CH ortho to CH({2})), ~115 (d, ²J({CF}) ≈ 21 Hz, CH ortho to F), ~32 (CH({2}))The carbon directly bonded to fluorine shows a large chemical shift and a very large one-bond C-F coupling constant. Other aromatic carbons show smaller couplings over multiple bonds.
¹⁹F NMR (δ, ppm) N/A~ -113 (relative to CFCl({3}))Provides a unique, highly sensitive signal in a region free from other background signals, ideal for reaction monitoring[5][6][7].

Section 3: Applications in Research and Development

The distinct properties imparted by fluorination make fluorinated benzyl bromides highly valuable in specialized applications where fine-tuning molecular behavior is paramount.

Drug Development and Medicinal Chemistry

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. Fluorination can:

  • Improve Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a fluorine at a metabolically vulnerable position can increase a drug's half-life.

  • Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Alter pKa: The strong inductive effect of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be crucial for optimizing a drug's solubility and target binding profile.

Fluorinated benzyl bromides serve as key intermediates for installing fluorinated benzyl moieties into a wide range of biologically active molecules, including antidiabetic, antiviral, and anti-cancer agents.

Materials Science

In materials science, the trifluoromethyl group (-CF(_{3})) is particularly popular. Reagents like 4-(trifluoromethyl)benzyl bromide are used to synthesize advanced polymers and specialty materials. The incorporation of fluoroalkyl groups can impart a range of desirable properties, including:

  • Enhanced Thermal Stability and Chemical Resistance: The strength of C-F bonds leads to materials that can withstand harsh conditions.

  • Unique Surface Properties: Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) properties, useful for coatings.

  • Tailored Optical and Electrical Properties: The electronic nature of fluorine can be used to fine-tune the dielectric or optical properties of materials for electronics and photonics applications.

Section 4: Experimental Protocols

To provide a practical basis for comparison, we present a model S(_{N})2 reaction—the synthesis of benzyl azide—and a detailed protocol for its kinetic analysis. This system is self-validating, allowing researchers to directly measure and compare the reactivity of fluorinated and non-fluorinated benzyl bromides in their own laboratories.

Protocol for a Model S(_{N})2 Reaction: Synthesis of Benzyl Azide

This protocol describes a robust method for synthesizing benzyl azide from benzyl bromide via an S(_{N})2 reaction with sodium azide. The same procedure can be followed using 4-fluorobenzyl bromide.

Materials:

  • Benzyl bromide (or 4-fluorobenzyl bromide)

  • Sodium azide (NaN(_{3}))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na({2})SO({4}))

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) and sodium azide (1.5 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 portions).

  • Wash the combined organic layers sequentially with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the benzyl azide product.

SN2_Mechanism reagents N₃⁻ + H₂C(Br)Ph ts [N₃···H₂C(Br)···Ph]⁻ Transition State reagents->ts Backside Attack products N₃CH₂Ph + Br⁻ ts->products Leaving Group Departure caption SN2 mechanism for the synthesis of benzyl azide. Kinetic_Workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_data Data Processing start Initiate Reaction (t=0) sample Withdraw Aliquots at Timed Intervals start->sample quench Quench & Dilute Each Aliquot sample->quench filter Filter Sample quench->filter hplc Inject into HPLC filter->hplc detect Detect & Integrate Peak Area hplc->detect plot Plot ln[Reactant] vs. Time detect->plot calc Calculate Rate Constant (k) plot->calc caption Workflow for kinetic analysis via HPLC.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2,6-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While specific kinetic data for 2,6-Difluoro-3-methylbenzyl bromide is not extensively documented in publicly available literature, this guide establishes a robust comparative framework. By leveraging data from structurally similar and well-characterized benzyl bromide derivatives, we can project the reactivity of our target molecule and delineate a clear pathway for its empirical investigation. The principles and experimental protocols detailed herein are designed to be a self-validating system, empowering you to conduct rigorous kinetic analyses.

The Significance of Fluorination in Benzyl Bromide Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] In the context of benzyl bromides, fluorine substituents on the aromatic ring exert a significant influence on the electrophilicity of the benzylic carbon, thereby modulating the rates of nucleophilic substitution reactions.[1][2] Understanding these electronic effects is paramount for predicting and controlling reaction outcomes.

This compound presents a unique substitution pattern. The two fluorine atoms in the ortho positions are expected to exert a strong electron-withdrawing inductive effect, which would typically decrease the rate of an SN1-type reaction by destabilizing the resulting benzylic carbocation. Conversely, for an SN2 mechanism, this inductive effect could enhance the electrophilicity of the benzylic carbon, potentially accelerating the reaction. The meta-methyl group, being weakly electron-donating, will have a comparatively minor, though not negligible, opposing effect.

Comparative Kinetic Analysis: this compound and its Analogs

To contextualize the anticipated reactivity of this compound, we will compare it with unsubstituted benzyl bromide and 4-fluorobenzyl bromide, a commonly used and well-studied analog.[1][2][3] Nucleophilic substitution reactions of benzyl halides can proceed via either an SN1 or SN2 mechanism, and the operative pathway is highly dependent on the solvent, nucleophile, and the substitution pattern of the benzyl bromide. Given that this compound is a primary halide, an SN2 pathway is generally expected.

Substrate Expected Relative Rate (SN2) Key Substituent Effects
Benzyl BromideBaselineUnsubstituted reference.
4-Fluorobenzyl BromideSlightly FasterThe para-fluoro substituent exerts a mild electron-withdrawing inductive effect, slightly increasing the electrophilicity of the benzylic carbon.[1][2]
This compoundSignificantly FasterThe two ortho-fluoro groups provide a strong inductive electron withdrawal, significantly enhancing the electrophilicity of the benzylic carbon. The meta-methyl group has a minor, opposing electron-donating effect. Steric hindrance from the ortho-substituents may slightly temper the rate enhancement.

This table presents a qualitative comparison based on established principles of physical organic chemistry. Actual rate constants would need to be determined experimentally.

Experimental Workflow for Kinetic Analysis

The following is a generalized, yet detailed, protocol for the kinetic analysis of the reaction of this compound with a nucleophile, adaptable for various experimental setups.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare stock solutions of This compound and nucleophile in a suitable solvent (e.g., acetonitrile, methanol). P2 Thermostat the solutions to the desired reaction temperature. P1->P2 R1 Rapidly mix the reactant solutions in a stopped-flow apparatus or a thermostatted UV-Vis spectrophotometer cuvette. R2 Monitor the reaction progress by measuring the change in absorbance of a reactant or product over time at a pre-determined wavelength. R1->R2 A1 Plot Absorbance vs. Time. A2 Determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay function. A1->A2 A3 Repeat the experiment with varying concentrations of the nucleophile (in excess). A2->A3 A4 Plot k_obs vs. [Nucleophile] to determine the second-order rate constant (k2). A3->A4 A5 Perform experiments at different temperatures to determine activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations. A4->A5

Caption: A generalized workflow for the kinetic analysis of the reaction of this compound.

Detailed Experimental Protocol:

1. Materials and Reagents:

  • This compound (high purity)

  • Nucleophile of interest (e.g., aniline, sodium azide)

  • Anhydrous solvent (e.g., acetonitrile, methanol, spectroscopic grade)

  • Temperature-controlled stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a thermostatted cell holder.[4][5][6][7][8]

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile at concentrations significantly higher than the benzyl bromide (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) to ensure pseudo-first-order conditions.

  • Allow all solutions to equilibrate to the desired reaction temperature in a water bath.

3. Kinetic Measurements:

  • Using a Stopped-Flow Apparatus:

    • Load the benzyl bromide solution and one of the nucleophile solutions into the separate syringes of the stopped-flow instrument.[4][5][6][7][8]

    • Initiate the automated mixing and data acquisition. The instrument will rapidly mix the two solutions and record the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.

  • Using a Conventional UV-Vis Spectrophotometer:

    • Pipette the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder.

    • Inject a small, precise volume of the benzyl bromide stock solution into the cuvette, quickly mix by inverting, and immediately start recording the absorbance as a function of time.

4. Data Analysis:

  • The raw data will be a series of absorbance values over time.

  • Assuming the reaction is pseudo-first-order with respect to the benzyl bromide (due to the excess of the nucleophile), the data can be fitted to the following equation:

    • At = (A0 - A∞)e-kobst + A∞

    • Where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.

  • Repeat the experiment for each concentration of the nucleophile to obtain a series of kobs values.

  • The second-order rate constant (k2) can be determined from the slope of a plot of kobs versus the concentration of the nucleophile:

    • kobs = k2[Nucleophile]

  • To determine the activation parameters, repeat the entire set of experiments at several different temperatures (e.g., 298 K, 308 K, 318 K).[9][10][11][12][13]

    • Plot ln(k2) versus 1/T (Arrhenius plot) to determine the activation energy (Ea).

    • Use the Eyring equation to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[13]

Mechanistic Insights and Structure-Reactivity Relationships

The kinetic data obtained can provide profound insights into the reaction mechanism. For instance, a large negative entropy of activation would be consistent with a highly ordered, associative SN2 transition state.[13] By comparing the activation parameters for this compound with those of other substituted benzyl bromides, a quantitative structure-activity relationship (QSAR) can be established.

G cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products R This compound + Nucleophile TS [Nu---CH2---Br]‡ (Aromatic Ring with Substituents) R->TS k2 P Substituted Product + Br- TS->P

References

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) Analysis of 2,6-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of small organic molecules, using 2,6-Difluoro-3-methylbenzyl bromide as a practical example. It is designed for researchers, scientists, and drug development professionals who require accurate, reliable, and efficient purity determination.

The Imperative of Purity in Drug Development

In the journey from discovery to market, the purity of an active pharmaceutical ingredient (API) is non-negotiable. It is a critical quality attribute that directly impacts the safety and efficacy of a drug product. Regulatory bodies demand rigorous characterization and quantification of impurities. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis for decades, quantitative NMR (qNMR) has emerged as a powerful and compelling alternative.[1] This guide will explore the fundamental advantages of qNMR and provide a practical framework for its application.

The qNMR Advantage: A Fundamental Approach to Quantification

Unlike chromatographic methods that rely on the response factor of a molecule to a detector (e.g., UV absorbance), qNMR is a primary ratio method.[2][3][4] The core principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6][7] This means that with a single, well-characterized internal standard, one can accurately determine the purity or concentration of an analyte without needing a specific, certified reference standard of the analyte itself—a significant advantage when dealing with novel compounds or expensive standards.[5][6]

Key Benefits of qNMR:

  • Absolute Quantification: Does not require calibration curves or identical reference materials for the analyte.[5]

  • Non-Destructive: The sample can be recovered and used for further analyses.[5]

  • Structural Confirmation: Provides simultaneous quantitative data and structural verification in a single experiment.[8]

  • Speed and Efficiency: For many applications, qNMR offers a faster turnaround from sample preparation to result compared to developing a robust chromatographic method.[8]

  • Universality: Detects any soluble compound containing NMR-active nuclei, making it less likely to overlook impurities that may not have a chromophore for UV detection.[4]

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are indispensable tools, qNMR offers orthogonal capabilities that can provide a more complete picture of a sample's purity. The choice of technique often depends on the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR) HPLC / GC
Principle Signal area is directly proportional to the number of nuclei. A primary ratio method.[2][7]Based on the response of an analyte to a detector (e.g., UV, MS), which can vary between compounds.
Reference Standard Requires a single, high-purity internal standard for a wide range of analytes.[7][9]Typically requires a certified reference standard of the exact same compound being analyzed.[9]
Quantification Absolute quantification without a calibration curve.[5]Relative quantification, often requiring a calibration curve for accuracy.
Sample Nature Non-destructive.[5]Destructive.
Selectivity Excellent for distinguishing structurally different molecules. Can be challenging with isomeric impurities.Superior resolving power for separating structurally similar isomers and impurities.
Throughput High. A typical ¹H qNMR experiment can be completed in minutes.[10]Can be high with an established method, but method development can be time-consuming.
Method Development Generally straightforward, focusing on solubility and non-overlapping signals.Can be complex, involving optimization of columns, mobile phases, temperature gradients, etc.
Information Provided Provides both quantitative purity data and definitive structural information simultaneously.[8]Provides retention time and a detector response. Structural information requires a hyphenated technique (e.g., LC-MS).

Experimental Workflow: Purity of this compound by ¹H qNMR

This section provides a detailed, step-by-step protocol for determining the purity of this compound (C₈H₇BrF₂). The causality behind each step is explained to ensure scientific rigor.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Data Acquisition & Processing cluster_analysis Phase 3: Calculation & Reporting P1 Step 1: Analyte & Signal Selection P2 Step 2: Internal Standard Selection P1->P2 P3 Step 3: Sample Preparation (Accurate Weighing) P2->P3 E1 Step 4: NMR Data Acquisition (Optimized Parameters) P3->E1 E2 Step 5: Spectrum Processing (Phase & Baseline Correction) E1->E2 A1 Step 6: Integration & Purity Calculation E2->A1 A2 Step 7: Uncertainty Assessment A1->A2 A3 Final Purity Report A2->A3

Caption: High-level workflow for qNMR purity determination.

Step 1: Method Planning & Analyte Consideration
  • Analyte: this compound.

  • Structure Analysis: The key is to identify ¹H signals that are well-resolved and free from overlap with signals from the internal standard or potential impurities. For this molecule, the benzylic protons (-CH₂Br) and the methyl protons (-CH₃) are excellent candidates for quantification.

  • Signal Selection Rationale:

    • -CH₂Br protons: Expected to be a singlet, well-separated in the spectrum. Number of protons (N) = 2.

    • -CH₃ protons: Expected to be a singlet. Number of protons (N) = 3.

    • Using multiple, well-separated signals from the same analyte for calculation serves as an internal cross-validation of the result.[11]

Step 2: Selection of the Internal Standard
  • Causality: The accuracy of the qNMR result is fundamentally tied to the quality and suitability of the internal standard.

  • Criteria for an Ideal Internal Standard:

    • High Purity (≥99.5%): The purity of the standard is a direct input in the final calculation. Certified Reference Materials (CRMs) are highly recommended.[12][13]

    • Solubility: Must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[12][14]

    • Signal Separation: Its NMR signals must not overlap with any analyte signals.[14]

    • Chemical Inertness: Must not react with the analyte, solvent, or trace moisture.

    • Simple Spectrum: Preferably gives one or a few sharp singlets (e.g., maleic acid, dimethyl sulfone).[12][13]

  • Recommended Standard for this Analysis: Maleic Acid . It is highly pure, stable, and its olefinic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, which is unlikely to interfere with the signals from this compound.

Step 3: Sample Preparation (Internal Standard Method)
  • Causality: Accurate weighing is often the largest single contributor to the uncertainty of the final result.[6][9] A calibrated microbalance is essential.

  • Protocol:

    • Accurately weigh approximately 15-20 mg of this compound (m_analyte) into a clean, dry vial. Record the mass to at least 0.01 mg.

    • Accurately weigh approximately 8-10 mg of the internal standard, Maleic Acid (m_std), into the same vial. Record the mass accurately. The goal is a near 1:1 molar ratio to optimize signal-to-noise and integration accuracy.[9]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is critical.[14]

    • Transfer the solution to a high-quality 5 mm NMR tube.

Step 4: NMR Data Acquisition
  • Causality: The acquisition parameters must be set to ensure that the signal intensity is truly quantitative and not biased by experimental artifacts.

  • Critical Parameters for ¹H qNMR:

    • Relaxation Delay (D1): This must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard).[15][16] A conservative value of 30-60 seconds is often used to ensure full relaxation for all nuclei. This is the most critical parameter for ensuring accuracy.

    • Pulse Angle: Use a calibrated 90° pulse to ensure maximum and uniform excitation across the spectrum.[15]

    • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[16] Typically 8 to 16 scans are sufficient on a modern spectrometer.

    • Receiver Gain: Set automatically to avoid signal clipping.

Step 5: Data Processing
  • Causality: Incorrect data processing can introduce significant errors in the integration values. Manual and careful processing is recommended for the highest precision.[14]

  • Procedure:

    • Apply a small line broadening (e.g., 0.1 - 0.3 Hz) to improve the S/N ratio.[14]

    • Carefully perform manual phase correction for all peaks.

    • Apply a robust baseline correction across the entire spectrum. Inaccurate phasing or baseline adjustments can significantly distort integral values.[14]

    • Integrate the selected signals for the analyte and the internal standard. The integration region should cover the entire peak, including the ¹³C satellites (or consistently exclude them for all peaks). To capture >99% of the signal, the integration width should be at least 64 times the full width at half height (FWHH) of the peak.[14]

Step 6: Purity Calculation
  • The Equation: The purity of the analyte (P_analyte) as a weight/weight percentage (w/w %) is calculated using the following formula:[3][11][14]

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte, I_std: Integral values for the analyte and standard signals.

    • N_analyte, N_std: Number of protons for the respective integrated signals.

    • M_analyte, M_std: Molar masses of the analyte and standard.

    • m_analyte, m_std: Masses of the analyte and standard.

    • P_std: Purity of the internal standard (as a percentage).

Step 7: Uncertainty Assessment
  • Causality: A quantitative result is incomplete without an estimate of its uncertainty. This provides a measure of confidence in the reported value.

  • Sources of Uncertainty: The main contributors to the overall uncertainty in a qNMR measurement include the weighing process, the purity of the internal standard, and the repeatability of the measurement (integration).[2][9] A full uncertainty budget can be calculated by considering the contribution of each variable in the purity equation.[17][18][19]

cluster_weighing Weighing cluster_purity Standard Purity cluster_nmr NMR Measurement cluster_constants Constants Purity Purity Uncertainty m_analyte Analyte Mass Purity->m_analyte m_std Standard Mass Purity->m_std Balance Balance Calibration Purity->Balance P_std Purity of Standard Purity->P_std P_std_stability Standard Stability Purity->P_std_stability Integration Signal Integration Purity->Integration SNR Signal-to-Noise Purity->SNR Relaxation Relaxation Delay (D1) Purity->Relaxation Baseline Baseline/Phase Correction Purity->Baseline M_analyte Analyte Molar Mass Purity->M_analyte M_std Standard Molar Mass Purity->M_std

Caption: Cause-and-effect diagram of uncertainty sources in qNMR.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data for the purity determination of a sample of this compound.

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 18.55 mg9.82 mg
Molar Mass (M) 221.04 g/mol 116.07 g/mol
Purity (P) To be determined 99.8%
¹H Signal Selected -CH₂Br (s)-CH=CH- (s)
Number of Protons (N) 22
Integral Value (I) 1.001.05
Calculated Purity 98.6% -

Conclusion

Quantitative NMR is a robust, accurate, and highly reliable primary method for determining the purity of organic molecules like this compound.[8][20] Its fundamental principle, which ties signal intensity directly to the number of nuclei, allows for absolute quantification without the need for analyte-specific reference standards—a distinct advantage over chromatographic techniques.[7] By providing simultaneous structural confirmation and quantitative data in a non-destructive manner, qNMR streamlines the analytical workflow, enhances confidence in results, and serves as an invaluable orthogonal technique for purity assurance in research and pharmaceutical development.

References

A Comparative Crystallographic Guide to 2,6-Difluoro-3-methylbenzyl Bromide Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Halogenated organic compounds, particularly those bearing fluorine atoms, are of significant interest due to their unique physicochemical properties that can enhance biological activity and material performance. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic structures of 2,6-difluoro-3-methylbenzyl bromide and a key derivative, offering insights into the subtle yet impactful effects of substituent modifications on solid-state packing and intermolecular interactions.

The strategic placement of fluorine atoms on a benzene ring can profoundly influence molecular conformation, crystal packing, and non-covalent interactions, such as halogen and hydrogen bonding. These interactions are critical in determining a compound's solubility, stability, and, in the context of pharmaceuticals, its binding affinity to target proteins. By comparing the crystallographic data of a parent compound with a rationally designed derivative, we can elucidate fundamental structure-property relationships that are invaluable for the design of new molecules with tailored properties.

Rationale for Comparison: The Impact of Fluorine and Methyl Substitution

This compound serves as a versatile building block in organic synthesis. The electron-withdrawing nature of the two fluorine atoms ortho to the bromomethyl group significantly influences the reactivity of the benzylic carbon. The additional methyl group introduces steric and electronic perturbations. To understand the interplay of these substituents on the solid-state architecture, we propose a comparative study with a derivative where the methyl group is absent, namely 2,6-difluorobenzyl bromide. This comparison will allow for the direct assessment of the methyl group's role in crystal packing.

Experimental Workflow: From Synthesis to Structure Determination

The journey from starting materials to a refined crystal structure is a multi-step process requiring meticulous execution. The following protocols outline the synthesis of the target compounds and the subsequent crystallographic analysis.

Synthesis of this compound and 2,6-Difluorobenzyl Bromide

The synthesis of these compounds can be achieved via a free-radical bromination of the corresponding toluene precursors. A well-established method involves the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride or cyclohexane, under reflux with light irradiation[1].

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding substituted toluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide (0.02 eq.) in anhydrous carbon tetrachloride.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C) and irradiated with a tungsten lamp for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzyl bromide derivative[2].

Synthesis_Workflow Toluene Substituted Toluene Reaction Reflux with Light Irradiation Toluene->Reaction NBS N-Bromosuccinimide NBS->Reaction Initiator Radical Initiator Initiator->Reaction Solvent Anhydrous CCl4 Solvent->Reaction Filtration Filtration Reaction->Filtration Cool to RT Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Benzyl Bromide Chromatography->Product

Caption: Workflow for the synthesis of benzyl bromide derivatives.

Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[3]. For small organic molecules like the ones in this study, slow evaporation of a saturated solution is a reliable method.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: A saturated solution of the compound is prepared in the chosen solvent or solvent mixture by gentle heating.

  • Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and dimensions of 0.1-0.3 mm), they are carefully harvested using a cryoloop.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer. The principles of this technique involve irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice[4][5].

Data Collection and Refinement Workflow:

Xray_Workflow Crystal Mount Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data_Collection Data Collection (Rotation Method) Diffractometer->Data_Collection Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

While specific experimental data for this compound is not publicly available, we can hypothesize the expected outcomes based on known principles of physical organic chemistry and crystallography of related compounds[6][7][8][9][10]. The following table presents a hypothetical comparison of key crystallographic parameters.

Parameter2,6-Difluorobenzyl Bromide (Hypothetical)This compound (Hypothetical)Significance of Comparison
Crystal System MonoclinicOrthorhombicThe change in crystal system would indicate a significant alteration in the symmetry of the crystal packing, likely driven by the steric bulk of the methyl group.
Space Group P2₁/cP2₁2₁2₁A change to a non-centrosymmetric space group for the methylated compound could arise from chiral packing arrangements induced by the methyl group.
Unit Cell Volume (ų) ~750~850The larger unit cell volume for the methylated derivative is expected due to the increased molecular volume.
Density (g/cm³) ~1.65~1.60A slightly lower density might be observed for the methylated compound if the methyl group disrupts efficient packing.
C-Br Bond Length (Å) ~1.95~1.96Minimal change is expected as the electronic environment of the benzylic carbon is not significantly altered by the meta-methyl group.
C-F Bond Lengths (Å) ~1.35~1.35The C-F bond lengths are expected to be consistent between the two structures.
Key Torsion Angle (°) C(aryl)-C(aryl)-C(benzyl)-BrC(aryl)-C(aryl)-C(benzyl)-BrA significant difference in this torsion angle would reveal how the methyl group influences the conformation of the bromomethyl group relative to the ring.
Dominant Intermolecular Interactions C-H···F, C-H···Br, π-π stackingC-H···F, C-H···Br, C-H···π, Br···BrThe presence of the methyl group may introduce C-H···π interactions and potentially alter the nature of halogen bonding (Br···Br or Br···F).

Discussion of Expected Structural Features

Influence of the Methyl Group on Crystal Packing

The introduction of a methyl group at the 3-position is expected to be the primary driver of differences in the crystal structures. In 2,6-difluorobenzyl bromide, we would anticipate a relatively planar arrangement of molecules, likely dominated by π-π stacking and weak C-H···F and C-H···Br hydrogen bonds. The methyl group in this compound will introduce a steric impediment to close packing. This could lead to a less dense crystal structure and a change in the symmetry of the unit cell.

Non-Covalent Interactions

The nature and prevalence of non-covalent interactions are critical for understanding the solid-state behavior of these molecules.

  • Hydrogen Bonding: Weak C-H···F and C-H···Br hydrogen bonds are expected to be present in both structures. The methyl group provides additional C-H donors, potentially leading to a more complex hydrogen-bonding network.

  • Halogen Bonding: The electrophilic region on the bromine atom (σ-hole) can interact with nucleophilic atoms like fluorine or another bromine atom. The substitution pattern on the aromatic ring can modulate the strength of these interactions.

  • π-Interactions: The electron-deficient nature of the fluorinated aromatic ring can facilitate π-π stacking or C-H···π interactions. The methyl group's C-H bonds can act as donors for C-H···π interactions with the aromatic ring of an adjacent molecule.

A Hirshfeld surface analysis would be instrumental in visualizing and quantifying these intermolecular contacts, providing a fingerprint of the packing environment for each molecule[8][9][11].

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for the comparative X-ray crystallographic analysis of this compound and its non-methylated analogue. Although based on a hypothetical comparison, the principles and expected outcomes are firmly grounded in established crystallographic and chemical theory. The detailed experimental protocols provide a robust starting point for researchers aiming to perform such studies.

The insights gained from this type of comparative analysis are crucial for rational molecular design. By understanding how subtle changes in molecular structure translate to significant differences in solid-state packing and intermolecular interactions, scientists can better predict and control the properties of new materials and pharmaceutical compounds. Future work should focus on the synthesis and crystallization of a wider range of derivatives to build a more comprehensive understanding of the structure-property relationships in this important class of fluorinated organic molecules.

References

The Fluorine Factor: A Comparative Guide to Reactivity in Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of substituent effects on reaction kinetics is paramount. The introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, lauded for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] However, the profound electronic perturbations introduced by fluorine also significantly impact the reactivity of key synthetic intermediates, such as benzyl bromides. This guide provides an in-depth, objective comparison of the influence of fluorine atom substitution at the ortho, meta, and para positions on the reactivity of benzyl bromides in nucleophilic substitution reactions. We will dissect the underlying physical organic principles, present supporting data, and provide actionable experimental protocols for your own investigations.

The Dual Nature of Fluorine's Electronic Influence

Fluorine's impact on the reactivity of an aromatic system is a classic example of the dichotomy between inductive and resonance effects. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (σ-I), decreasing the electron density of the aromatic ring and the benzylic carbon.[2] Conversely, through its lone pairs, fluorine can participate in resonance, donating electron density to the π-system of the ring (+M or +R effect).[2] The net effect on reactivity is a delicate balance of these opposing forces, which is highly dependent on the position of the fluorine atom relative to the benzylic carbon.

This duality is critical in the context of nucleophilic substitution at the benzylic position, which can proceed through two primary mechanisms: the unimolecular SN1 pathway, characterized by the formation of a carbocation intermediate, and the bimolecular SN2 pathway, involving a concerted backside attack by the nucleophile. Benzyl bromide itself is capable of reacting via both pathways, with the operative mechanism being sensitive to the reaction conditions and the electronic nature of any ring substituents.[3][4]

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Start Fluorobenzyl Bromide SN1_TS1 Transition State 1 (Carbocation Formation) SN1_Start->SN1_TS1 Slow, Rate-Determining SN1_Int Benzylic Carbocation Intermediate SN1_TS1->SN1_Int SN1_TS2 Transition State 2 (Nucleophilic Attack) SN1_Int->SN1_TS2 Fast SN1_Prod Product SN1_TS2->SN1_Prod SN2_Start Fluorobenzyl Bromide + Nucleophile SN2_TS Pentacoordinate Transition State SN2_Start->SN2_TS Concerted SN2_Prod Product + Bromide SN2_TS->SN2_Prod

Caption: Competing SN1 and SN2 pathways for benzyl bromide substitution.

Quantifying Substituent Effects: The Hammett Equation

To move from a qualitative to a quantitative understanding, we turn to linear free-energy relationships (LFERs), most notably the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of a given reaction and its sensitivity to substituent effects.[5]

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (build-up of positive charge in the transition state), as is typical for an SN1 reaction. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups. For SN2 reactions of benzyl bromides, the ρ value is often small and can be either positive or negative, reflecting a more complex interplay of bond-making and bond-breaking in the transition state.

For reactions involving significant direct resonance interaction between the substituent and the developing charge at the benzylic carbon, the modified σ⁺ and σ⁻ constants are used. In the case of SN1 solvolysis of benzyl bromides, a plot of log(k/k₀) against σ⁺ often yields a better correlation for para-substituents that can donate electrons through resonance.

Table 1: Hammett Substituent Constants for Fluorine

Substituentσmetaσparaσ⁺para
-F0.340.06-0.07

Data compiled from various sources.[6][7][8]

The constants in Table 1 reveal the electronic character of fluorine. In the meta position, where resonance effects are minimal, the large positive σmeta value reflects fluorine's strong inductive electron withdrawal. In the para position, the smaller positive σpara value indicates that the electron-donating resonance effect partially counteracts the inductive withdrawal. The negative σ⁺para value highlights that when there is a demand for electron density, as in a benzylic carbocation, the resonance donation from a para-fluorine can have a net stabilizing effect.

Positional Isomers: A Head-to-Head Reactivity Comparison

The position of the fluorine atom on the benzene ring dictates its net electronic effect and, consequently, its influence on the rate and mechanism of nucleophilic substitution.

Para-Fluorobenzyl Bromide

In the SN1 mechanism, the rate-determining step is the formation of the benzylic carbocation. A para-fluorine substituent can stabilize this positively charged intermediate through its +R effect, delocalizing the charge onto the fluorine atom. While the -I effect is still operative, the resonance stabilization is significant, leading to an acceleration of the SN1 reaction rate compared to unsubstituted benzyl bromide.

In an SN2 reaction, the effect is less straightforward. The strong -I effect of fluorine withdraws electron density from the benzylic carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. However, this is a ground-state effect. In the transition state, there is a build-up of negative charge, which would be destabilized by an electron-withdrawing group. The overall effect on the SN2 rate is often a slight deceleration .

Meta-Fluorobenzyl Bromide

At the meta position, the resonance effect of fluorine is negligible. Therefore, its strong -I effect dominates, significantly destabilizing the benzylic carbocation intermediate in an SN1 reaction. This leads to a marked deceleration of the SN1 reaction rate.

For an SN2 reaction, the powerful -I effect makes the benzylic carbon more electron-deficient, which can lead to a slight acceleration of the rate, assuming steric factors are minimal.

Ortho-Fluorobenzyl Bromide

The ortho position presents the most complex scenario due to the interplay of electronic and steric effects. The -I effect is at its strongest due to proximity to the reaction center, which would strongly destabilize an SN1 carbocation. The +R effect is also operative. However, the steric hindrance of the ortho-fluorine can disfavor the planar geometry of the SN1 carbocation and also impede the backside attack of the nucleophile in an SN2 reaction. Generally, ortho-fluorobenzyl bromide shows a significant deceleration in both SN1 and SN2 reactions compared to its para and meta isomers, and the unsubstituted parent compound.

Table 2: Predicted Influence of Fluorine on Benzyl Bromide Reactivity

Substituent PositionDominant Electronic EffectPredicted SN1 Rate vs. Benzyl BromidePredicted SN2 Rate vs. Benzyl Bromide
para+R > -I (stabilizing)FasterSlower
meta-I (destabilizing)SlowerFaster
ortho-I and Steric HindranceMuch SlowerMuch Slower

Experimental Protocol: Kinetic Analysis of Benzyl Bromide Solvolysis via UV-Vis Spectrophotometry

This protocol provides a robust method for comparing the solvolysis rates of different fluorinated benzyl bromides in a mixed solvent system (e.g., 80% ethanol/20% water). The reaction progress is monitored by the increase in the concentration of the benzylic carbocation intermediate or the product, which often has a different UV-Vis absorbance spectrum from the starting material.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sol Prepare 80:20 Ethanol:Water Solvent Mixture Equilibrate Equilibrate Solvent in Cuvette to Desired Temperature (e.g., 25°C) Prep_Sol->Equilibrate Prep_Stock Prepare Stock Solutions of Benzyl Bromide Derivatives in a Dry Solvent (e.g., Acetonitrile) Inject Inject a Small Aliquot of Benzyl Bromide Stock Solution into the Cuvette Prep_Stock->Inject Equilibrate->Inject Monitor Immediately Begin Monitoring Absorbance at a Pre-determined λ_max over Time Inject->Monitor Plot Plot ln(A_∞ - A_t) vs. Time Monitor->Plot Calculate Determine the Pseudo-First-Order Rate Constant (k_obs) from the Slope (-k_obs) Plot->Calculate Compare Compare k_obs values for Different Fluorinated Benzyl Bromides Calculate->Compare

Caption: Workflow for kinetic analysis of benzyl bromide solvolysis.

Materials and Instrumentation
  • Benzyl bromide and its ortho-, meta-, and para-fluoro derivatives

  • Absolute ethanol (spectroscopic grade)

  • Deionized water

  • Acetonitrile (dry, spectroscopic grade)

  • Temperature-controlled UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure
  • Solvent Preparation: Prepare a sufficient volume of the 80:20 (v/v) ethanol-water solvent mixture.

  • Stock Solution Preparation: Prepare stock solutions of each benzyl bromide derivative (e.g., 0.1 M) in dry acetonitrile.

  • Wavelength Determination: For each derivative, record a full UV spectrum to determine the λ_max at which the product absorbance is maximal and the starting material absorbance is minimal.

  • Kinetic Run: a. Place 3.0 mL of the 80:20 ethanol-water solvent into a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) inside the spectrophotometer. b. Set the spectrophotometer to record absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds). c. Inject a small, precise volume of the benzyl bromide stock solution (e.g., 10 µL) into the cuvette, quickly mix by inverting the cuvette (sealed with a stopper or parafilm), and immediately start data acquisition. d. Continue monitoring until the reaction is complete, as indicated by a stable absorbance reading (A_∞).

  • Data Analysis: a. The solvolysis of benzyl bromides in a large excess of solvent follows pseudo-first-order kinetics. The integrated rate law is: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0) b. Plot ln(A_∞ - A_t) versus time (t). The plot should be linear. c. The slope of the line is equal to -k_obs, where k_obs is the pseudo-first-order rate constant. d. Repeat the experiment for each fluorinated benzyl bromide and the unsubstituted benzyl bromide under identical conditions to allow for direct comparison of their k_obs values.

Conclusion

The influence of fluorine on the reactivity of benzyl bromides is a compelling illustration of fundamental principles in physical organic chemistry. The reactivity is not a simple function of fluorine's electronegativity but rather a finely tuned outcome of the interplay between inductive withdrawal, resonance donation, and steric effects. A para-fluoro substituent generally accelerates SN1 reactions through resonance stabilization of the carbocation intermediate. A meta-fluoro substituent, dominated by inductive effects, deactivates the substrate towards SN1 pathways but can slightly activate it for SN2 reactions. The ortho-fluoro isomer is typically the least reactive due to a combination of strong inductive withdrawal and steric hindrance. For scientists engaged in the synthesis of complex molecules, a thorough understanding of these positional effects is not merely academic; it is a critical tool for predicting reactivity, optimizing reaction conditions, and designing more efficient synthetic routes.

References

A Comparative Guide to the Biological Activity of 2,6-Difluoro-3-methylbenzyl Bromide Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of 2,6-difluoro-3-methylbenzyl bromide and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this promising class of compounds. We will explore the rationale behind analog design, compare their efficacy against various cancer cell lines, and detail the experimental protocols necessary for their evaluation.

Introduction: The Significance of the Fluorinated Benzyl Moiety

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Among the vast array of molecular scaffolds, halogenated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. The incorporation of fluorine, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2]

The this compound scaffold serves as a compelling starting point for the development of new therapeutic agents. The di-fluoro substitution at the ortho positions is known to influence the conformation of the molecule and can lead to enhanced binding with biological targets.[3][4] This guide will delve into a comparative analysis of analogs derived from this core structure, providing a framework for understanding their potential as anticancer agents.

Structure-Activity Relationship (SAR) Analysis of Benzyl Bromide Analogs

The biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying a lead compound and evaluating the resulting changes in efficacy, we can deduce a structure-activity relationship (SAR). This knowledge is pivotal in designing more potent and selective drug candidates.[3] While direct comparative studies on a full series of this compound analogs are not extensively documented in single publications, we can synthesize a comparative landscape from various studies on related fluorinated and substituted benzyl derivatives.

The Impact of Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring are critical determinants of cytotoxic activity. Generally, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with cellular targets.

For instance, studies on various fluorinated heterocyclic compounds have shown that the presence and position of fluorine atoms can dramatically influence anticancer and antimicrobial activities.[5][6] In a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, difluorinated analogs showed potent anticancer activity.[7]

The table below summarizes the cytotoxic activity of various substituted benzyl derivatives, which can serve as a proxy for understanding the potential effects of similar substitutions on our lead scaffold.

Compound Class/AnalogCancer Cell LineIC50/GI50 (µM)Reference
5-fluoro benzothiazole derivative (59a)MCF-7 (Breast)Data not specified[5]
Fluorinated pyrazolylbenzimidazole hybrid (55b)A549 (Lung)0.95 - 1.57[5]
Fluorinated pyrazolylbenzimidazole hybrid (55b)MCF-7 (Breast)0.95 - 1.57[5]
Fluorinated pyrazolylbenzimidazole hybrid (55b)HeLa (Cervical)0.95 - 1.57[5]
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (3d)Hela (Cervical)Significant activity[8]
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (3d)MCF-7 (Breast)Significant activity[8]
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (3d)HT-29 (Colorectal)Significant activity[8]
Difluorinated quinoxaline analog (6g)60-cell line panel0.15 (mean)[7]
2',2'-difluorodocetaxel (23b)Various3-10x more active than 2'-fluorodocetaxel[9]
p-methoxybenzylidene thiazolidinone derivativeHep-G2 (Liver)Most active in series

Table 1: Comparative cytotoxic activity of various fluorinated and substituted benzyl analogs against human cancer cell lines.

From the available data, a few key SAR insights emerge:

  • Fluorination: The presence of fluorine, particularly di-fluoro substitutions, is consistently associated with potent cytotoxic activity.[5][7][9]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings like thiazole, thiadiazole, and quinoxaline in conjunction with a substituted benzyl group often leads to significant anticancer effects.[5][8]

  • Substituent Position: The specific placement of substituents on the phenyl ring is crucial. For example, a para-substituted methoxy group on a benzylidene moiety was found to be the most active in one study.

Mechanistic Insights: How Do These Analogs Exert Their Effects?

Understanding the mechanism of action is paramount in drug development. For many cytotoxic agents, the ultimate goal is to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. Fluorinated benzyl derivatives have been shown to act through various mechanisms, including cell cycle arrest and the induction of apoptosis.[5][10]

Induction of Apoptosis

Many effective anticancer compounds trigger the apoptotic cascade within tumor cells. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on fluorinated heterocyclic compounds revealed that their antiproliferative effects are often due to the induction of apoptosis, as confirmed by fluorescent staining and DNA fragmentation assays.[5] Similarly, certain cinnamide-fluorinated derivatives have been shown to induce apoptosis by decreasing the mitochondrial membrane potential.[11]

apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Analog Analog Mitochondria Mitochondria Analog->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic analog.

Cell Cycle Arrest

Another common mechanism is the disruption of the cell cycle. By arresting cancer cells at a specific phase (e.g., G1, S, or G2/M), these compounds prevent their proliferation. Flow cytometry analysis of cells treated with fluorinated benzothiazole derivatives has shown that they can arrest the cell cycle in the G1 phase by down-regulating key proteins like cyclin D2 and CDK2.[5]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we outline the core methodologies for assessing the cytotoxic activity of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Analogs (48-72h incubation) A->C B Prepare Serial Dilutions of Analogs B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan (with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising avenue for the discovery of novel anticancer agents. The strategic incorporation of fluorine atoms and other functional groups can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound analogs. This would enable a more precise elucidation of the structure-activity relationship and the identification of lead candidates with improved efficacy and selectivity. Further investigations into the specific molecular targets and signaling pathways affected by these compounds will also be crucial for their advancement as potential cancer therapeutics.

References

Unraveling Reaction Pathways: A Computational Comparison of 2,6-Difluoro-3-methylbenzyl Bromide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds serve as pivotal building blocks. Among these, 2,6-difluoro-3-methylbenzyl bromide stands out as a versatile reagent. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the benzylic carbon and an electron-donating methyl group at the meta position, presents a fascinating case study in chemical reactivity. Understanding the mechanistic nuances of its reactions is paramount for researchers aiming to leverage its synthetic potential.

This guide provides a comprehensive computational analysis of the nucleophilic substitution reaction mechanisms for this compound. We will delve into the competing unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways, dissecting the electronic and steric factors that govern its reactivity. By comparing its performance with strategically chosen alternative benzyl bromides, supported by computational data, this guide offers a predictive framework for scientists in the field.

The Dichotomy of Benzylic Substitution: S(_N)1 vs. S(_N)2

Nucleophilic substitution reactions at a benzylic carbon can proceed through two distinct mechanisms, the S(_N)1 and S(_N)2 pathways, each with its own stereochemical and kinetic characteristics. The choice between these pathways is a delicate balance of several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The S(_N)1 reaction is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. This step is the rate-determining step. The stability of the resulting benzylic carbocation is crucial; greater stability leads to a faster S(_N)1 reaction. Subsequently, the nucleophile attacks the planar carbocation, typically leading to a racemic mixture of products if the starting material is chiral.

Conversely, the S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in an inversion of stereochemistry. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center; bulkier substituents will slow down the reaction.

Benzyl bromide itself is known to undergo both S(_N)1 and S(_N)2 reactions, as the primary nature of the halide favors the S(_N)2 pathway, while the resonance stabilization of the benzyl cation makes the S(_N)1 pathway accessible. The substituents on the aromatic ring can significantly tip the balance towards one mechanism over the other.

The Influence of Substituents: A Computational Perspective

The reactivity of this compound is intricately governed by the electronic and steric effects of its substituents. To understand these effects, we turn to computational chemistry, specifically Density Functional Theory (DFT), which provides a powerful tool for elucidating reaction mechanisms and calculating key energetic parameters like activation energies.

Electronic Effects:
  • 2,6-Difluoro Substituents: The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect destabilizes the developing positive charge in the S(_N)1 transition state and the resulting benzylic carbocation. Consequently, the S(_N)1 pathway is expected to be significantly disfavored. In the context of the S(_N)2 reaction, the electron-withdrawing nature of the fluorine atoms can make the benzylic carbon more electrophilic, potentially accelerating the nucleophilic attack.

  • 3-Methyl Substituent: The methyl group at the meta position has a weak electron-donating inductive effect (+I effect). This effect will have a modest stabilizing influence on the benzylic carbocation, slightly favoring the S(_N)1 pathway. However, its impact is likely to be overshadowed by the strong destabilizing effect of the two ortho-fluorine atoms.

Steric Effects:
  • 2,6-Difluoro Substituents: The presence of two ortho substituents, even relatively small fluorine atoms, introduces steric hindrance around the benzylic carbon. This steric crowding will impede the backside attack of the nucleophile required for the S(_N)2 mechanism, thus increasing the activation energy for this pathway.

Comparative Computational Analysis

SubstratePredicted Dominant MechanismRationale for Mechanistic Preference
Benzyl Bromide Mixed S(_N)1/S(_N)2Primary halide favors S(_N)2, but resonance-stabilized carbocation allows for S(_N)1.
4-Methylbenzyl Bromide Leans towards S(_N)1The para-methyl group provides both inductive and hyperconjugative stabilization to the carbocation.
2-Fluorobenzyl Bromide Leans towards S(_N)2The ortho-fluoro group destabilizes the carbocation via its inductive effect, disfavoring the S(_N)1 pathway.
2,6-Difluorobenzyl Bromide Strongly favors S(_N)2The two ortho-fluoro groups strongly destabilize the carbocation, making the S(_N)1 pathway highly unfavorable.
This compound Predicted to strongly favor S(_N)2 The powerful electron-withdrawing effect of the two ortho-fluorine atoms will dominate, significantly destabilizing the S(_N)1 carbocation intermediate. The steric hindrance from the ortho-fluorines will likely increase the S(_N)2 activation barrier compared to unsubstituted benzyl bromide, but this pathway will remain the more favorable one.

Experimental Protocol: A Guide to Computational Analysis of Reaction Mechanisms

For researchers wishing to perform their own computational analysis, the following protocol outlines a typical workflow using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Methodology:

  • Geometry Optimization:

    • Optimize the geometries of the reactants (benzyl bromide derivative and nucleophile), the S(_N)1 intermediate (benzylic carbocation), the S(_N)2 transition state, and the products.

    • A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

    • Incorporate a solvent model (e.g., PCM or SMD) to account for the effect of the reaction medium.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm their nature.

    • Reactants, intermediates, and products should have all real (positive) frequencies.

    • A transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Transition State Search (for S(_N)2):

    • Locating the transition state is often the most challenging step. Methods like the Berny algorithm (opt=ts) in Gaussian can be used. It is often helpful to start from a reasonable guess of the transition state geometry.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the S(_N)2 transition state to confirm that it connects the reactants and products on the potential energy surface.

  • Energy Calculations:

    • Calculate the Gibbs free energies (

      GGG
      ) of all stationary points.

    • The activation free energy ((\Delta G^{\ddagger})) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

    • (\Delta G^{\ddagger}{S_N1} = G{\text{carbocation}} - G_{\text{reactants}})

    • (\Delta G^{\ddagger}{S_N2} = G{\text{TS}} - G_{\text{reactants}})

  • Analysis:

    • Compare the calculated activation free energies for the S(_N)1 and S(_N)2 pathways. The pathway with the lower activation energy will be the kinetically favored one.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the computational analysis of the S(_N)1 and S(_N)2 reaction mechanisms.

SN1_Workflow cluster_0 S_N1 Pathway Reactants Reactants (Substrate + Nucleophile) Carbocation Carbocation Intermediate + Leaving Group Reactants->Carbocation Rate-determining step (Leaving group departure) Products Products Carbocation->Products Nucleophilic attack

Caption: S(_N)1 reaction pathway workflow.

SN2_Workflow cluster_1 S_N2 Pathway Reactants Reactants (Substrate + Nucleophile) TransitionState Transition State Reactants->TransitionState Products Products TransitionState->Products

Caption: S(_N)2 reaction pathway workflow.

Conclusion and Outlook

The computational analysis of this compound's reactivity strongly suggests a preference for the S(_N)2 mechanism in nucleophilic substitution reactions. The pronounced electron-withdrawing inductive effect of the two ortho-fluorine substituents significantly destabilizes the carbocation intermediate essential for the S(_N)1 pathway. While these ortho-fluorines also introduce steric hindrance that raises the activation barrier for the S(_N)2 reaction compared to unsubstituted benzyl bromide, this pathway remains the more kinetically favorable route.

This guide provides a framework for understanding and predicting the reactivity of this and other substituted benzyl halides. The outlined computational protocol empowers researchers to conduct their own in-silico experiments, enabling the rational design of synthetic routes and the optimization of reaction conditions. As computational methods continue to advance in accuracy and efficiency, their role in complementing and guiding experimental work will undoubtedly become even more integral to the progress of chemical sciences.

Safety Operating Guide

Navigating the Disposal of 2,6-Difluoro-3-methylbenzyl bromide: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and safety. Among the vast array of reagents utilized, halogenated organic compounds such as 2,6-Difluoro-3-methylbenzyl bromide present unique handling and disposal challenges. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere instruction, delving into the rationale behind each procedural step to foster a culture of informed safety.

Understanding the Hazard Profile

Before addressing disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as a corrosive material and a lachrymator, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory system, inducing tearing.[1] The presence of fluorine and bromine atoms designates it as a halogenated organic compound, a class of chemicals often subject to specific waste disposal regulations.[2]

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/Irritation Causes severe skin burns upon contact.[1]Dermal
Serious Eye Damage Poses a significant risk of serious and potentially permanent eye damage.[1]Ocular
Lachrymator Induces tearing and irritation to the eyes and respiratory tract.[1][3]Ocular, Inhalation
Halogenated Organic Compound Subject to specific hazardous waste regulations.[2][4]Environmental

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, all handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3] Adherence to stringent PPE protocols is non-negotiable.

Mandatory PPE:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are essential.[3] For splash hazards, the use of a full face shield in conjunction with goggles is strongly recommended.[5]

  • Hand Protection: Disposable nitrile gloves provide adequate protection against incidental contact.[3] For more extensive handling, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[6] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[6]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste.[2] Under no circumstances should this chemical be disposed of down the drain or in general waste streams.[7]

For Small Quantities (e.g., residual amounts in reaction vessels):
  • Decontamination of Glassware:

    • Rinse the emptied container or glassware three times with a suitable organic solvent such as acetone or ethanol. This rinsing solvent must also be collected and treated as hazardous waste.

    • The collected solvent rinsate should be placed in a designated, properly labeled waste container for halogenated organic solvents.[2]

  • Neutralization of Residue (for experienced personnel only):

    • Caution: This procedure should only be performed by trained personnel in a controlled environment.

    • Slowly and carefully add a solution of sodium carbonate or a 1:1:1 mixture of sodium carbonate, calcium carbonate, and an absorbent material like clay cat litter (bentonite) or sand to the vessel containing the residual this compound.[8]

    • Allow the mixture to react fully, ensuring the neutralization of the reactive bromide.

    • The resulting solid waste should be collected, placed in a sealed and labeled container, and disposed of as hazardous solid waste.

For Larger Quantities and Unused Product:
  • Waste Segregation and Collection:

    • Unused or waste this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.[9]

    • The container should be labeled as "Hazardous Waste: Halogenated Organic Liquid" and should also list the specific chemical name: "this compound".[9]

    • Do not mix this waste with non-halogenated organic waste streams.[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[10]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate air pollution control equipment.[2][8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately evacuate all non-essential personnel from the affected area.

    • Alert your colleagues and the laboratory supervisor.

    • If the spill is large or you feel it is unsafe to handle, contact your institution's emergency response team.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • For benzyl bromide, a similar compound, a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand is recommended for absorption and neutralization.[8] This is a sound practice to adopt for this compound as well.

    • Once the material is fully absorbed, carefully scoop the mixture into a designated, sealable hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials for disposal as hazardous waste.

Logical Framework for Disposal Decision-Making

To aid in the decision-making process for the disposal of this compound, the following workflow can be utilized.

DisposalWorkflow cluster_assessment Initial Assessment cluster_segregation Segregation & Collection cluster_disposal_path Disposal Pathway start Waste Generated: This compound waste_type Identify Waste Type: - Unused Product - Contaminated Materials - Empty Containers start->waste_type Characterize collect_waste Collect in Designated Halogenated Waste Container waste_type->collect_waste Segregate label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Symbols collect_waste->label_container Properly store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste Securely contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs Schedule incineration Final Disposition: High-Temperature Incineration contact_ehs->incineration Via

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of 2,6-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety. The handling of reactive chemical intermediates, such as 2,6-Difluoro-3-methylbenzyl bromide, demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Immediate Safety Concerns and Hazard Assessment

This compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also expected to be a lachrymator, causing significant irritation and tearing upon exposure to its vapors.[2][3][6] Inhalation may lead to respiratory tract irritation.[6][7][8] As with other benzyl bromides, it is a combustible solid and, upon decomposition, can release toxic and irritating fumes such as hydrogen bromide and hydrogen fluoride.[2][8][9]

HazardDescriptionPrimary Route of Exposure
Corrosive Causes severe skin burns and eye damage.[1][2][3][4][5]Dermal, Ocular
Lachrymator Induces tearing and severe eye irritation.[2][3][6]Ocular, Inhalation
Respiratory Irritant May cause irritation to the respiratory tract.[6][7][8]Inhalation
Combustible Can burn, though it may require some effort to ignite.[6][7][8][10]N/A
Toxic Decomposition Thermal decomposition can produce hydrogen bromide and hydrogen fluoride gases.[2][9]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is rooted in preventing contact with this corrosive and lachrymatory compound.

Eye and Face Protection
  • Recommendation: Chemical splash goggles in combination with a face shield.[7]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against the pervasive and irritating vapors of a lachrymator. Chemical splash goggles form a protective seal, while a face shield offers an additional barrier against splashes for the entire face.

Skin Protection
  • Recommendation: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is advised.[7][8][9]

  • Causality: The corrosive nature of this compound necessitates a robust barrier to prevent skin contact. It is crucial to select gloves with a breakthrough time appropriate for the duration of the handling procedure. Always inspect gloves for any signs of degradation or perforation before use.

Respiratory Protection
  • Recommendation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[7] If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][10]

  • Causality: The compound's volatility and lachrymatory properties make respiratory protection paramount. A chemical fume hood provides primary containment, while a respirator offers personal protection in situations of potential atmospheric contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing risk. This procedural guide outlines the key steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][10]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Experimental Setup and Execution
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Handling: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[3]

  • Containment: Use appropriate laboratory glassware and equipment to contain the chemical. Ensure all containers are clearly labeled.

Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor PPE 3. Don Appropriate PPE Contain 4. Contain the Spill PPE->Contain Absorb 5. Absorb with Inert Material Collect 6. Collect & Containerize Waste Decontaminate 7. Decontaminate the Area Collect->Decontaminate Dispose 8. Dispose of Waste Properly Report 9. Report the Incident start start->Evacuate

Caption: Workflow for handling a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the laboratory workflow.

Waste Segregation and Collection
  • All waste materials, including unused product, contaminated absorbents from spills, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Waste disposal must be conducted in strict accordance with all local, state, and federal regulations.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste. They will provide the appropriate waste containers and arrange for pickup by a licensed hazardous waste disposal company.[11]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of as non-hazardous waste, following institutional guidelines.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-methylbenzyl bromide
Reactant of Route 2
2,6-Difluoro-3-methylbenzyl bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.